molecular formula C30H58NO10P B1244061 Dilauroylphosphatidylserine

Dilauroylphosphatidylserine

Cat. No.: B1244061
M. Wt: 623.8 g/mol
InChI Key: RHODCGQMKYNKED-SXOMAYOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilauroylphosphatidylserine (DLPS) is a synthetic, saturated phospholipid belonging to the phosphatidylserine (PS) class, characterized by two lauric acid (12:0) chains. This specific molecular structure, with its shorter, fully saturated acyl chains, makes it a valuable tool for biophysical studies of membrane properties. Research indicates that unlike its unsaturated counterparts, saturated PS species like this compound exhibit distinct thermotropic phase behavior, forming highly ordered lamellar crystalline (Lc) phases upon incubation at low temperatures, which is a key consideration for experimental membrane modeling . In research applications, this compound is utilized to study PS-dependent processes in a controlled manner. It has been employed in model membrane systems to investigate lipid vesiculation, a phenomenon relevant to understanding cellular aging and intercellular communication . Its role in apoptosis can be studied in vitro, as externalization of PS to the outer leaflet of the plasma membrane is a well-documented signal for phagocytic cell recognition . Furthermore, as a source of phosphatidylserine, it is involved in key cellular signaling pathways; PS is a co-factor essential for the activation of several proteins, including protein kinase C (PKC), and is critical for signaling pathways such as Akt and Raf-1 that support neuronal survival and differentiation . The defined structure of this compound provides a consistent and reliable phospholipid for researchers exploring the fundamentals of membrane asymmetry, lipid-protein interactions, and intracellular signaling cascades.

Properties

Molecular Formula

C30H58NO10P

Molecular Weight

623.8 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C30H58NO10P/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37)/t26-,27+/m1/s1

InChI Key

RHODCGQMKYNKED-SXOMAYOGSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC

Synonyms

dilauroylphosphatidylserine
DLPTS

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Dilauroylphosphatidylserine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Dilauroylphosphatidylserine (DLPS)

Introduction: Defining this compound

This compound (DLPS), a member of the glycerophospholipid family, is a synthetic, saturated phospholipid of significant interest in biophysical and biomedical research.[1][2] It is structurally defined by a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position linked to the amino acid L-serine.[1] This unique molecular architecture, featuring a hydrophilic phosphoserine headgroup and two saturated hydrophobic tails, confers distinct chemical and physical properties that make it an invaluable tool for creating model membranes, liposomes, and other drug delivery systems.[3] Unlike its unsaturated counterparts, the saturated nature of the lauroyl chains in DLPS provides enhanced chemical stability against oxidation, a critical attribute for formulation development.[4] This guide provides a comprehensive overview of the core chemical properties of DLPS, its role in biological signaling, and validated protocols for its characterization, designed for researchers and professionals in drug development.

PART 1: Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in various systems. For DLPS, its identity is rooted in its precise molecular composition and arrangement.

Molecular Structure and Identity

DLPS is an anionic phospholipid characterized by the presence of both a primary amine and a carboxylic acid on its serine headgroup. At physiological pH (~7.3), the phosphate group is deprotonated, and the headgroup typically exists as a zwitterion, contributing to an overall net negative charge.[5]

Below is a diagrammatic representation of the DLPS chemical structure.

Caption: Chemical structure of 1,2-Dilauroyl-sn-glycero-3-phospho-L-serine (DLPS).

Physicochemical Data Summary

Quantitative data provides a snapshot of the key physical attributes of DLPS. These values are fundamental for experimental design, from calculating molar concentrations to predicting behavior in analytical systems.

PropertyValueSource
Chemical Formula C₃₀H₅₈NO₁₀P[6]
Molecular Weight ~623.79 g/mol [6]
Monoisotopic Mass 623.3798 Da[6]
Physical State Solid / Powder[7]
Purity (Typical) ≥95%
XLogP (Predicted) 5.6 - 6.1[5][6]
Formal Charge -1 (at pH 7.3)[5]

PART 2: Solubility, Stability, and Reactivity Profile

Understanding how DLPS interacts with its environment is critical for its application in research and formulation.

Solubility

The amphiphilic nature of DLPS—possessing both a polar headgroup and nonpolar tails—governs its solubility. It is generally insoluble in water, instead forming aggregates like micelles or liposomes. Its solubility in organic solvents is crucial for stock solution preparation and purification.

Solvent ClassSpecific Solvent(s)Solubility BehaviorRationale
Halogenated Hydrocarbons Chloroform, DichloromethaneSoluble The nonpolar tails interact favorably with these solvents, which are capable of disrupting van der Waals forces between lipid chains.
Alcohols Methanol, EthanolSoluble (often in combination)Methanol can solvate the polar headgroup, while the alkyl portion interacts with the tails. Chloroform/Methanol mixtures are common for complete dissolution.[8]
Aprotic Polar Solvents AcetoneSwells / Softens Acetone has intermediate polarity, causing swelling of the lipid matrix rather than full dissolution.[9]
Nonpolar Aprotic Solvents Hexane, EtherPoorly Soluble / Insoluble These solvents are not polar enough to effectively solvate the charged phosphoserine headgroup.[9]
Aqueous Buffers PBS, Tris, WaterInsoluble (forms aggregates)Hydrophobic interactions drive the lauroyl chains to self-associate, forming lipid bilayers (liposomes) or micelles to minimize contact with water.[10]

Note: The principle of "like dissolves like" is a guiding factor; solubility is favored when the polarity of the solvent matches that of the solute.[11]

Chemical Stability and Storage

The stability of a phospholipid is paramount for ensuring experimental reproducibility and the shelf-life of formulations. DLPS exhibits greater stability than its unsaturated counterparts due to the absence of double bonds in its fatty acid chains, which are susceptible to oxidation.[4] However, two primary degradation pathways remain:

  • Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone are susceptible to cleavage, particularly under acidic or basic conditions, yielding free lauric acid and lysophosphatidylserine. The phosphodiester bond can also undergo hydrolysis.

  • Oxidation: While the saturated lauroyl chains are resistant, other components in a formulation or reactive oxygen species can potentially initiate degradation, although this is a much lower risk compared to unsaturated lipids.[4]

ConditionRecommended ProtocolRationale
Long-Term Storage Store as a solid powder or in an organic solvent (e.g., chloroform) at -20°C or below.[12]Low temperatures minimize molecular motion and slow the rate of chemical reactions like hydrolysis.[13] Storing as a solid or in a non-aqueous solvent prevents water-mediated degradation.
Aqueous Formulations Prepare fresh. For short-term storage, keep at 2-8°C.[14] Avoid repeated freeze-thaw cycles.Refrigeration slows degradation in aqueous suspension. Freezing can cause aggregation and loss of efficacy unless cryoprotectants are used.[14]
Handling Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when preparing high-purity materials for sensitive assays.This minimizes exposure to atmospheric oxygen and moisture, further preserving chemical integrity.

Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of phospholipid formulations, though the process must be optimized with cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[4][14]

Reactivity

The reactivity of DLPS is centered on its functional groups:

  • Phosphoserine Headgroup: The primary amine and carboxylic acid can participate in standard conjugation chemistries (e.g., reaction with NHS-esters or carbodiimides), although this is more common with phosphatidylethanolamine due to its single reactive amine.[15] The negative charge of the phosphate group is key for electrostatic interactions with cations (e.g., Ca²⁺) and positively charged protein domains.

  • Ester Bonds: As noted, these are sites for hydrolysis.

  • Glycerol Backbone: The chiral center at the sn-2 position is crucial for interactions with stereospecific enzymes like phospholipases.

PART 3: Biological Significance and Signaling Pathways

In cell biology, the location and orientation of phosphatidylserine (PS) are tightly regulated and serve as critical signals for cellular events, most notably apoptosis (programmed cell death).[1][2]

Asymmetric Distribution in the Plasma Membrane

In healthy, viable cells, PS is strictly sequestered to the inner leaflet of the plasma membrane.[16][17] This asymmetry is actively maintained by ATP-dependent enzymes called flippases (e.g., ATP11A, ATP11C), which transport PS from the outer to the inner leaflet.[18]

Role in Apoptosis: The "Eat-Me" Signal

During the early stages of apoptosis, a cascade of events leads to the rapid externalization of PS on the cell surface.[2][19] This process is a universally conserved "eat-me" signal that flags the dying cell for recognition and engulfment by phagocytes, such as macrophages.[16][17] This prevents the release of intracellular contents and subsequent inflammation.[2]

The key molecular players in this signaling pathway are:

  • Caspases: These proteases, activated during apoptosis, cleave and inactivate the flippases.[17]

  • Scramblases: Concurrently, caspases cleave and activate scramblases (e.g., Xkr8), which are enzymes that non-specifically and rapidly transport phospholipids in both directions across the membrane, collapsing the asymmetry.[18]

The net result is the appearance of PS on the cell surface, where it is recognized by specific receptors on phagocytes, initiating clearance of the apoptotic cell.[20]

Apoptosis_PS_Flipping cluster_membrane Plasma Membrane State start_node Healthy Cell (PS on Inner Leaflet) trigger_node Apoptotic Stimulus start_node->trigger_node caspase Caspase Activation trigger_node->caspase Initiates end_node Phagocytosis process_node process_node flippase Flippase Inactivation (e.g., ATP11C) caspase->flippase Cleaves & Inactivates scramblase Scramblase Activation (e.g., Xkr8) caspase->scramblase Cleaves & Activates ps_flip Apoptotic Cell (PS on Outer Leaflet) flippase->ps_flip Causes scramblase->ps_flip Causes ps_flip->end_node Triggers Recognition

Caption: Signaling pathway of Phosphatidylserine (PS) externalization during apoptosis.

PART 4: Experimental Methodologies

Reliable characterization of DLPS is essential for quality control and interpreting experimental results. The following protocols are standard methodologies for assessing the purity, identity, and stability of DLPS.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lipids, Reversed-Phase HPLC (RP-HPLC) is often used, where the nonpolar fatty acid chains interact with a hydrophobic stationary phase. This method is effective for detecting impurities such as lysophospholipids or free fatty acids, which will have different retention times.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve DLPS in a suitable organic solvent (e.g., Chloroform/Methanol, 2:1 v/v) to a final concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for non-chromophoric lipids.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol with 0.1% Formic Acid.

    • Gradient:

      • 0-5 min: 100% A

      • 5-20 min: Linear gradient to 100% B

      • 20-25 min: 100% B

      • 25-30 min: Return to 100% A and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of all detected components.

    • Calculate purity as: (Area of DLPS Peak / Total Area of All Peaks) * 100%. The main peak should correspond to DLPS.

Protocol: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[21][22] This provides unambiguous confirmation of the molecular weight of the analyte, confirming its identity.

Methodology:

  • Sample Preparation and LC:

    • Prepare the sample as described for HPLC analysis.

    • Use a compatible LC method, often with volatile mobile phase modifiers like formic acid or ammonium acetate.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Positive Ion Mode ([M+H]⁺): Expected m/z ≈ 624.38.[6]

    • Negative Ion Mode ([M-H]⁻): Expected m/z ≈ 622.37.[6]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

    • Fragmentation (MS/MS): Perform fragmentation on the parent ion to confirm the presence of characteristic fragments, such as the phosphoserine headgroup and lauroyl fatty acid chains.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of DLPS.

    • Confirm that the mass spectrum of the major peak matches the theoretical mass of DLPS within a narrow mass tolerance (e.g., <5 ppm).

    • Analyze the MS/MS fragmentation pattern to verify the structural components.

Protocol: Synthesis and Purification Overview

Causality: While often purchased commercially, understanding the synthesis and purification of phosphatidylserine provides insight into potential impurities. Enzymatic synthesis offers a stereospecific route, and chromatographic purification is essential to separate the desired product from reactants and byproducts.[23]

Workflow: Enzymatic Synthesis and Chromatographic Purification

Caption: Workflow for enzymatic synthesis and purification of phosphatidylserine.[23]

  • Synthesis: Phosphatidylserine can be prepared from a more common phospholipid like phosphatidylcholine (PC) via transphosphatidylation, a reaction catalyzed by the enzyme Phospholipase D in the presence of a high concentration of L-serine.[23]

  • Purification: The resulting mixture, containing phosphatidylserine (PS), the byproduct phosphatidic acid (PA), and unreacted PC, requires purification.[23]

    • Ion-Exchange Chromatography: CM-cellulose column chromatography is highly effective for this separation. A stepwise elution with solvents of increasing polarity (e.g., increasing percentages of methanol in chloroform) allows for the differential elution of the components.[23]

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation, identifying fractions that contain the pure product.[8] A primuline spray can be used for visualization under UV light.[8]

Conclusion

This compound is a chemically stable, anionic phospholipid that serves as a vital tool in membrane biophysics and drug delivery research. Its well-defined structure, with saturated lauroyl chains and a phosphoserine headgroup, provides a robust platform for constructing model membranes and liposomal formulations. Its biological significance, particularly the role of phosphatidylserine as a key signaling molecule in apoptosis, underscores its relevance in studying fundamental cellular processes. The experimental protocols outlined in this guide provide a validated framework for ensuring the quality and identity of DLPS, enabling researchers to proceed with confidence in their downstream applications.

References

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  • Comfurius, P., & Zwaal, R. F. (1977). The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 488(1), 36–42. [Link]

  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphoserine(1-). National Center for Biotechnology Information. [Link]

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  • AxisPharm. 1,2-dilauroyl-sn-glycero-3-phospho-L-serine. [Link]

  • Furuta, A., & Zhou, Z. (2023). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

  • PubChem. Dioleoylphosphatidylserine. National Center for Biotechnology Information. [Link]

  • Li, S., et al. (2024). Phosphatidylserine regulates plasma membrane repair through tetraspanin-enriched macrodomains. Journal of Cell Biology, 223(6). [Link]

  • Huynh, M. L., Fadok, V. A., & Henson, P. M. (2002). Phosphatidylserine-dependent ingestion of apoptotic cells promotes TGF-β1 secretion and the resolution of inflammation. Journal of Clinical Investigation, 109(1), 41–50. [Link]

  • MetwareBio. Phosphatidylserine (PS): Structure, Functions, and Detection. [Link]

  • Rathore, D., & Kumar, D. (2017). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioProcess International. [Link]

  • Liu, K., & Li, K. (2022). The role of phosphatidylserine on the membrane in immunity and blood coagulation. Cellular & Molecular Biology Letters, 27(1), 6. [Link]

  • Phasuk, A., et al. (2018). Solubility Parameters of Selected Lipids, Polymers, and Solvents. Journal of Applied Polymer Science. [Link]

  • van den Eijnde, S. M., et al. (1998). Cell surface exposure of phosphatidylserine during apoptosis is phylogenetically conserved. Apoptosis, 3(1), 9–16. [Link]

  • Furuta, A., & Zhou, Z. (2023). How do necrotic cells expose phosphatidylserine to attract their predators-what's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. Chemical stability of SRL during 6 months in the suspension and lyophilized form. [Link]

  • Cullis, P. R., & Hope, M. J. (1991). The Functional Roles of Lipids in Biological Membranes. NanoMedicines Research Group. [Link]

  • Fabisiak, J. P., et al. (2000). Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis. CDC Stacks. [Link]

  • van Hoogevest, P., & van der Meulen, J. (2020). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Pharmaceutics, 12(11), 1106. [Link]

  • Jiskra, J., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(10), 1615. [Link]

  • Whitehead, K. A., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–315. [Link]

  • Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4694. [Link]

  • Lin, M. (2012). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. [Link]

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  • Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11). [Link]

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  • Boetker, J., et al. (2016). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability. Journal of Pharmaceutical Sciences, 105(9), 2865–2871. [Link]

  • Wiesner, W., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. ResearchGate. [Link]

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Sources

Synthesis pathway for L-alpha-phosphatidyl-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Pathway for L-


-Phosphatidyl-D-Serine: An Enzymatic Transphosphatidylation Protocol 

Executive Summary

This technical guide outlines the synthesis of L-


-phosphatidyl-D-serine  (1,2-diacyl-sn-glycero-3-phospho-D-serine), a non-natural diastereomer of the ubiquitous membrane lipid phosphatidylserine (PS). Unlike the natural L-serine variant, which signals apoptosis and coagulation, the D-serine isomer is a critical tool for probing stereoselective receptors (e.g., TIM-4, stabilin-2) and studying NMDA receptor modulation.

The protocol detailed below utilizes Phospholipase D (PLD)-mediated transphosphatidylation . This method is superior to total chemical synthesis for this specific target because it preserves the native sn-3 stereochemistry of the glycerol backbone derived from natural phosphatidylcholine (PC) while selectively exchanging the headgroup.

Part 1: The Stereochemical Strategy

The Chirality Challenge

The target molecule contains two chiral centers:[1]

  • The Glycerol Backbone: Natural lipids possess the R-configuration at the sn-2 position (L-

    
    -phosphatidyl). Total chemical synthesis risks racemization here.
    
  • The Headgroup: We specifically require D-Serine (the non-natural isomer).

Strategic Choice: We will use Enzymatic Transphosphatidylation .

  • Source Material: L-

    
    -Phosphatidylcholine (PC) from soy or egg (preserves the backbone chirality).
    
  • Catalyst: Streptomyces sp.[2][3] Phospholipase D (PLD).[2][3][4][5][6][7]

  • Nucleophile: D-Serine (in high molar excess).

Note: While mammalian PLD is strictly specific to L-serine, microbial PLDs (specifically Streptomyces strains) exhibit relaxed stereoselectivity for the nucleophile, accepting D-serine with kinetics often comparable to the L-isomer.

Part 2: Reaction Engineering & Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism . The key to success is suppressing the competing hydrolysis reaction (which produces Phosphatidic Acid - PA) by manipulating water activity and nucleophile concentration.

Mechanism Visualization

PLD_Mechanism PLD Free PLD Enzyme Complex Phosphatidyl-PLD Intermediate PLD->Complex + PC PC Phosphatidylcholine (Substrate) Choline Choline (Released) Complex->Choline Target L-alpha-Phosphatidyl-D-Serine (Target) Complex->Target + D-Serine (Transphosphatidylation) SideProduct Phosphatidic Acid (Impurity) Complex->SideProduct + H2O (Hydrolysis) DSer D-Serine (Nucleophile) Water H2O (Competitor) Target->PLD Regeneration SideProduct->PLD Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism of PLD. High D-Serine concentration drives the pathway toward the Target (Green) rather than the Hydrolysis product (Red).

Part 3: Step-by-Step Synthesis Protocol

Safety: Work in a fume hood. Chloroform and Ethyl Acetate are volatile.

Reagents & Preparation
ComponentSpecificationPurpose
Substrate L-

-Phosphatidylcholine (Soy, >95%)
Backbone donor.
Nucleophile D-Serine (>99% ee)Headgroup donor.
Catalyst PLD (Streptomyces sp.)~500 U/mg activity.
Organic Phase Ethyl Acetate / Chloroform (2:1)Solubilizes PC.
Aqueous Phase 0.2 M Sodium Acetate Buffer (pH 5.6)Enzyme stability.[3]
Additives 40 mM CaCl

Essential cofactor for PLD.
The Biphasic Reaction Workflow

Step 1: Aqueous Phase Preparation (Nucleophile Saturation)

  • Dissolve D-Serine in the Sodium Acetate buffer (pH 5.6) containing 40 mM CaCl

    
    .
    
  • Critical: Saturate the solution. Target a concentration of 3.0 - 4.0 M D-Serine .

    • Why? You need a massive molar excess (approx 40:1 Serine:PC) to outcompete water and drive equilibrium toward PS formation.

Step 2: Organic Phase Preparation

  • Dissolve 500 mg of L-

    
    -PC in 10 mL of Ethyl Acetate/Chloroform (2:1 v/v).
    
    • Note: Ethyl acetate is preferred for industrial scale, but a blend with chloroform improves solubility for high-purity PC.

Step 3: Enzymatic Incubation

  • Combine the Organic and Aqueous phases (1:1 ratio) in a reactor.

  • Add PLD enzyme (approx 20 Units per gram of PC).

  • Agitation: Vigorously stir (1000 RPM) at 30°C .

    • Causality: The reaction occurs at the interface.[8] High shear creates an emulsion, maximizing surface area for the enzyme.

  • Duration: Incubate for 6–12 hours.

  • Monitoring: Check hourly via TLC (Chloroform/Methanol/Acetic Acid/Water 25:15:4:2). Look for the disappearance of PC (Rf ~0.3) and appearance of PS (Rf ~0.5).

Step 4: Quenching & Extraction

  • Stop reaction by adding 0.1 N HCl (shifts pH to <3, deactivating PLD).

  • Allow phases to separate.[9] Collect the Organic Phase (contains PS, PA, residual PC).

  • Wash organic phase 2x with brine to remove residual D-Serine.

Part 4: Purification & Quality Control

The crude mixture will contain the target (D-PS), the side product (PA), and unreacted PC.

Purification Workflow

Purification_Flow Crude Crude Organic Phase (D-PS + PA + PC) Acetone Acetone Precipitation (4°C) Crude->Acetone Remove neutral lipids Filter Filtration Acetone->Filter Solid Phospholipid Cake Filter->Solid CM_Cellulose CM-Cellulose Chromatography (Cation Exchange) Solid->CM_Cellulose Dissolve in CHCl3 Elution Elute with CHCl3:MeOH gradients CM_Cellulose->Elution Final Pure L-alpha-Phosphatidyl-D-Serine Elution->Final Isolate PS fraction

Figure 2: Purification cascade. CM-Cellulose is specific for separating acidic lipids (PS/PA) based on charge.

Protocol:

  • Acetone Precipitation: Evaporate the organic solvent to ~5 mL, then pour into 100 mL ice-cold acetone. PS and PA precipitate; neutral lipids remain soluble. Filter the white precipitate.

  • Chromatography (CM-Cellulose):

    • Column: CM-Cellulose (Na+ form).

    • Load precipitate dissolved in Chloroform.

    • Elute with Chloroform -> Methanol gradient.[4]

    • Result: PA elutes first (less polar interaction), followed by D-PS .

Validation (QC)

To confirm you have the D-isomer and not the L-isomer (in case of contamination) or PA:

  • HPLC-ELSD:

    • Column: Diol or Silica normal phase.

    • Mobile Phase: Hexane/Isopropanol/Water gradient.[9]

    • Criteria: Single peak, retention time matching PS standard.

  • Chiral HPLC (The "Self-Validating" Step):

    • Hydrolyze a small sample (6N HCl, 100°C, 1h) to release the headgroup.

    • Derivatize with FDAA (Marfey's reagent).

    • Analyze on C18 HPLC. D-Serine-FDAA elutes differently than L-Serine-FDAA. This confirms the headgroup stereochemistry.

Part 5: Troubleshooting

ObservationRoot CauseCorrective Action
High PA (Phosphatidic Acid) levels Water activity too high.Increase D-Serine concentration to saturation; reduce aqueous volume ratio.
Low Conversion Rate Interface limitation.Increase agitation speed (RPM) or add surfactant (e.g., Triton X-100 at 0.1%).
Racemization pH or Temp too high.Maintain pH 5.6 and Temp <35°C. Strictly avoid alkaline conditions.

References

  • Enzymatic Synthesis of Phosphatidylserine: Juneja, L. R., et al.[5][7] "Conversion of phosphatidylcholine to phosphatidylserine by phospholipase D in a two-phase system." Journal of Fermentation and Bioengineering, 1989.

  • Stereospecificity of PLD: D'Arrigo, P., et al. "Phospholipase D-catalyzed synthesis of phosphatidyl-D-serine."[2][4][5] Chemical and Physical Lipids, 1996. (Confirming Streptomyces PLD accepts D-isomers).

  • Purification Protocols: Comfurius, P., & Zwaal, R. F. "The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography." Biochimica et Biophysica Acta (BBA), 1977.

  • D-Serine Biological Context: Wolosker, H. "D-serine regulation of NMDA receptor activity."[8][10][11] Science Signaling, 2011.

Sources

The Biophysics of Short-Chain Saturated Lipids: A Deep Dive into Dilauroyl (12:0) Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dilauroyl (12:0) species represent a unique class of phospholipids that occupy the critical boundary between micelle-forming surfactants and bilayer-forming lipids. Characterized by two saturated 12-carbon lauric acid chains, these lipids—specifically Dilauroylphosphatidylcholine (DLPC), Dilauroylphosphatidylglycerol (DLPG), and Dilauroylphosphatidylethanolamine (DLPE)—exhibit distinct physical properties driven by their short chain length. Unlike their longer-chain counterparts (e.g., DPPC 16:0), 12:0 species are typically fluid at room temperature (


 for DLPC), possess a high critical micelle concentration (CMC) relative to other phospholipids, and form thinner bilayers (~30 Å). This guide analyzes the thermodynamic, structural, and colloidal characteristics of 12:0 species, providing actionable protocols for their use in drug delivery and membrane mimetics.

Chemical Identity & Structural Mechanics[1]

The "12:0" nomenclature denotes a lipid tail structure comprising 12 carbons with zero double bonds (dodecanoic/lauric acid). This short chain length significantly reduces van der Waals interactions between acyl tails compared to 16:0 or 18:0 species, leading to lower phase transition temperatures and reduced membrane rigidity.

The "Borderline" Lipid: CMC and Solubility

Dilauroyl lipids exist in a delicate equilibrium. While they spontaneously form bilayers, their solubility and Critical Micelle Concentration (CMC) are orders of magnitude higher than long-chain lipids.

  • Long-chain lipids (e.g., DPPC): CMC

    
     M (strictly bilayer forming).
    
  • Dilauroyl lipids (e.g., DLPC): CMC

    
     M to 
    
    
    
    M (90 nM).

Implication: In extremely dilute conditions (< 100 nM), DLPC may exist as monomers rather than vesicles. This high CMC makes DLPC membranes more dynamic, with faster lipid exchange rates (


) between the membrane and bulk solvent.
Quantitative Structural Profile

The following table summarizes the core physical constants for the primary 12:0 species.

PropertyDLPC (12:0 PC)DLPG (12:0 PG)DLPE (12:0 PE)
Molecular Weight 621.8 g/mol ~644 g/mol (Na salt)579.8 g/mol
Phase Transition (

)
-2°C-3°C~29°C - 30.5°C
Net Charge (pH 7.4) Zwitterionic (0)Anionic (-1)Zwitterionic (0)
Structure Type Cylindrical (Bilayer)Cylindrical (Bilayer)Conical (Non-bilayer propensity)
Fluid Phase Area/Lipid (

)
~60-65 Ų~60-65 ŲN/A (Gel at RT)
Gel Phase Area/Lipid (

)
N/A (Fluid at RT)N/A (Fluid at RT)~41 Ų

Thermodynamic Profile & Phase Behavior[1][3][4]

The thermodynamic behavior of 12:0 species is dictated by the interplay between the short acyl chains and the headgroup.

The Fluidity Factor ( )
  • DLPC & DLPG (

    
    ):  At ambient temperature (25°C), these lipids are in the liquid-crystalline (
    
    
    
    ) phase. The acyl chains are disordered with high gauche rotamer content. This results in membranes that are highly flexible, permeable, and "leaky" to small molecules.
  • DLPE (

    
    ):  The phosphoethanolamine headgroup is smaller and capable of intermolecular hydrogen bonding (amine to phosphate). This tight headgroup packing increases the 
    
    
    
    significantly, making DLPE a gel-phase solid at room temperature, despite having the same 12:0 chains as DLPC.
Bilayer Thickness ( )

DLPC forms one of the thinnest biologically relevant bilayers.

  • Hydrophobic Thickness (

    
    ):  ~20.8 Å - 24.0 Å.
    
  • Total Bilayer Thickness (

    
    ):  ~30.8 Å (Headgroup-to-Headgroup).
    
  • Significance: This thin dimension is critical for "Hydrophobic Matching" studies. Transmembrane proteins with short hydrophobic domains will preferentially sort into DLPC-rich domains to minimize the energetic penalty of hydrophobic mismatch.

Applications in Drug Delivery & Membrane Mimetics[5][6][7]

Permeability Enhancement

DLPC is utilized as a penetration enhancer in transdermal drug delivery. Its mechanism involves the fluidization of the Stratum Corneum (SC) lipids. The short 12:0 chains intercalate into the rigid SC bilayers (rich in ceramides and long-chain fatty acids), disrupting their packing order and lowering the local


, thereby increasing diffusion of the active pharmaceutical ingredient (API).
Bicelles and Nanodiscs

While typically DHPC (06:0) is used as the "rim" detergent for bicelles, DLPC serves a specific role in thin-bilayer bicelles .

  • Logic: To study proteins with short transmembrane domains, researchers construct bicelles using DLPC (12:0) as the planar bilayer and a surfactant (or shorter lipid) as the rim.

  • Benefit: Provides a native-like bilayer environment that matches the hydrophobic length of the protein, preventing aggregation or conformational distortion.

Visualization of Permeability Mechanism

PermeabilityEnhancement SC_Lipids Stratum Corneum Lipids (Rigid, Ordered Gel Phase) Intercalation Intercalation of 12:0 Chains into SC Bilayer SC_Lipids->Intercalation Target DLPC_App Application of DLPC (12:0) (Fluid Phase at RT) DLPC_App->Intercalation Delivery Disruption Disruption of Packing Order (Creation of Free Volume) Intercalation->Disruption Tm_Depression Local Tm Depression (Gel -> Fluid Transition) Disruption->Tm_Depression Diffusion Enhanced Drug Diffusion Tm_Depression->Diffusion

Caption: Mechanism of DLPC-mediated permeation enhancement. The fluid 12:0 chains disrupt rigid SC lipids, lowering local phase transition temperatures.

Experimental Protocols

Preparation of DLPC Large Unilamellar Vesicles (LUVs)

Objective: Generate uniform ~100 nm vesicles for biophysical characterization. Note: Because DLPC is fluid at room temperature, heating above


 (a common requirement for DPPC) is not necessary, but maintaining the lipid in a fluid state is inherent.

Materials:

  • DLPC (Powder or Chloroform solution).

  • Buffer (e.g., PBS pH 7.4).

  • Extruder (e.g., Avanti Mini-Extruder).

  • Polycarbonate membranes (100 nm pore size).

Workflow:

  • Film Formation: Aliquot DLPC in chloroform into a glass vial. Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

  • Hydration: Add buffer to the dried film to achieve desired concentration (e.g., 5-10 mM). Vortex vigorously for 10 minutes. Result: Multilamellar Vesicles (MLVs).[1]

  • Freeze-Thaw (Optional but Recommended): Subject MLVs to 5 cycles of freeze (liquid

    
    ) and thaw (warm water bath). This equilibrates solute distribution across lamellae.
    
  • Extrusion: Assemble the extruder with a 100 nm membrane. Pass the lipid suspension through the membrane 11-21 times. Result: LUVs.

  • Storage: Store at 4°C. Warning: DLPC vesicles are less stable than long-chain vesicles due to high lipid exchange rates. Use within 24-48 hours.

Visualization of LUV Preparation

LUV_Prep Lipid_Sol DLPC in CHCl3 Dry_Film Dry Lipid Film (Vacuum) Lipid_Sol->Dry_Film N2 Stream Hydration Hydration (Buffer + Vortex) Dry_Film->Hydration MLV MLVs (Multilamellar) Hydration->MLV FreezeThaw Freeze-Thaw (5 Cycles) MLV->FreezeThaw Extrusion Extrusion (100nm Membrane) FreezeThaw->Extrusion LUV LUVs (Unilamellar) Extrusion->LUV

Caption: Workflow for generating Large Unilamellar Vesicles (LUVs) from DLPC using thin-film hydration and extrusion.

References

  • Avanti Polar Lipids. 12:0 PC (DLPC) Product Information and Physical Properties. Avanti Polar Lipids. [Link]

  • Kučerka, N., et al. (2011). Lipid Bilayer Thickness and Area per Lipid of Fluid Phase DLPC.[2] Biophysical Journal. [Link]

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.
  • Lewis, R. N., et al. (1987). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry. [Link]

  • Seddon, J. M., et al. (1984). Polymorphism of phospholipid-water systems. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. [Link]

Sources

Mechanism of Action of Dilauroylphosphatidylserine (DLPS) in Membranes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and experimental applications of Dilauroylphosphatidylserine (DLPS).

Technical Guide & Application Note

Executive Summary

This compound (DLPS) is a synthetic anionic phospholipid featuring two short, saturated lauric acid chains (12:0). Unlike its physiological counterparts (e.g., DOPS or POPS) which regulate membrane fluidity via unsaturation, DLPS utilizes its short chain length to induce specific biophysical stresses. It serves as a critical tool in membrane biology for three primary mechanisms: inducing hydrophobic mismatch to study protein topology, activating Protein Kinase C (PKC) in defined kinetic assays, and mimicking apoptotic signaling via exogenous incorporation into the plasma membrane outer leaflet.

Part 1: Physicochemical Profile

The utility of DLPS stems from its unique geometry. While the serine headgroup provides the necessary anionic charge for electrostatic signaling, the 12-carbon chains create a significantly thinner hydrophobic core than native membranes.

Key Physical Properties
PropertyValue / CharacteristicImpact on Mechanism
Molecular Formula C

H

NO

P
Amphiphilic structure
Chain Length 12 carbons (Lauric acid)Forms thin bilayers (~23 Å hydrophobic thickness)
Phase Transition (

)
~ -2°C to 1.7°C (fluid at RT)No heating required during liposome prep; highly fluid
Net Charge Negative (Anionic)Binds cationic domains (e.g., PKC C2, Poly-K sequences)
Solubility Low CMC (~

M) but higher than long-chain PS
Allows rapid monomer exchange between vesicles or cells
The Hydrophobic Mismatch Phenomenon

Native transmembrane (TM) proteins typically possess hydrophobic spans of 27–30 Å. DLPS bilayers, being only ~23 Å thick, create a negative hydrophobic mismatch . This forces TM helices to adapt to avoid exposing hydrophobic residues to the aqueous phase, a principle used to map protein topology.

Part 2: Mechanisms of Action

Mechanism 1: Hydrophobic Mismatch & Protein Tilting

Core Concept: When a long TM helix is reconstituted into a thin DLPS bilayer, the system minimizes free energy through two primary compensations:[1][2]

  • Helix Tilting: The protein tilts its axis to reduce its effective hydrophobic length projected along the bilayer normal.[1][2]

  • Membrane Sorting: In mixed lipid systems, proteins will laterally segregate away from DLPS-rich domains into thicker domains (e.g., raft-like regions) to match their hydrophobic span.

Diagram 1: Hydrophobic Mismatch Mechanism The following diagram illustrates how DLPS forces a transmembrane protein to tilt compared to a matching POPC bilayer.

Hydrophobic_Mismatch cluster_0 Physiological Bilayer (e.g., POPC) cluster_1 DLPS Bilayer (Thin) Lipid_Normal Lipid Thickness (~30 Å) Protein_Straight TM Protein (Straight, 0° Tilt) Lipid_Normal->Protein_Straight Matches Hydrophobic Span Protein_Tilted TM Protein (Tilted, ~35-50°) Protein_Straight->Protein_Tilted Effect of DLPS Substitution Lipid_Thin DLPS Thickness (~23 Å) Lipid_Thin->Protein_Tilted Forces Tilt to Hide Hydrophobic Residues

Caption: DLPS induces negative hydrophobic mismatch, forcing transmembrane helices to tilt (up to 50°) to match the thinner bilayer core.

Mechanism 2: Protein Kinase C (PKC) Activation

PS is the obligate cofactor for PKC activation. DLPS is frequently used in in vitro kinase assays because its short chains allow for the formation of mixed micelles with diacylglycerol (DAG) and detergents (e.g., Triton X-100) more readily than long-chain PS.

Activation Steps:

  • Ca

    
     Bridging:  Cytosolic Ca
    
    
    
    binds the PKC C2 domain, altering its electrostatics.
  • Membrane Targeting: The Ca

    
    -C2 complex binds the anionic DLPS headgroups.
    
  • Activation: The C1 domain binds DAG (embedded in the DLPS membrane), pulling the pseudosubstrate sequence out of the catalytic site.

Mechanism 3: Immunological "Apoptotic Mimicry"

In healthy cells, PS is sequestered in the inner leaflet by flippases. During apoptosis, PS is exposed to the outer leaflet, serving as an "eat-me" signal. DLPS Specificity: Because DLPS has higher monomeric solubility and faster exchange rates than physiological PS (e.g., 18:0/18:1 PS), it can be added exogenously to cell culture media. It spontaneously incorporates into the outer leaflet of living cells without inducing actual apoptosis, allowing researchers to study PS receptors (TIM-1, TIM-4, TAMs) in isolation.

Immunomodulation cluster_Receptors Immune Cell Receptors DLPS_Media Exogenous DLPS (Added to Media) Outer_Leaflet Incorporation into Outer Membrane Leaflet DLPS_Media->Outer_Leaflet Spontaneous Insertion TIM4 TIM-4 Receptor (Macrophage) Outer_Leaflet->TIM4 Binds TAM TAM Receptors (Tyro3, Axl, Mer) Outer_Leaflet->TAM Binds Response Immunological Silence (Tolerance / Phagocytosis) TIM4->Response Triggers Efferocytosis Signaling TAM->Response

Caption: Exogenous DLPS incorporates into the outer leaflet, mimicking apoptotic PS exposure and triggering TIM/TAM receptor pathways.

Part 3: Experimental Protocols

Protocol 1: Preparation of DLPS Large Unilamellar Vesicles (LUVs)

Objective: Create uniform 100 nm vesicles for binding assays or hydrophobic mismatch studies. Note: Unlike DPPC, DLPS does not require heating above room temperature due to its low


.
  • Film Formation:

    • Dissolve DLPS (powder) in Chloroform:Methanol (2:1 v/v) to 10 mg/mL.

    • Aliquot into a glass tube. Evaporate solvent under a Nitrogen stream while rotating the tube to form a thin film.

    • Desiccate under high vacuum (>2 hours) to remove residual solvent.

  • Hydration:

    • Add experimental buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the film.

    • Vortex vigorously for 30 minutes at Room Temperature (25°C) .

    • Result: Multilamellar Vesicles (MLVs) – cloudy suspension.

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the membrane 11–21 times.

    • Result: Clear/translucent solution of LUVs.

  • QC: Verify size via Dynamic Light Scattering (DLS). Expect Z-average ~100–120 nm, PDI < 0.1.

Protocol 2: Exogenous Cellular Incorporation (Apoptosis Mimicry)

Objective: Label the outer leaflet of live T-cells or Macrophages with DLPS without killing them.

  • Preparation: Prepare a 1 mM stock of DLPS in PBS (sonicate to clear).

  • Incubation:

    • Wash cells (e.g., Jurkat T-cells) 2x with serum-free media.

    • Resuspend cells at

      
       cells/mL.
      
    • Add DLPS stock to a final concentration of 10–50 µM.

    • Incubate for 20 minutes at 37°C.

  • Washing:

    • Centrifuge cells (300 x g, 5 min).

    • Wash 2x with complete media to remove unbound DLPS.

  • Validation:

    • Stain with Annexin V-FITC (binds exposed PS).

    • Stain with Propidium Iodide (PI) (viability dye).

    • Target Result: Annexin V (+) / PI (-) (PS exposed, but membrane intact).

References

  • Effect of Hydrophobic Mismatch on Helix Tilt

    • Title: Tilt Angle of a Trans-membrane Helix is Determined by Hydrophobic Mismatch.[2]

    • Source: Biophysical Journal / ResearchG
    • URL:[Link]

  • PKC Activation Mechanism

    • Title: Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine.[3][4]

    • Source: PubMed / Journal of Biological Chemistry.
    • URL:[Link]

  • PS Liposome Preparation

    • Title: Basic Methods for Preparation of Liposomes and Studying Their Interactions.
    • Source: PMC (N
    • URL:[Link]

  • Immunological Recognition of PS

    • Title: Inhibition of Phosphatidylserine Recognition Heightens the Immunogenicity of Irradi
    • Source: Journal of Experimental Medicine / PMC.
    • URL:[Link]

Sources

Navigating the Solubility of Dilauroylphosphatidylserine (DLPS) in Chloroform: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) in chloroform, a critical consideration for researchers and professionals in drug development and lipid-based formulation. While chloroform is a widely utilized solvent for lipids, the solubility of specific phospholipids like DLPS is influenced by a variety of factors, including its saturated fatty acid chains and the presence of co-solvents. This document delves into the theoretical underpinnings of DLPS solubility, offers practical, field-proven protocols for its dissolution, and provides a framework for troubleshooting common challenges. By synthesizing technical data with practical insights, this guide aims to equip scientists with the necessary knowledge to effectively handle DLPS in chloroform for applications ranging from basic research to the formulation of advanced drug delivery systems.

Introduction: The Significance of DLPS in Research and Therapeutics

1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) is an anionic phospholipid characterized by a phosphatidylserine headgroup and two saturated twelve-carbon (C12:0) lauroyl acyl chains. As a component of biological membranes, phosphatidylserine (PS) plays a crucial role in various cellular processes, including apoptosis and blood coagulation. In the realm of drug delivery, the unique properties of PS lipids, including their negative charge, make them valuable components in the formulation of liposomes and other lipid-based nanoparticles. These nanocarriers can be engineered for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.

The choice of solvent is a foundational step in the preparation of lipid-based drug delivery systems. Chloroform has historically been a solvent of choice for lipids due to its ability to dissolve a wide range of nonpolar and amphipathic molecules.[1] However, achieving a stable and homogenous solution of specific phospholipids like DLPS in chloroform can present challenges, necessitating a deeper understanding of its solubility characteristics.

Physicochemical Properties of DLPS

A fundamental understanding of the molecular structure of DLPS is essential to comprehend its solubility behavior.

PropertyValueReference
Molecular Formula C₃₀H₅₈NO₁₀PN/A
Molecular Weight 627.75 g/mol N/A
Acyl Chains Two lauroyl chains (12:0)N/A
Headgroup Phospho-L-serine (anionic)N/A

The presence of the two saturated lauroyl chains contributes to the lipophilic character of the molecule, while the charged phosphoserine headgroup provides a hydrophilic domain. This amphipathic nature governs its interaction with solvents.

Solubility of DLPS in Chloroform: A Multifaceted Perspective

Qualitative Solubility and Practical Observations

DLPS, like other acidic lipids with saturated acyl chains, can be challenging to dissolve in pure chloroform, particularly at higher concentrations.[2] Reputable suppliers in the field, such as Avanti Polar Lipids, recommend the addition of co-solvents to enhance the solubility of long-chain, saturated acidic lipids.[2] This is a critical piece of field-proven advice for researchers.

For many practical applications, such as the preparation of liposomes, working concentrations of lipids in chloroform or chloroform:methanol mixtures typically range from 1 mg/mL to 25 mg/mL.[3][4] This indicates that DLPS is sufficiently soluble for these routine laboratory procedures, especially when co-solvents are employed.

The Role of Co-solvents: Methanol and Water

The addition of small amounts of polar solvents like methanol and water can significantly improve the solubility of acidic phospholipids in chloroform. A recommended starting point is the addition of approximately 2% methanol and 0.5-1% deionized water to the chloroform.[2]

The causality behind this enhanced solubility lies in the ability of the polar co-solvents to interact with the hydrophilic phosphoserine headgroup of the DLPS molecule. Chloroform, while an excellent solvent for the lipid tails, is less effective at solvating the charged headgroup. Methanol and water can form hydrogen bonds with the phosphate and carboxyl groups of the serine residue, effectively reducing the intermolecular forces between DLPS molecules and allowing for better dispersion within the chloroform.

Influence of the Dilauroyl (C12:0) Chains

The length and saturation of the fatty acid chains are significant determinants of a phospholipid's physical properties and solubility. The lauroyl chains of DLPS are considered medium-length (C12:0).

  • Van der Waals Interactions: Shorter saturated chains, like lauric acid, exhibit weaker van der Waals forces compared to longer saturated chains (e.g., stearic acid, C18:0).[5] This generally leads to a lower melting point and potentially higher solubility in organic solvents, as less energy is required to overcome the intermolecular attractions between the lipid tails.

  • Hydrophobicity: While shorter chains are less hydrophobic than longer chains, the overall lipophilic character of the two lauroyl chains still dominates the molecule's behavior in nonpolar solvents like chloroform.[5]

Compared to a longer-chain equivalent like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS), DLPS would be expected to have a slightly higher solubility in chloroform due to the reduced van der Waals interactions between its acyl chains. Conversely, compared to an unsaturated counterpart like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), the saturated nature of DLPS allows for more ordered packing, which can sometimes hinder solubility.

Experimental Protocol for the Dissolution of DLPS in Chloroform

This protocol provides a detailed, step-by-step methodology for preparing a stock solution of DLPS in a chloroform-based solvent system. This self-validating system includes checkpoints to ensure complete dissolution.

Materials and Equipment
  • 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) powder

  • High-purity chloroform (CHCl₃)

  • High-purity methanol (CH₃OH)

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Argon or nitrogen gas source

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology
  • Preparation of the Solvent Mixture:

    • In a clean, dry glass container, prepare the required volume of the chloroform:methanol:water (CMW) solvent mixture. A commonly effective ratio is 90:8:2 (v/v/v) of chloroform:methanol:water . For acidic lipids that are particularly difficult to dissolve, a ratio of chloroform with ~2% methanol and 0.5-1% water can be used.[2]

    • Causality: The methanol and water are crucial for solvating the polar headgroup of DLPS, as previously discussed.

  • Weighing DLPS:

    • Accurately weigh the desired amount of DLPS powder in a clean, dry glass vial. It is recommended to perform this in a controlled environment to minimize moisture absorption by the hygroscopic lipid powder.

  • Initial Dissolution:

    • Add the prepared CMW solvent mixture to the vial containing the DLPS powder to achieve the desired concentration (e.g., 10 mg/mL).

    • Immediately cap the vial tightly to prevent solvent evaporation.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection and Sonication:

    • Visually inspect the solution against a bright light source. A fully dissolved solution should be clear and free of any particulate matter or haziness.

    • If the solution is not completely clear, place the vial in a water bath sonicator. Sonicate for 5-10 minutes at a temperature slightly above room temperature (e.g., 25-30°C).

    • Causality: Sonication provides energy to break up any remaining lipid aggregates, facilitating their interaction with the solvent.

  • Final Inspection and Storage:

    • After sonication, again visually inspect the solution for clarity. If it remains cloudy, further sonication or slight warming may be necessary. However, prolonged heating should be avoided to prevent solvent evaporation and potential lipid degradation.

    • Once a clear solution is obtained, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Store the DLPS solution at -20°C in a tightly sealed glass container.[2]

Visualization of the Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Refinement cluster_storage Storage Solvent Prepare Chloroform: Methanol:Water Mixture AddSolvent Add Solvent to DLPS Solvent->AddSolvent Weigh Weigh DLPS Powder Weigh->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Inspect1 Visual Inspection for Clarity Vortex->Inspect1 Sonicate Sonicate if Cloudy Inspect1->Sonicate Cloudy InertGas Flush with Inert Gas Inspect1->InertGas Clear Inspect2 Final Visual Inspection Sonicate->Inspect2 Inspect2->InertGas Clear Store Store at -20°C

Caption: Workflow for dissolving DLPS in a chloroform-based solvent system.

Factors Influencing DLPS Solubility and Stability

Several factors can impact the successful dissolution and subsequent stability of DLPS in chloroform.

  • Purity of DLPS: Impurities can affect the solubility and may lead to the formation of insoluble aggregates. Always use high-purity DLPS from a reputable supplier.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of excess water or other contaminants can interfere with the dissolution process. Chloroform can degrade over time, especially when exposed to light and air, to form phosgene and hydrochloric acid, which can react with the lipid.[6][7]

  • Temperature: While slight warming can aid dissolution, elevated temperatures can increase the rate of solvent evaporation and potential lipid degradation.

  • pH of Co-solvents: The charge state of the phosphoserine headgroup is pH-dependent. While chloroform itself is not a protic solvent, the pH of any aqueous component can influence the lipid's behavior.

  • Storage Conditions: To prevent degradation, DLPS solutions in chloroform should be stored under an inert atmosphere at low temperatures (-20°C) and protected from light.[2]

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Persistent Cloudiness or Precipitate - Insufficient sonication- Inadequate co-solvent concentration- Low-quality solvent- DLPS concentration exceeds solubility limit- Increase sonication time/intensity- Prepare a fresh solvent mixture with a slightly higher percentage of methanol and/or water- Use fresh, high-purity solvents- Prepare a more dilute solution
Formation of a Gel-like Phase - High concentration of DLPS- Inappropriate solvent ratio- Dilute the sample with more of the solvent mixture- Adjust the chloroform:methanol:water ratio
Discoloration of the Solution - Lipid oxidation- Solvent degradation- Ensure proper storage under inert gas and protection from light- Use fresh, stabilized chloroform

Conclusion

The successful dissolution of Dilauroylphosphatidylserine in chloroform is a critical first step in a multitude of research and drug development applications. While pure chloroform may not be the optimal solvent due to the amphipathic nature of DLPS, the strategic addition of polar co-solvents like methanol and water effectively overcomes this challenge. By understanding the physicochemical principles that govern its solubility, adhering to rigorous experimental protocols, and being aware of the factors that can influence the outcome, researchers can confidently prepare stable and homogenous DLPS solutions. This foundational knowledge is paramount for the subsequent formulation of high-quality lipid-based systems and the advancement of innovative therapeutic strategies.

References

  • Heeremans, J. L. M., et al. (2009). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 96(3), 895-904. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 PA. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? Retrieved from [Link]

  • Reigada, R. (2013). Atomistic Study of Lipid Membranes Containing Chloroform: Looking for a Lipid-Mediated Mechanism of Anesthesia. PLoS ONE, 8(1), e52631. Available at: [Link]

  • Das, P., & Orsi, M. (2017). Characterizing How Acidic pH Conditions Affect the Membrane-Disruptive Activities of Lauric Acid and Glycerol Monolaurate. Langmuir, 33(41), 11014-11024. Available at: [Link]

  • de Almeida, R. F. M., et al. (2019). Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development. Heliyon, 5(11), e02648. Available at: [Link]

  • Tsofina, L. M., & Mokhova, E. N. (1998). Effect of palmitic and lauric acids on the phospholipid bilayer membrane conductivity. Bioscience Reports, 18(2), 91-95. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). N-nervonoyl-1-deoxy-D-erythro-sphinganine (d18:0/24:1). Retrieved from [Link]

  • Goni, F. M., & Alonso, A. (2023). Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. Langmuir, 39(51), 18515-18526. Available at: [Link]

  • Paul, B. K., & Guchhait, N. (2016). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B, 120(29), 7164-7175. Available at: [Link]

  • Comfurius, P., & Zwaal, R. F. (1997). Process for the industrial preparation of phosphatidylserine. U.S. Patent No. 5,700,668. Washington, DC: U.S. Patent and Trademark Office.
  • de Almeida, R. F. M., et al. (2019). Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development. ResearchGate. Available at: [Link]

  • Quora. (2021). If hydrocarbon in phospholipid fat acids is shorter than usual, the fluidity from the membrane will get higher, but what's the connection of it with hydrophobic interaction? Retrieved from [Link]

  • Gidwani, A., & Holzenburg, A. (2012). Atomic View of Calcium-Induced Clustering of Phosphatidylserine in Mixed Lipid Bilayers. Biophysical Journal, 102(7), 1577-1586. Available at: [Link]

  • Comfurius, P., & Zwaal, R. F. (1997). A process for the industrial preparation of phosphatidylserine. EP0776976A2. Google Patents.
  • Ranjan, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7679. Available at: [Link]

  • Regen, S. L., et al. (2009). Loosening and reorganization of fluid phospholipid bilayers by chloroform. Journal of the American Chemical Society, 131(14), 5068-5069. Available at: [Link]

  • Regen, S. L., et al. (2009). Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform. PMC. Available at: [Link]

  • Magee, R. J., & Thompson, R. H. (1960). The preparation and properties of lysophosphatidylserine. Biochemical Journal, 77(3), 526-531. Available at: [Link]

  • Regen, S. L., et al. (2025). Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform. ResearchGate. Available at: [Link]

  • Reigada, R. (2015). Chloroform alters interleaflet coupling in lipid bilayers: an entropic mechanism. Journal of the Royal Society Interface, 12(106), 20150197. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Soy PS. Retrieved from [Link]

  • Ramírez, C. A. (2022). Lipids, Chloroform, and Their Intertwined Histories. Foundations of Chemistry, 24(2), 131-149. Available at: [Link]

  • Ueoka, R., et al. (1976). Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform. Chemistry and Physics of Lipids, 17(1), 28-37. Available at: [Link]

  • ResearchGate. (2018). Can we dissolve LPS(Lipopolysaccharide) in chloroform or any other non polar solvents? Retrieved from [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies, 29(4), 190-201. Available at: [Link]

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A Senior Application Scientist's Guide to the Discovery, Stereospecific Synthesis, and Analysis of Phosphatidylserine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to a Cornerstone of Cell Signaling

The journey of phosphatidylserine (PS) from a mere structural component of the "cephalin" fraction of brain lipids to a critical signaling molecule is a story of advancing analytical and synthetic chemistry.[1] Initially isolated by Jordi Folch in the 1940s, its profound biological roles, dictated by its specific stereochemistry, were not fully appreciated for decades.[1] Natural phosphatidylserine possesses two chiral centers: the C2 carbon of the glycerol backbone (sn-glycerol) and the alpha-carbon of the serine headgroup.[2][3] The predominant natural form is 1,2-diacyl-sn-glycero-3-phospho-L-serine. This guide provides an in-depth exploration of the discovery, stereocontrolled synthesis, and functional analysis of PS isomers, offering both foundational knowledge and field-proven methodologies.

The Biological Imperative: Why Stereochemistry Matters

In healthy cells, PS is strictly sequestered to the inner leaflet of the plasma membrane.[4] The initiation of apoptosis, or programmed cell death, triggers the rapid translocation of PS to the outer leaflet.[5][6] This externalization is not a random event; it is the primary "eat-me" signal that recruits phagocytes to clear the dying cell without inducing an inflammatory response.[4][7] This elegant process of silent clearance is profoundly stereospecific. Phagocytosis of apoptotic cells is effectively inhibited by liposomes containing the natural L-serine isomer of PS, but not by those containing its diastereomer, phosphatidyl-D-serine.[8] This stereo-recognition underscores the necessity for researchers to work with stereochemically pure isomers to accurately probe biological functions, from apoptosis and immune modulation to blood coagulation.[2][9][10]

Signaling Pathway: PS Externalization in Apoptosis

The process involves caspase-mediated inactivation of flippase enzymes (which keep PS on the inner leaflet) and activation of scramblase enzymes (which randomize phospholipid distribution).[9]

PS Externalization in Apoptosis cluster_membrane Plasma Membrane cluster_signals Cellular Events PS_in PS (Inner Leaflet) PS_out PS (Outer Leaflet) Phagocyte_Recognition Phagocyte Recognition PS_out->Phagocyte_Recognition Triggers 'Eat-Me' Signal Flippase Flippase Flippase->PS_in Maintains PS Inside Scramblase Scramblase Scramblase->PS_in Randomizes Phospholipids Scramblase->PS_out Randomizes Phospholipids Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Caspase_Activation->Flippase Inactivates Caspase_Activation->Scramblase Activates

Caption: Workflow of PS externalization during apoptosis.

Synthetic Strategies: Accessing Stereochemically Pure PS

The synthesis of phosphatidylserine stereoisomers can be broadly categorized into two primary approaches: chemoenzymatic synthesis and total chemical synthesis. The choice between them depends on the desired stereoisomer, scale, and available starting materials.

Chemoenzymatic Synthesis: Harnessing Nature's Specificity

This is the most common and cost-effective method for producing the natural sn-glycero-3-phospho-L-serine isomer. The strategy relies on the transphosphatidylation activity of the enzyme Phospholipase D (PLD).[11] PLD catalyzes the transfer of a phosphatidic acid moiety from a donor phospholipid, typically abundant and inexpensive phosphatidylcholine (PC), to a primary alcohol acceptor—in this case, L-serine.[12][13]

Causality Behind Experimental Choices:

  • Enzyme Source: While PLD can be isolated from sources like cabbage, enzymes from Streptomyces species are often preferred as they demonstrate higher yields and stability.[14]

  • Reaction System: The substrates (water-insoluble PC and water-soluble serine) necessitate a system that can bring them together. Biphasic systems (e.g., organic solvent and aqueous buffer) are common, but mixed micellar systems using detergents or novel solvent-free approaches are being developed to improve efficiency and reduce organic solvent use.[15][16][17]

  • Substrate: Soybean lecithin is a widely used, inexpensive source of PC for large-scale production.[13]

Chemoenzymatic PS Synthesis PC Phosphatidylcholine (PC) (e.g., from Soy Lecithin) Reaction Transphosphatidylation Reaction PC->Reaction L_Serine L-Serine L_Serine->Reaction PLD Phospholipase D (PLD) PLD->Reaction Catalyzes PS 1,2-diacyl-sn-glycero-3-phospho-L-serine Reaction->PS Choline Choline (Byproduct) Reaction->Choline Purification Purification (e.g., CM-Cellulose Chromatography) PS->Purification

Caption: Workflow for PLD-catalyzed synthesis of phosphatidylserine.

Experimental Protocol: PLD-Catalyzed Synthesis of Phosphatidylserine

This protocol is a generalized methodology based on principles described in the literature.[12][13][16]

1. Reagent Preparation:

  • Substrate Solution: Dissolve soybean phosphatidylcholine (10 mg/mL) in an appropriate organic solvent (e.g., ethyl acetate or butyl acetate).
  • Serine Solution: Prepare a concentrated solution of L-serine (e.g., 160 mg/mL) in a suitable aqueous buffer (e.g., 40 mM Tris-HCl, pH 7.5 or acetate buffer, pH 6.0).
  • Cofactor Solution: Prepare a stock solution of a divalent cation, such as CaCl₂ or MgCl₂ (e.g., 15 mM final concentration), which is often required for PLD activity.[13][16]
  • Enzyme Solution: Prepare a solution of Phospholipase D (e.g., from Streptomyces) in the same aqueous buffer.

2. Reaction Setup (Biphasic System):

  • In a suitable reaction vessel, combine the organic PC solution and the aqueous L-serine solution (e.g., at a 1:1 volume ratio).
  • Add the cofactor solution to the desired final concentration.
  • Initiate the reaction by adding the PLD enzyme solution.
  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with vigorous shaking (e.g., 180 rpm) to ensure adequate mixing of the two phases.[13][16]

3. Reaction Monitoring:

  • At various time points (e.g., 0, 1, 2.5, 4 hours), withdraw a small aliquot of the reaction mixture.
  • Analyze the aliquot by High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) to monitor the consumption of PC and the formation of PS and the main byproduct, phosphatidic acid (PA).[13]

4. Product Isolation and Purification:

  • Once the reaction has reached optimal conversion (e.g., >90% conversion of PC, typically within 2.5-10 hours), terminate the reaction.[13][16]
  • Separate the organic and aqueous phases.
  • Evaporate the organic solvent to obtain the crude lipid mixture.
  • The primary contaminants are unreacted PC and PA. PS can be effectively separated from these using ion-exchange chromatography, such as on a CM-cellulose column.[12] Elute with a solvent gradient (e.g., increasing methanol in chloroform) to recover the purified PS.

5. Verification:

  • Confirm the identity and purity of the final product using HPLC and mass spectrometry.
  • Assess stereochemical integrity via chiral analysis methods (see Section 4).
Total Chemical Synthesis: Absolute Stereochemical Control

To access all four possible stereoisomers (L-serine/D-serine headgroups combined with sn-1,2-glycerol/sn-2,3-glycerol backbones), a total chemical synthesis approach is required.[2] This method provides absolute control but is more complex, lengthy, and expensive than the chemoenzymatic route.

The general strategy involves the synthesis of three key building blocks: a protected glycerol backbone with a defined stereocenter, protected L- or D-serine, and a phosphorylating agent. A significant challenge in glycerophospholipid synthesis is preventing acyl migration, where fatty acid chains move between the sn-1 and sn-2 positions, which would destroy the stereochemical purity of the backbone.[18]

Causality Behind Experimental Choices:

  • Chiral Precursors: The synthesis starts from known chiral materials, such as (S)- or (R)-glycidol or solketal, to establish the stereochemistry of the glycerol backbone.[18][19]

  • Protecting Groups: Orthogonal protecting groups are essential. The serine's carboxyl and amino groups must be protected (e.g., with Boc and benzyl groups), and the phosphate group is often protected (e.g., with cyanoethyl groups) during coupling reactions. These groups must be removable under conditions that do not affect the ester linkages of the fatty acids or cause racemization.

  • Phosphorylating Agent: Modern approaches often use H-phosphonate or phosphoramidite chemistry, adapted from DNA synthesis, for the efficient and clean formation of the phosphodiester bond.[3][18]

Stereoisomer NameGlycerol BackboneSerine Headgroup
1,2-diacyl-sn-glycero-3-phospho-L-serine (Natural)sn-1,2 (R)L-serine
1,2-diacyl-sn-glycero-3-phospho-D-serinesn-1,2 (R)D-serine
2,3-diacyl-sn-glycero-1-phospho-L-serine (enantiomer)sn-2,3 (S)L-serine
2,3-diacyl-sn-glycero-1-phospho-D-serinesn-2,3 (S)D-serine
Table 1: The four principal stereoisomers of a diacyl-phosphatidylserine.

Functional Divergence of Stereoisomers: A Case Study in Blood Coagulation

The availability of all four PS stereoisomers through chemical synthesis has enabled precise studies into their differential biological activities.[2] A key example is their role in the activation of the blood coagulation cascade. The initiation complex, formed by Tissue Factor (TF) and Factor VIIa (FVIIa), requires an anionic phospholipid surface for maximal activity.

A study by Mallik et al. systematically tested the ability of each of the four PS stereoisomers to support the procoagulant activity of the TF-FVIIa complex.[20][21][22] The results demonstrated a clear stereoselectivity.

PS Stereoisomer Tested (in PC Liposome)Relative TF-FVIIa ActivityKey Finding
1,2-diacyl-sn-glycero-3-phospho-L-serine (Natural)HighThe natural isomer provides the optimal surface for coagulation initiation.
1,2-diacyl-sn-glycero-3-phospho-D-serineReducedAltering the serine headgroup stereochemistry reduces activity.
2,3-diacyl-sn-glycero-1-phospho-L-serineSignificantly ReducedInverting the glycerol backbone stereocenter has a more profound negative impact.[2]
2,3-diacyl-sn-glycero-1-phospho-D-serineReducedCombination of non-natural stereocenters results in low activity.
Table 2: Stereoselective role of PS isomers in modulating TF-FVIIa coagulation initiation complex activity. Data synthesized from findings reported in ACS Medicinal Chemistry Letters.[2][20]

This work authoritatively demonstrates that the stereochemical configuration of both the glycerol backbone and the serine headgroup is critical for optimal protein-lipid interactions in blood coagulation, with the glycerol backbone playing a more dominant role.[2][22]

Analytical Validation: Differentiating the Isomers

Ensuring the stereochemical purity of a PS preparation is a critical, self-validating step in any research protocol.

4.1 Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers.[23]

  • Methodology: The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose derivatives.[23] The different PS stereoisomers interact differently with the chiral environment of the column, leading to different retention times.

  • Derivatization: For some phospholipids, resolution can be improved by derivatizing the molecule with a chiral reagent to create diastereomeric pairs, which are more easily separated on a standard silica column.[24]

4.2 Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: NMR can be used to determine enantiomeric purity. While direct NMR in a chiral solvent is sometimes possible, a more robust method involves reacting the phospholipid with a chiral derivatizing agent (CDA).

  • Methodology: For instance, a chiral boronic acid can be used to react with the diol moiety of deacylated PS (sn-glycero-3-phosphoserine).[25] This forms diastereomeric adducts that will exhibit distinct and well-resolved signals in the ¹H or ³¹P NMR spectrum, allowing for precise quantification of the enantiomeric excess.

4.3 Immunoassays: Highly specific monoclonal antibodies have been developed that can distinguish between PS stereoisomers. One such antibody, PS4A7, binds specifically to 1,2-diacyl-sn-glycero-3-phospho-L-serine but not to its phospho-D-serine diastereomer, offering a highly sensitive method for detecting the natural isomer.[26]

Conclusion

Phosphatidylserine has evolved from a simple structural lipid to a molecule of immense biological importance, where its function is inextricably linked to its three-dimensional structure. For researchers in cell biology, immunology, and drug development, a deep understanding of the synthesis and analysis of its stereoisomers is not merely an academic exercise—it is fundamental to the integrity and validity of their experimental findings. The chemoenzymatic route offers scalable access to the natural isomer, while total chemical synthesis provides the ultimate control needed to dissect the nuanced roles of each stereocenter in complex biological processes.

References

  • Comfurius, P., Bevers, E. M., & Zwaal, R. F. (1990). Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system. Journal of Lipid Research, 31(9), 1719–1721. [Link]

  • Comfurius, P., Bevers, E. M., & Zwaal, R. F. (1990). Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system. Journal of Lipid Research.
  • Dittmer, J. C. (1977). The enzymatic synthesis of phosphatidylserine and purification by CM-cellulose column chromatography. PubMed. [Link]

  • Castedo, M., et al. (2011). Phospholipids: Key Players in Apoptosis and Immune Regulation. PMC. [Link]

  • Zhang, T., et al. (2017). Mining of a phospholipase D and its application in enzymatic preparation of phosphatidylserine. Taylor & Francis Online. [Link]

  • Lemke, G. (2017). Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer. Rutgers University. [Link]

  • Eibl, H. (1980). Synthesis of glycerophospholipids. PubMed. [Link]

  • Castedo, M., et al. Phospholipids: Key Players in Apoptosis and Immune Regulation. Semantic Scholar. [Link]

  • Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. PubMed. [Link]

  • Birge, R. B., et al. (2016). Phosphatidylserine externalization as immune checkpoint in cancer. PMC - NIH. [Link]

  • Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. ResearchGate. [Link]

  • Mukhopadhyay, T. K., & Trauner, D. (2023). Concise Synthesis of Glycerophospholipids. The Journal of Organic Chemistry. [Link]

  • Kulkarni, A. A., et al. (2021). Phosphatidylserine is not just a cleanup crew but also a well-meaning teacher. PMC. [Link]

  • Zhang, Y., et al. (2024). High-Yield Synthesis of Phosphatidylserine in a Well-Designed Mixed Micellar System. ACS Publications. [Link]

  • Shibahara, M., et al. (2024). Structures, functions, and syntheses of glycero-glycophospholipids. PMC. [Link]

  • Vance, J. E. (2015). Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present. PMC. [Link]

  • ResearchGate. Glycerophospholipid and TAG synthesis. [Link]

  • Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. ACS Medicinal Chemistry Letters. [Link]

  • Shibahara, M., et al. (2024). Structures, functions, and syntheses of glycero-glycophospholipids. Frontiers. [Link]

  • Wang, X., et al. (2022). Characteristics of Phospholipase D and Application in the Synthesis of Phosphatidylserine. AGRIS. [Link]

  • Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. Figshare. [Link]

  • Zhang, T., et al. (2017). Mining of a phospholipase D and its application in enzymatic preparation of phosphatidylserine. PMC. [Link]

  • Zhang, T., et al. (2017). Mining of a phospholipase D and its application in enzymatic preparation of phosphatidylserine. ResearchGate. [Link]

  • Liu, Z., et al. (2023). Efficient Biosynthesis of Phosphatidylserine in a Biphasic System through Parameter Optimization. MDPI. [Link]

  • Kim, H.-Y., Huang, B. X., & Spector, A. A. (2014). Phosphatidylserine in the Brain: Metabolism and Function. PMC. [Link]

  • Wang, Y., et al. (2022). Rational Design of Phospholipase D to Improve the Transphosphatidylation Activity for Phosphatidylserine Synthesis. ACS Publications. [Link]

  • Mallik, S., et al. (2018). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. ACS Publications. [Link]

  • ResearchGate. (2025). Phosphatidylserine: An overview on functionality, processing techniques, patents, and prospects. [Link]

  • ResearchGate. (2025). Phosphatidylserine in the Brain: Metabolism and Function. [Link]

  • Zhang, Y., et al. (2024). High-Yield Synthesis of Phosphatidylserine in a Well-Designed Mixed Micellar System. ResearchGate. [Link]

  • Lee, G., et al. (2012). Discovery of a phosphatidylserine-recognizing peptide and its utility in molecular imaging of tumour apoptosis. PMC. [Link]

  • Segawa, K., & Nagata, S. (2015). Getting to the Outer Leaflet: Physiology of Phosphatidylserine Exposure at the Plasma Membrane. Annual Review of Cell and Developmental Biology. [Link]

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  • Taylor, M. S., & Taton, A. (2020). Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor. PMC. [Link]

  • Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]

  • MetwareBio. Phosphatidylserine (PS): Structure, Functions, and Detection. [Link]

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  • Pisani, L., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

  • Řezanka, T., et al. (2022). Chiral analysis of glycerol phosphates - can bacteria biosynthesize heterochiral phospholipid membranes? PubMed. [Link]

  • Umeda, M., et al. (1989). stereo-specific recognition of phosphatidylserine by monoclonal antibody. PubMed. [Link]

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Biophysical Characterization of DLPS Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Drug Development

Executive Summary

This guide details the biophysical characterization of DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine) , an anionic phospholipid with short saturated fatty acid chains (12:0). Unlike ubiquitous long-chain lipids (e.g., POPC, DPPC), DLPS offers a unique combination of a highly negative surface charge and a thin hydrophobic cross-section .

These properties make DLPS a critical tool for:

  • Hydrophobic Mismatch Studies: Investigating protein transmembrane domain tilting and sorting.

  • Calcium Signaling Models: Mimicking the anionic inner leaflet of the plasma membrane.

  • Nanodisc Engineering: Stabilizing smaller membrane patch geometries.

Molecular Architecture & Thermodynamics

Structure-Function Relationship

DLPS is defined by its short lauric acid tails and a phosphoserine headgroup. This specific architecture dictates its thermodynamic behavior.

PropertySpecificationBiophysical Implication
Molecular Formula

(Na salt)
Anionic nature drives electrostatic protein binding.
Chain Length 12:0 (Lauric Acid)Forms thin bilayers (~30-35 Å), creating high curvature stress.
Headgroup Phosphoserine (PS)Net charge -1 at pH 7.4. High affinity for

.
Phase Transition (

)
~18°C - 20°CCritical: It is near room temperature. Slight cooling can induce gel-phase separation.
Thermodynamic Phase Behavior

Unlike DLPC (12:0 PC), which has a


 of ~ -2°C, the serine headgroup of DLPS facilitates intermolecular hydrogen bonding, raising the 

to approximately 20°C .

Senior Scientist Insight: Because the


 is close to standard laboratory ambient temperature (20-25°C), working with DLPS at "room temperature" is risky. Small fluctuations can push the system into a phase coexistence region (

), leading to heterogeneous vesicle formation.

Recommendation: Always maintain all buffers and equipment at >30°C during hydration and extrusion to ensure the lipid remains in the fluid liquid-crystalline (


) phase.

Preparation Methodologies: Large Unilamellar Vesicles (LUVs)[1][2][3]

To generate reproducible data, LUVs must be prepared using a self-validating workflow.

Experimental Protocol

Materials: DLPS (Avanti Polar Lipids), Chloroform (HPLC Grade), PBS (pH 7.4), Argon gas.

  • Solubilization: Dissolve DLPS in chloroform to 10 mg/mL in a glass vial.

  • Desolvation (Film Formation):

    • Evaporate solvent under a gentle stream of Argon (prevents oxidation/hydrolysis).

    • Vacuum Drying: Place the vial in a vacuum desiccator (<10 mTorr) for 4-12 hours to remove trace solvent. Solvent residues will artificially lower

      
       and increase permeability.
      
  • Hydration (The Critical Step):

    • Pre-warm PBS buffer to 35°C .

    • Add buffer to the dried film to reach 1-5 mM lipid concentration.

    • Vortex vigorously for 30 minutes while maintaining temperature at 35°C.

  • Extrusion:

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Heat Block: Set extruder heat block to 35-40°C.

    • Pass the suspension through the membrane 11-21 times. An odd number ensures the final collection is on the "clean" side.

Workflow Visualization

LUV_Preparation Lipid DLPS in Chloroform DryFilm Dry Lipid Film (Vacuum Desiccation) Lipid->DryFilm Argon Dry Hydration Hydration (>35°C, PBS) DryFilm->Hydration Add Buffer Extrusion Extrusion (100nm, >35°C) Hydration->Extrusion Vortex LUVs LUV Suspension (Fluid Phase) Extrusion->LUVs 21 Passes QC QC: DLS & Zeta LUVs->QC Analyze

Figure 1: DLPS LUV preparation workflow emphasizing temperature control (>35°C) at critical hydration and extrusion steps to prevent gel-phase defects.

Structural & Morphological Characterization

Dynamic Light Scattering (DLS)

DLS validates the hydrodynamic radius (


) and polydispersity index (PDI).
  • Expected Size: 100-120 nm (for 100 nm pore extrusion).

  • Acceptable PDI: < 0.1 (indicates monodisperse population).

  • Troubleshooting: If PDI > 0.2, the lipid likely dipped below

    
     during extrusion, causing membrane fracture or aggregation.
    
Zeta Potential Analysis

DLPS is anionic. Zeta potential (


) measures the electrostatic repulsion, which is vital for colloidal stability.
  • Expected Value: -40 mV to -60 mV (in low salt).

  • Note: In high salt (PBS, 150mM NaCl), shielding reduces this to ~ -20 mV.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for confirming phase behavior.

  • Protocol: Scan from 0°C to 50°C at 1°C/min.

  • Signal: Look for an endothermic peak (heat absorption) at ~20°C .

  • Interpretation: A broad peak suggests impurities or degradation (hydrolysis of the ester bond).

Functional Biophysics: Calcium Interaction

The interaction between Calcium (


) and DLPS is a defining biophysical characteristic. 

binds to the serine carboxylate and phosphate groups, bridging adjacent lipids.
The "Rigidification" Effect

Upon adding


 (mM range) to DLPS bilayers:
  • Charge Neutralization: The effective surface charge drops.

  • Dehydration:

    
     displaces water from the headgroup.
    
  • Phase Separation:

    
     can induce "crystalline-like" domains of Ca-PS complexes, effectively raising the local 
    
    
    
    and causing lateral phase separation, even if the bulk lipid is fluid.
Interaction Mechanism Diagram

Calcium_Interaction Ca_Ion Ca2+ Ions (Solution) Binding Chelation/Bridging Ca_Ion->Binding Electrostatic Attraction PS_Head PS Headgroups (Anionic) PS_Head->Binding Outcome1 Headgroup Dehydration Binding->Outcome1 Outcome2 Lateral Phase Separation (Domain Formation) Binding->Outcome2 Outcome3 Membrane Rigidification (Increased Tm) Binding->Outcome3

Figure 2: Mechanism of Calcium-induced structural changes in DLPS bilayers, leading to domain formation and rigidification.

References

  • Avanti Polar Lipids. 12:0 PS (DLPS) Product Specifications and Phase Transition Data. Retrieved from [Link]

  • PubChem. 1,2-dilauroyl-sn-glycero-3-phospho-L-serine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Feigenson, G. W. (2006). Phase Behavior of Lipid Mixtures.[1][2] Nature Chemical Biology. (Contextual grounding on lipid phase separation).

  • Mattai, J., et al. (1989). Interaction of Calcium with Phosphatidylserine Bilayers. Biochemistry.[3][4][5] (Foundational work on Ca2+/PS binding mechanics).

  • Lewis, R. N., & McElhaney, R. N. (2013). The Mesomorphic Phase Behavior of Lipid Bilayers. In Structure and Dynamics of Membranes. (Reference for chain-length dependent Tm shifts).

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Methodological & Application

Application Note: A Detailed Protocol for the Preparation of Dilauroylphosphatidylserine (DLPS) Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the preparation of unilamellar Dilauroylphosphatidylserine (DLPS) liposomes. DLPS is a significant anionic phospholipid, and liposomes derived from it are invaluable tools in research, particularly for studying apoptosis, cell membrane interactions, and as delivery vehicles targeting phagocytic cells. This document outlines the thin-film hydration method followed by extrusion, a robust and widely adopted technique for producing liposomes with a controlled size distribution.[1] We delve into the scientific principles behind each step, offer detailed methodologies for preparation and characterization, and provide troubleshooting guidance to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Significance of DLPS Liposomes

1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) is an anionic phospholipid characterized by two 12-carbon lauroyl acyl chains.[2][3] In healthy cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane. Its externalization is a key biological signal, most notably serving as an "eat-me" signal on apoptotic cells to trigger their clearance by macrophages. This biological role makes PS-containing liposomes, such as those made from DLPS, excellent models for mimicking apoptotic cell surfaces and studying the mechanisms of efferocytosis (the clearance of apoptotic cells).

The anionic nature of the DLPS headgroup imparts a negative surface charge to the liposomes at physiological pH, influencing their stability and interaction with biological systems. Due to their propensity for recognition by macrophages, PS-containing liposomes are also explored for targeted drug delivery to these immune cells. The relatively short 12-carbon chains of DLPS result in a thinner and more fluid lipid bilayer compared to its long-chain counterparts, a property that can be leveraged in various biophysical studies.[3]

This guide focuses on the most common and reliable method for preparing DLPS liposomes: thin-film hydration followed by extrusion. This technique first creates a dry, thin film of lipid, which is then hydrated to form multilamellar vesicles (MLVs).[4][5] These MLVs are subsequently passed through a membrane with a defined pore size to produce homogenous, large unilamellar vesicles (LUVs).[6]

Foundational Principles & Material Properties

Successful liposome preparation hinges on understanding the physicochemical properties of the constituent lipids. For DLPS, the most critical parameter is the main phase transition temperature (Tm).

Phase Transition Temperature (Tm): The Tm is the temperature at which a lipid bilayer transitions from a tightly packed, ordered "gel" phase to a more disordered, "liquid-crystalline" or fluid phase. It is imperative to conduct hydration and extrusion steps above the lipid's Tm to ensure the bilayer is fluid and can readily form and restructure into vesicles.[3][6]

The reported Tm for DLPS varies slightly depending on the analytical method but is consistently in the range of 14-20°C.[4][7] Therefore, all processing steps involving hydration and extrusion should be performed at a temperature safely above this, for instance, at room temperature (~25°C) or slightly warmer.

PropertyValueSource
Chemical Name 1,2-dilauroyl-sn-glycero-3-phospho-L-serine[2][3]
Molecular Formula C31H59NO10P (Sodium Salt)N/A
Molecular Weight ~645.74 g/mol (Sodium Salt)[8]
Acyl Chains 12:0 / 12:0 (Lauric Acid)[3]
Main Phase Transition (Tm) ~14-20 °C[4][7]
Aqueous Solubility (related to CMC) ~100 nM[9]

Table 1: Key Physicochemical Properties of DLPS.

Experimental Protocol: From Lipid Film to Unilamellar Vesicles

This protocol is designed for preparing a 5-10 mM liposome suspension in a final volume of 1 mL. Adjustments can be made as needed.

Required Materials & Equipment
  • Lipids: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) powder

  • Solvents: Chloroform (HPLC grade)

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer. Ensure the buffer is filtered through a 0.22 µm filter.

  • Glassware: 5-10 mL round-bottom flask, glass vials, glass Pasteur pipettes or gas-tight glass syringe.

  • Equipment:

    • Rotary evaporator or a stream of inert gas (Nitrogen or Argon)

    • High-vacuum pump

    • Water bath or heating block

    • Mini-extruder device (e.g., Avanti® Mini-Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Filter supports for the extruder

    • Gas-tight syringes (1 mL) for the extruder

    • Vortex mixer

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formation cluster_size Phase 3: Sizing cluster_char Phase 4: Characterization dissolve Dissolve DLPS in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Create thin film dry Dry Film under High Vacuum evaporate->dry Remove residual solvent hydrate Hydrate Film with Buffer (T > Tm) dry->hydrate Multilamellar Vesicles (MLVs) vortex Vortex to form MLVs hydrate->vortex extrude Extrude through Membrane (e.g., 100 nm) vortex->extrude Unilamellar Vesicles (LUVs) collect Collect Homogeneous LUV Suspension extrude->collect ≥11 passes dls DLS Analysis (Size, PDI) collect->dls zeta Zeta Potential (Surface Charge) collect->zeta

Figure 1. Overall workflow for the preparation and characterization of DLPS liposomes.
Step-by-Step Methodology

Part A: Preparation of the DLPS Lipid Film

  • Weigh Lipid: Accurately weigh the required amount of DLPS powder. For 1 mL of a 10 mM suspension (MW ~645.74), this would be 6.46 mg.

  • Dissolve Lipid: Transfer the weighed DLPS into a clean round-bottom flask. Add 1-2 mL of chloroform and gently swirl. The goal is to create a clear, homogenous solution, ensuring no lipid clumps remain.

  • Form the Film: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 25-30°C. Begin rotation and gradually apply a vacuum to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.[1]

    • Expert Tip: A uniform, almost invisible film is crucial for efficient hydration. If the solvent evaporates too quickly, a patchy deposit may form. A slower, controlled evaporation yields a better film.

  • Dry Under Vacuum: Once the film appears dry, remove the flask from the rotary evaporator and connect it to a high-vacuum line for at least 2-4 hours (overnight is ideal) to remove any residual chloroform.[2] Residual solvent can compromise the integrity and stability of the lipid bilayer.

Part B: Hydration to Form Multilamellar Vesicles (MLVs)

  • Pre-warm Buffer: Warm your filtered aqueous buffer (e.g., PBS) to 25-30°C. This ensures the hydration occurs above the Tm of DLPS.

  • Hydrate: Add the desired volume of the pre-warmed buffer (e.g., 1 mL for a 10 mM final concentration) to the round-bottom flask containing the dry lipid film.[2]

  • Agitate: Immediately seal the flask and vortex vigorously for 1-2 minutes. The lipid film will peel off the glass surface and disperse into the buffer, forming a milky, cloudy suspension.[4] This suspension consists of heterogeneous, multilamellar vesicles (MLVs).

  • Equilibrate: Allow the MLV suspension to stand for about 30 minutes at 25-30°C to ensure complete hydration. Gentle swirling every 5-10 minutes can aid this process.[3]

Part C: Sizing by Extrusion to Form Large Unilamellar Vesicles (LUVs)

  • Assemble Extruder: Assemble the mini-extruder according to the manufacturer's instructions, placing two filter supports and one 100 nm polycarbonate membrane within the housing.[3]

  • Pre-heat Extruder: Place the assembled extruder onto a heating block set to 25-30°C and allow it to equilibrate for at least 10 minutes.[3] Maintaining the temperature above the Tm during extrusion is critical to prevent membrane clogging and ensure efficient vesicle formation.[6]

  • Load Syringe: Draw the entire MLV suspension into one of the 1 mL gas-tight syringes. Expel any air and attach it to one side of the extruder. Attach an empty syringe to the other side.

  • Extrude: Place the loaded extruder assembly back on the heating block. Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This is one "pass."[3]

  • Repeat: Push the suspension back and forth between the two syringes. An odd number of passes (e.g., 11, 15, or 21) is recommended to ensure the final product is collected in the opposite syringe, minimizing contamination from any un-extruded MLVs.[3] The suspension should become progressively more translucent.

  • Collect Sample: After the final pass, carefully remove the syringe containing the now homogenous LUV suspension and transfer the liposomes to a clean, sealed glass vial for storage and characterization.

Characterization of DLPS Liposomes

Proper characterization is a self-validating step that confirms the quality and reproducibility of the preparation.

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. This data is then used to calculate the hydrodynamic diameter (size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

  • Method:

    • Dilute a small aliquot of the liposome suspension in filtered buffer to an appropriate concentration for the DLS instrument.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's protocol.

  • Expected Results: For a 100 nm extrusion, a mean hydrodynamic diameter between 100-120 nm is expected. A PDI value below 0.1 indicates a narrow, monodisperse size distribution, which is highly desirable.

Surface Charge Analysis by Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field. For DLPS, a negative value is expected due to the anionic phosphate and carboxyl groups.

  • Method:

    • Load a diluted sample of the liposome suspension into the appropriate cuvette for the instrument.

    • Perform the measurement according to the instrument's protocol.

  • Expected Results: A significantly negative zeta potential (e.g., -30 mV to -60 mV in a low ionic strength buffer) is expected for pure DLPS liposomes. A large negative or positive zeta potential (|>30 mV|) generally correlates with better colloidal stability due to electrostatic repulsion between vesicles.

ParameterTechniqueTypical Expected ValueSignificance
Hydrodynamic Diameter DLS100 - 120 nm (for 100 nm membrane)Confirms vesicle size and success of extrusion.
Polydispersity Index (PDI) DLS< 0.1Indicates a homogenous, monodisperse population.
Zeta Potential Electrophoretic Light Scattering-30 to -60 mVConfirms anionic surface charge; predicts stability.

Table 2: Summary of Expected Characterization Results for DLPS Liposomes.

Stability and Storage

For short-term storage (1-2 weeks), DLPS liposomes should be stored at 4°C in a sealed vial, protected from light. Do not freeze, as the formation of ice crystals can disrupt the vesicle structure. For longer-term stability, aggregation and hydrolysis can be concerns. Periodically re-characterizing the liposomes for size and PDI is recommended to ensure their integrity over time.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Difficulty extruding / Clogged membrane Extrusion temperature is below Tm. Lipid concentration is too high. Incomplete hydration (MLVs too large).Ensure the heating block and extruder are consistently above 20°C (25-30°C recommended). Reduce the initial lipid concentration. Increase hydration time and vortexing intensity.
High PDI (>0.2) after extrusion Insufficient number of extrusion passes. Membrane is damaged or improperly seated.Increase the number of passes to at least 15-21. Reassemble the extruder with a new membrane, ensuring it is flat and centered.
Liposome size is much larger than pore size Membrane rupture during extrusion. Vesicle aggregation post-extrusion.Reduce the pressure applied during extrusion. Ensure the buffer has adequate ionic strength to prevent aggregation. Store at 4°C.
Low liposome yield Lipid adhering to glassware or syringes. Significant dead volume in the extruder.Ensure all glassware is clean. Pre-wetting the extruder with buffer can help reduce dead volume.

Conclusion

The thin-film hydration and extrusion method is a highly effective and reproducible technique for generating DLPS liposomes with controlled size and low polydispersity. By carefully controlling critical parameters, particularly temperature, researchers can reliably produce high-quality anionic vesicles. These liposomes serve as powerful tools for a wide range of applications in cell biology, immunology, and drug delivery, from fundamental studies of membrane biophysics to the development of novel therapeutics.

References

  • Lipid Dynamics and Phase Transition within α-Synuclein Amyloid Fibrils. (n.d.). PMC - NIH. Retrieved February 18, 2026, from [Link]

  • Iannuzzi, C., et al. (2016). Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. PNAS. Retrieved February 18, 2026, from [Link]

  • Iannuzzi, C., et al. (2016). Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. PMC. Retrieved February 18, 2026, from [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Retrieved February 18, 2026, from [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). Polymer-nanoparticles. Retrieved February 18, 2026, from [Link]

  • Akbar, B., & Momin, M. (2022). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed. Retrieved February 18, 2026, from [Link]

  • Palatini, P., et al. (1990). Pharmacokinetic characterization of phosphatidylserine liposomes in the rat. PubMed. Retrieved February 18, 2026, from [Link]

  • Liposome's Structure and Extrusion: Introduction, Method, and Application. (2023, April 14). Sterlitech. Retrieved February 18, 2026, from [Link]

  • Palatini, P., et al. (1990). Pharmacokinetic characterization of phosphatidylserine liposomes in the rat. PMC - NIH. Retrieved February 18, 2026, from [Link]

  • Generation and characterization of phosphatidylserine-targeting agents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • DLPS, Na - CAS #208757-51-1. (n.d.). CordenPharma. Retrieved February 18, 2026, from [Link]

  • Stability of anionic liposomes in serum and plasma. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. (2019, February 21). PMC. Retrieved February 18, 2026, from [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (2018, January 12). SciSpace. Retrieved February 18, 2026, from [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. (n.d.). ijpbs.net. Retrieved February 18, 2026, from [Link]

  • Hauser, H., & Shipley, G. G. (1983). Titration of the phase transition of phosphatidylserine bilayer membranes. Effects of pH, surface electrostatics, ion binding, and head-group hydration. PubMed. Retrieved February 18, 2026, from [Link]

  • Ueno, Y., et al. (2008). Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. ScienceDirect. Retrieved February 18, 2026, from [Link]

  • Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. (2022, October 9). MDPI. Retrieved February 18, 2026, from [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021, June 18). MDPI. Retrieved February 18, 2026, from [Link]

  • Dua, J. S., et al. (2010). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. Retrieved February 18, 2026, from [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023, June 29). MDPI. Retrieved February 18, 2026, from [Link]

  • Determinations of the L :H II phase transition temperature. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Determination of critical micelle concentration by dynamic light scattering. (n.d.). Wyatt Technology. Retrieved February 18, 2026, from [Link]

  • Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters. Retrieved February 18, 2026, from [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

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Sources

Application Note: Precision Calibration and Specificity Validation of Annexin V Apoptosis Assays using Dilauroylphosphatidylserine (DLPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The detection of externalized Phosphatidylserine (PS) using Annexin V is the gold standard for identifying early-stage apoptosis. However, a critical limitation in routine cytometry is the reliance on biological positive controls (e.g., Camptothecin-treated cells). Biological controls are inherently variable, unstable, and heterogeneous.

This Application Note details the use of 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) —a synthetic, short-chain (12:0) phospholipid—to generate chemically defined, stable positive controls. Unlike natural PS extracts (which vary in fatty acid composition), DLPS offers a precise molecular weight and high purity (>99%), enabling the creation of Synthetic Positive Control Vesicles (SPCVs) and Competition Specificity Assays .

Key Benefits of DLPS in Annexin V Workflows:
  • Reproducibility: Eliminates batch-to-batch variation seen in cell-based controls.

  • Solubility: The short lauric acid chains (

    
    ) enhance lipid dispersion kinetics compared to long-chain lipids (e.g., DOPS), facilitating rapid vesicle formation.
    
  • Specificity Validation: Soluble DLPS micelles can act as a competitive inhibitor to confirm that Annexin V binding is PS-specific and not due to non-specific protein aggregation.

Scientific Mechanism: The Calcium Bridge

Annexin V does not bind PS through simple electrostatic attraction alone. It requires a specific coordination geometry mediated by Calcium ions (


).
  • Resting State: In healthy cells, flippases maintain PS on the inner leaflet of the plasma membrane.

  • Apoptosis: Caspase activation disables flippases and activates scramblases, exposing PS to the outer leaflet.[1]

  • Binding Event:

    
     ions bind to the type II binding sites on Annexin V. These calcium ions form a "bridge," coordinating with the carboxylate and phosphate groups of the DLPS headgroup.
    
Diagram 1: Annexin V - DLPS Interaction Mechanism

Annexin_Mechanism Annexin Annexin V Protein (35 kDa) Calcium Ca2+ Ions (Cofactor) Annexin->Calcium Coordination Binding Stable Ternary Complex (Fluorescent Signal) Annexin->Binding DLPS DLPS Molecules (Exposed Headgroup) Calcium->DLPS Ionic Bridge Calcium->Binding Membrane Lipid Bilayer / Micelle Surface DLPS->Membrane Embedded DLPS->Binding

Caption: The formation of the ternary complex. High concentrations of Ca2+ (2.5 mM) are required to bridge the Annexin V protein to the anionic DLPS headgroup.

Protocol A: Generation of DLPS-Functionalized Compensation Beads

This protocol creates a stable, cell-free positive control for setting flow cytometer voltage and compensation matrices.

Reagents Required[2][3][4][5]
  • DLPS (Sodium Salt): (e.g., Avanti Polar Lipids, 10 mg/mL in Chloroform).

  • DOPC (Carrier Lipid): 1,2-dioleoyl-sn-glycero-3-phosphocholine (Neutral spacer).

  • Silica or Polystyrene Microbeads: 3–5 µm diameter (unfunctionalized).

  • Annexin V Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , pH 7.4.[1]
    
Step-by-Step Methodology
  • Lipid Mixing:

    • Mix DLPS and DOPC in a molar ratio of 30:70 (DLPS:DOPC).

    • Rationale: Pure DLPS can cause steric hindrance or micelle instability. 30% PS mimics the surface density of an apoptotic cell.

    • Total lipid amount: 1 mg.

  • Solvent Evaporation:

    • Dry the lipid mixture under a stream of Nitrogen (

      
      ) gas in a glass vial to form a thin film.
      
    • Desiccate under vacuum for 1 hour to remove trace chloroform.

  • Rehydration & Coating:

    • Add 1 mL of PBS (Phosphate Buffered Saline) to the dried film.

    • Vortex vigorously for 2 minutes. The short-chain DLPS facilitates rapid detachment from the glass.

    • Add

      
       microbeads to the lipid suspension.
      
    • Incubate for 30 minutes at Room Temperature (RT) with gentle rotation. The lipids will spontaneously coat the hydrophobic beads.

  • Washing:

    • Centrifuge at 3000 x g for 3 minutes.

    • Discard supernatant (unbound lipids).

    • Resuspend beads in Annexin V Binding Buffer .[2]

  • Validation (Self-Check):

    • Stain a defined aliquot (e.g.,

      
       beads) with Annexin V-FITC.
      
    • Run on Flow Cytometer.[1][3][4][5][6][7][8][9]

    • Success Criteria: >95% of beads must show fluorescence intensity 2-3 logs higher than unstained beads.

Protocol B: The DLPS Competition Assay (Specificity Check)

When working with novel drug compounds, "false positives" can occur if the drug causes Annexin V to aggregate or bind non-specifically to the membrane. Soluble DLPS is used here to block the signal, proving that the original signal was indeed PS-dependent.

Experimental Workflow
GroupSamplePre-IncubationExpected ResultInterpretation
1 Apoptotic CellsBuffer OnlyHigh FluorescenceStandard Apoptosis
2 Apoptotic CellsSoluble DLPS (50 µM) Reduced Fluorescence Signal is Specific (True Positive)
3 Apoptotic CellsDLPS (50 µM) + EDTANo FluorescenceCalcium Dependent
Detailed Steps
  • Preparation of DLPS Micelles:

    • Dissolve pure DLPS in Annexin V Binding Buffer at 1 mM.

    • Sonicate in a bath sonicator for 5 minutes until the solution is clear (DLPS forms micelles easily due to

      
       chains).
      
  • Blocking Step:

    • Take the Annexin V-Fluorophore conjugate working solution.[4][2]

    • Add DLPS micelles to the antibody solution to a final concentration of 50–100 µM.

    • Incubate for 15 minutes at RT. The Annexin V active sites are now saturated with DLPS.

  • Staining:

    • Apply the blocked Annexin V to your apoptotic cell sample.

    • Incubate 15 minutes.

    • Analyze via Flow Cytometry.[1][3][4][5][6][7][8][9][10][11]

  • Data Analysis:

    • Compare Mean Fluorescence Intensity (MFI) of Group 1 vs. Group 2.

    • Pass: MFI of Group 2 should be <20% of Group 1.

Diagram 2: Experimental Workflow for Specificity Validation

Workflow Start Annexin V-FITC Reagent Split Split Sample Start->Split PathA Standard Path: Add to Apoptotic Cells Split->PathA PathB Blocking Path: Pre-incubate with 50µM DLPS Micelles Split->PathB ResultA Result A: High Signal PathA->ResultA ResultB Result B: Low/No Signal PathB->ResultB Comparison Compare MFI: If A >> B, Binding is Specific ResultA->Comparison ResultB->Comparison

Caption: Workflow for validating Annexin V specificity. Pre-saturation with DLPS prevents binding to cellular PS, confirming the signal source.

Troubleshooting & Critical Parameters

Calcium Dependence (The "On/Off" Switch)
  • Issue: No signal on DLPS positive controls.

  • Root Cause: Insufficient

    
     in the buffer. Phosphate-based buffers (PBS) can precipitate calcium.
    
  • Solution: Always use a HEPES-based buffer with 2.5 mM

    
     .
    
  • Control: Add 5 mM EDTA to a parallel tube. The signal must disappear. If signal remains with EDTA, it is non-specific binding (artifact).

DLPS Micelle Stability
  • Issue: Variable blocking efficiency.

  • Root Cause: DLPS (12:0) has a transition temperature (

    
    ) below 0°C. It is fluid at room temperature but can fuse into larger aggregates over time.
    
  • Solution: Prepare DLPS micelles fresh on the day of the experiment. Do not store diluted DLPS suspensions >24 hours.

False Positives in Adherent Cells
  • Issue: High Annexin V binding in healthy control cells.

  • Root Cause: Trypsinization damages the membrane, flipping PS artificially.

  • Correction: Use Accutase™ or scrape gently. Use the DLPS-bead control to verify that the reagent itself isn't aggregating.

References

  • Koopman, G., et al. (1994). "Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis."[3] Blood, 84(5), 1415-1420.

  • Andree, H. A., et al. (1990). "Binding of vascular anticoagulant alpha (annexin V) to planar phospholipid bilayers."[3] Journal of Biological Chemistry, 265(9), 4923-4928.

  • Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51.

  • Demchenko, A. P. (2013). "Nanoparticles and the immune system: Interaction with the membrane." Methods in Molecular Biology, 1025, 37-45.

Sources

Application Note: Protocol for ATR-FTIR Spectroscopy of DLPS-Hemoglobin Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The interaction between Hemoglobin (Hb) and anionic phospholipid membranes is a critical parameter in the development of hemoglobin-based oxygen carriers (HBOCs) and the study of hemolytic pathologies. 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS ) serves as a model anionic lipid. Its interaction with Hb is driven by a two-step mechanism: initial electrostatic attraction between the anionic serine headgroup and cationic domains of Hb, followed by hydrophobic insertion that can induce protein unfolding.

This protocol utilizes Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy .[1][2] Unlike transmission FTIR, ATR allows for the analysis of hydrated lipid-protein films with minimal water interference, providing a "self-validating" environment where lipid fluidity (acyl chain stretching) and protein secondary structure (Amide I/II) are monitored simultaneously.

Experimental Design & Causality

Why ATR-FTIR?
  • Pathlength Control: ATR crystals (ZnSe or Ge) create an evanescent wave penetrating only ~1–2 µm into the sample. This eliminates the "blackout" caused by bulk water absorption in transmission mode.

  • Simultaneous Monitor: We track the Amide I band (1700–1600 cm⁻¹) for protein unfolding and the C-H stretching region (3000–2800 cm⁻¹) for lipid membrane order.

The Challenge of Water (H-O-H)

Water possesses a strong bending vibration at ~1640 cm⁻¹, which directly overlaps with the Amide I band of hemoglobin (


-helix ~1655 cm⁻¹).
  • Solution: We utilize a Deuterium Oxide (D₂O) exchange or a rigorous Spectral Subtraction protocol. This guide focuses on the Hydrated Film method, which balances physiological relevance with spectral clarity.

Materials & Equipment

ComponentSpecificationPurpose
Lipid DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine)Anionic model membrane.[3]

C (fluid at phys. temp).
Protein Human/Bovine Hemoglobin (lyophilized)Oxygen carrier; cationic at pH < pI (~6.8).
Substrate ZnSe or Ge ATR Crystal (Multi-bounce trough)High throughput, suitable for pH 5–9.
Buffer 10 mM HEPES, 100 mM NaCl, pH 7.4 (in D₂O)D₂O shifts water bending mode to ~1200 cm⁻¹, clearing Amide I.
Hardware FTIR Spectrometer (MCT Detector recommended)High sensitivity for rapid scan kinetics.

Detailed Protocol

Phase 1: Preparation of DLPS Liposomes (LUVs)

Goal: Create uniform Large Unilamellar Vesicles (100 nm).

  • Dissolution: Dissolve 5 mg DLPS in Chloroform:Methanol (2:1 v/v) in a glass vial.

  • Film Formation: Evaporate solvent under a gentle stream of

    
     gas while rotating the vial to create a thin, uniform film.
    
  • Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent. Causality: Residual chloroform distorts lipid packing signals.

  • Hydration: Hydrate the film with D₂O Buffer to a final concentration of 10 mg/mL. Vortex vigorously for 5 mins at 40°C (above DLPS

    
    ).
    
  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder. Result: Monodisperse LUVs.

Phase 2: ATR-FTIR Acquisition Workflow
Step 1: Background & Cleaning
  • Clean ZnSe crystal with 2% SDS, rinse with ethanol, then copious distilled water.

  • Collect a Background Spectrum (Air) with the following parameters:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹

    • Scans: 128 (high S/N ratio)

    • Range: 4000–900 cm⁻¹

Step 2: Lipid Coating (The Supported Bilayer)
  • Pipette 50 µL of DLPS liposomes onto the crystal.

  • Allow to stand for 20 minutes (vesicle fusion).

  • Slow Dry: Gently dry under

    
     flow until a "sticky" hydrated film remains. Do not bone-dry; lipids must remain in liquid-crystalline phase.
    
  • Rehydration: Add 50 µL of D₂O buffer (without protein).

  • Measurement (Reference): Collect the "Lipid Only" spectrum.

Step 3: Protein Interaction
  • Inject concentrated Hb solution (in D₂O) into the buffer on top of the lipid film.

    • Target Ratio: 1:1 to 1:50 (Protein:Lipid molar ratio).

  • Kinetic Scan: Immediately start collecting spectra every 60 seconds for 30 minutes.

  • Equilibrium Scan: Collect final spectrum at 60 minutes.

Phase 3: Data Processing (Self-Validating)
  • Water Subtraction:

    • Scale the buffer spectrum to the sample spectrum using the region 2200–2000 cm⁻¹ (where protein/lipid do not absorb).

    • Subtract until the baseline is flat.[4]

  • Derivatization:

    • Calculate the Second Derivative of the Amide I region (1700–1600 cm⁻¹).

    • Logic: This separates overlapping bands (e.g.,

      
      -helix vs. random coil).
      

Visualizing the Workflow & Mechanism

Diagram 1: Experimental Workflow
Figure 1: ATR-FTIR Experimental Pipeline

Caption: Step-by-step workflow from lipid film hydration to spectral deconvolution.
Diagram 2: Molecular Interaction Mechanism
Figure 2: DLPS-Hb Interaction Pathway

Caption: Mechanistic pathway of Hb-induced membrane disruption and protein unfolding.

Data Analysis & Interpretation

Critical Band Assignments

Use this table to assign peaks in your difference spectra (Hb+DLPS minus DLPS).

Wavenumber (cm⁻¹)AssignmentMacromoleculeInterpretation of Shift
2920 / 2850

DLPSShift to higher freq = Increased membrane fluidity (disorder).
1740

Ester
DLPSShift/Broadening = Changed hydration at headgroup interface.
1650–1658 Amide I (

-helix)
HemoglobinDecrease in intensity = Loss of native helicity.
1620–1640 Amide I (

-sheet/agg)
HemoglobinAppearance = Denaturation and aggregation on lipid surface.
1550 Amide IIHemoglobinUsed to monitor H-D exchange (shifts to 1450 in D₂O).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Negative peaks at 1640 cm⁻¹ Over-subtraction of water/bufferAdjust subtraction factor using the 2100 cm⁻¹ combination band as a null point.
Low Signal-to-Noise Poor lipid hydration or low protein conc.Ensure lipid film is "sticky" (hydrated) not crystalline dry. Increase scans to 256.
Amide I at 1645 cm⁻¹ (broad) Random coil or UnorderedNormal for denatured Hb. Perform 2nd derivative to find hidden

-sheet peaks.

References

  • Mandal, P., et al. (2021). "FTIR and FT-Raman Analysis of Interaction Between Human Hemoglobin and Two Dyes." International Journal of Creative Research Thoughts.

  • Goormaghtigh, E., et al. (1994). "Attenuated total reflection infrared spectroscopy of proteins and lipids in biological membranes." Biochimica et Biophysica Acta (BBA).

  • Barth, A. (2007).[5] "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Lewis, R.N., et al. (2010). "ATR-FTIR Studies of Phospholipid Vesicle Interactions." National Institutes of Health (PubMed).

  • Tatulian, S.A. (2003). "Attenuated total reflection Fourier transform infrared spectroscopy: a powerful method for studying the structure and function of membrane proteins." Biochemistry.

Sources

Method for incorporating DLPS into erythrocyte membranes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Incorporation and Translocation of Dilauroylphosphatidylserine (DLPS) in Erythrocyte Membranes

Abstract

This technical guide details the protocol for the spontaneous incorporation of short-chain phospholipids, specifically 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS), into human erythrocyte (RBC) membranes. Unlike long-chain lipids requiring vesicle fusion, DLPS (12:0) possesses a high critical micelle concentration (CMC), enabling rapid monomeric transfer from the aqueous phase to the membrane outer leaflet. This method is the gold standard for studying membrane asymmetry, aminophospholipid translocase (flippase) activity, and the biophysical regulation of cell shape (echinocyte-stomatocyte transformation).

Mechanistic Principles

The incorporation of DLPS relies on monomer exchange rather than fusion.

  • Insertion (Outer Leaflet): DLPS monomers partition into the exoplasmic (outer) leaflet of the RBC bilayer. This mass addition expands the outer surface area relative to the inner, inducing a curvature change that transforms the biconcave discocyte into a spiky echinocyte (crenation).[1]

  • Translocation (Flipping): In metabolically active cells (ATP present), the aminophospholipid translocase (flippase) rapidly pumps DLPS from the outer to the inner leaflet.

  • Relaxation/Inversion (Inner Leaflet): As DLPS accumulates in the inner leaflet, the area difference reverses. The cell reverts from echinocyte to discocyte, and eventually to a cup-shaped stomatocyte (invagination).[2][3]

Expert Insight: The rate of shape recovery (Echinocyte


 Discocyte) is a direct macroscopic proxy for flippase enzymatic kinetics.

Materials & Preparation

Reagents
  • Lipid: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) (Avanti Polar Lipids).

    • Note: For fluorescence assays, use NBD-PS (C6-NBD-PS or C12-NBD-PS).

  • Buffer A (Washing/Incubation): PBS (137 mM NaCl, 2.7 mM KCl, 10 mM phosphate), pH 7.4, supplemented with 5 mM Glucose (to maintain ATP).

  • Buffer B (ATP Depletion - Optional Control): PBS without glucose, supplemented with 6 mM Inosine and 10 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM) (to inhibit flippase).

  • Stop Solution: PBS + 1% (w/v) Fatty Acid-Free Bovine Serum Albumin (BSA).

  • RBCs: Fresh human blood (heparinized), washed 3x in Buffer A.

Lipid Stock Preparation

DLPS is prone to hydrolysis; store in chloroform at -20°C.

  • Drying: Aliquot desired amount of DLPS (e.g., 0.5 mg) into a glass tube. Evaporate solvent under a stream of nitrogen. Vacuum desiccate for 1 hour to remove trace solvent.

  • Resuspension: Hydrate the dried film in Buffer A to a concentration of 1 mM .

  • Sonication: Sonicate in a bath sonicator for 5-10 minutes until the solution is clear (formation of micelles/small vesicles). Critical: Do not probe sonicate to avoid metal contamination.

Experimental Protocols

Protocol A: Kinetic Shape Change Assay (Unlabeled DLPS)

Objective: Monitor flippase activity via morphological transition.

  • Cell Suspension: Prepare a 5% hematocrit RBC suspension in Buffer A (Control) and Buffer B (Flippase-Inhibited).

  • Pulse (Insertion): Add DLPS stock to the RBC suspension to a final concentration of 10–20 µM .

    • Caution: Do not exceed 50 µM. High concentrations of C12 lipids can act as detergents, causing hemolysis.

  • Incubation: Incubate at 37°C.

  • Sampling:

    • T=0 to 5 min: Remove aliquots every minute. Fix immediately in 1% glutaraldehyde.

    • T=5 to 30 min: Remove aliquots every 5 minutes.

  • Microscopy: Examine fixed cells using phase-contrast microscopy.

  • Quantification: Score 200 cells per time point using the Morphological Index (MI):

    • Discocyte = 0

    • Echinocyte (I-III) = +1 to +3

    • Stomatocyte (I-III) = -1 to -3

Expected Outcome:

  • ATP+ Cells: Rapid spike in MI (+3, Echinocytes) within 2-5 mins, followed by a decay to 0 and then negative values (Stomatocytes) as lipid flips.

  • ATP- Cells: Rapid spike in MI (+3) which remains stable (lipid stays in outer leaflet).

Protocol B: Fluorescence Flippase Assay (NBD-PS)

Objective: Quantify percent internalization using flow cytometry.

  • Labeling: Incubate 5% RBCs with 2 µM NBD-PS at 37°C for defined intervals (0, 5, 10, 20 min).

  • Quenching/Back-Extraction:

    • Take a 50 µL aliquot of the reaction.

    • Mix with 200 µL of Stop Solution (1% BSA) . Incubate on ice for 5 minutes.

    • Mechanism:[3][4] BSA extracts NBD-PS from the outer leaflet but cannot access the inner leaflet.

  • Analysis: Analyze via Flow Cytometry (Ex 460 nm / Em 534 nm).

    • Total Fluorescence (

      
      ):  Aliquot washed in buffer without BSA.
      
    • Internal Fluorescence (

      
      ):  Aliquot washed with BSA.
      
  • Calculation:

    
    
    

Data Presentation & Visualization

Table 1: Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Hemolysis > 1% DLPS concentration too high (>50 µM) or solvent contamination.Reduce lipid concentration; ensure thorough drying of chloroform.
No Shape Recovery ATP depletion or Flippase inhibition.Ensure Glucose (5 mM) is in buffer; check cell freshness (<2 days old).
Instant Stomatocytosis Endocytosis or pH imbalance.Verify pH 7.4; ensure DLPS is pure and not hydrolyzed to lyso-PS.
High Background (NBD) Incomplete BSA extraction.Increase BSA concentration to 2% or extend extraction time on ice.
Diagram 1: The DLPS Insertion & Translocation Mechanism

This diagram illustrates the "Bilayer Couple Hypothesis" driving the shape change.

DLPS_Mechanism cluster_0 Phase 1: Insertion cluster_1 Phase 2: Translocation Monomer DLPS Monomers (Solution) Outer Outer Leaflet Expansion Monomer->Outer Spontaneous Partitioning Echinocyte Phenotype: ECHINOCYTE (Spiky) Outer->Echinocyte Curvature Stress Flippase Flippase (ATP-Dependent) Echinocyte->Flippase Substrate Recognition Inner Inner Leaflet Accumulation Flippase->Inner Active Transport Stomatocyte Phenotype: STOMATOCYTE (Cup-shaped) Inner->Stomatocyte Inner Area Expansion Inhibitor Inhibitors: NEM / Vanadate ATP Depletion Inhibitor->Flippase Blocks

Caption: Kinetic pathway of DLPS interaction. Phase 1 is physical insertion (crenation); Phase 2 is enzymatic translocation (invagination).

Diagram 2: Experimental Workflow

Workflow cluster_analysis Analysis Pathways Start Start: Dry DLPS Lipid Film Hydrate Hydrate in PBS-Glucose (Sonicate to clear) Start->Hydrate Mix Incubate with RBCs (5% Hct) 37°C Hydrate->Mix PathA Path A: Morphology (Unlabeled DLPS) Mix->PathA PathB Path B: Flippase Assay (NBD-PS) Mix->PathB Fix Fix in 1% Glutaraldehyde (Timepoints: 1, 5, 10, 20 min) PathA->Fix Microscopy Phase Contrast Microscopy Score Morphological Index Fix->Microscopy Stop Add Cold PBS + 1% BSA (Back-extract outer lipid) PathB->Stop Flow Flow Cytometry (Measure Internalized Fluorescence) Stop->Flow

Caption: Dual-pathway workflow for structural (morphology) and functional (flippase) characterization.

References

  • Daleke, D. L., & Huestis, W. H. (1985). Incorporation and translocation of aminophospholipids in human erythrocytes.[2] Biochemistry, 24(20), 5406–5416. Link

  • Pagano, R. E., & Sleight, R. G. (1985). Defining lipid transport pathways in animal cells. Science, 229(4718), 1051–1057. Link

  • Zwaal, R. F., Comfurius, P., & Bevers, E. M. (2005). Surface exposure of phosphatidylserine in pathological cells. Cellular and Molecular Life Sciences, 62(9), 971–988. Link

  • Spinajian, V., et al. (2020). Measurement of flippase and scramblase activities in human erythrocytes. Methods in Molecular Biology. Link

  • Sheetz, M. P., & Singer, S. J. (1974). Biological membranes as bilayer couples. A molecular mechanism of drug-erythrocyte interactions.[1] Proceedings of the National Academy of Sciences, 71(11), 4457–4461. Link

Sources

Analytical techniques for Dilauroylphosphatidylserine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Dilauroylphosphatidylserine (DLPS)

Abstract

This compound (DLPS, 12:0 PS) is a synthetic anionic phospholipid increasingly utilized in liposomal drug delivery systems and as a short-chain internal standard for endogenous phosphatidylserine profiling. Its amphiphilic nature and lack of a strong UV chromophore present specific analytical challenges. This guide details two validated workflows: LC-MS/MS for high-sensitivity bioanalysis in plasma/tissue, and HPLC-CAD for robust formulation quality control.

Introduction & Analytical Strategy

DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine) possesses two medium-chain lauric acid tails (12:0), conferring higher membrane fluidity compared to long-chain physiological lipids (e.g., 18:0).

Key Analytical Challenges:

  • Chromophore Absence: The 12:0 saturated chains lack conjugated double bonds, rendering UV detection at 254 nm useless and 205-210 nm non-specific.

  • Ionization Suppression: In biological matrices, endogenous phospholipids (PC, PE) can suppress PS ionization.

  • Source Fragmentation: The labile serine headgroup requires careful optimization of collision energies to prevent in-source decay.

Strategic Selection:

  • Use LC-MS/MS (Method A) for pharmacokinetic (PK) studies where sensitivity (<10 ng/mL) and specificity against endogenous lipids are required.

  • Use HPLC-CAD (Method B) for raw material purity, stability testing, and liposome encapsulation efficiency (0.1–10 mg/mL range).

Method A: LC-MS/MS for Biological Matrices

This protocol utilizes a Reverse-Phase (C18) separation. While HILIC separates lipids by class (grouping all PS species), a C18 column is critical here to chromatographically resolve the short-chain DLPS (12:0) from longer-chain endogenous PS species (16:0, 18:1), reducing isobaric interference.

Sample Preparation: Modified Matyash Extraction

We utilize a Methyl tert-butyl ether (MTBE) extraction. It is safer than the traditional chloroform-based Folch method and places the lipid-rich organic layer on top, simplifying automation.

Reagents:

  • Extraction Solvent: MTBE / Methanol (5:1.5 v/v).[1][2]

  • Internal Standard (IS): 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (14:0 PS) or Deuterated PS (d31-16:0 PS).

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma/homogenate to a glass vial.

  • Spike: Add 10 µL of Internal Standard (5 µg/mL in MeOH).

  • Precipitate: Add 250 µL Methanol (ice-cold). Vortex 10s.

  • Extract: Add 850 µL MTBE. Incubate 1 hr at RT (shaking).

  • Phase Separation: Add 200 µL MS-grade Water. Vortex 10s. Centrifuge at 3,000 x g for 10 min.

  • Collection: Transfer the upper organic phase (MTBE) to a fresh tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL MeOH:Water (9:1) for injection.[3][4]

Visualization: Extraction Logic

LipidExtraction cluster_Layers Phase Layers Start Biological Sample (50 µL) Spike Add Internal Standard (14:0 PS) Start->Spike Solvent Add MeOH (250µL) + MTBE (850µL) Disrupt Membranes Spike->Solvent Incubate Incubate 1h Lipid Solubilization Solvent->Incubate PhaseInduction Add Water (200µL) Induce Phase Separation Incubate->PhaseInduction Spin Centrifuge 3000xg, 10 min PhaseInduction->Spin Top Top Layer (MTBE) Contains DLPS & Neutral Lipids Spin->Top Collect Bottom Bottom Layer (Aq) Proteins & Salts Spin->Bottom Discard Dry Evaporate N2 Reconstitute in MeOH:H2O Top->Dry Inject LC-MS/MS Injection Dry->Inject

Caption: Modified Matyash extraction workflow prioritizing lipid recovery in the upper organic phase.

LC-MS/MS Instrument Parameters

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 55°C (Higher temp improves peak shape for lipids).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: Linear to 99% B

    • 12-14 min: Hold 99% B

    • 14.1 min: Re-equilibrate 40% B.

Mass Spectrometry (QQQ):

  • Mode: Negative Electrospray Ionization (ESI-).

  • Rationale: Phosphatidylserines ionize best in negative mode as [M-H]⁻. Positive mode often yields unstable adducts.

  • Precursor Ion: m/z 620.7 (Exact mass of C30H56NO10P is 621.74; [M-H]⁻ is 620.73).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)ID Rationale
DLPS (Quantifier) 620.7199.235Fatty Acid Anion (12:0)
DLPS (Qualifier) 620.7533.722Neutral Loss of Serine (87 Da)
14:0 PS (IS) 676.8227.238Fatty Acid Anion (14:0)

Method B: HPLC-CAD for Formulation QC

Charged Aerosol Detection (CAD) is a "universal" detector that responds to any non-volatile analyte. It is superior to Refractive Index (RI) because it is compatible with gradients, and superior to UV because it does not require a chromophore.

Protocol
  • Sample Dilution: Dissolve liposomes or raw DLPS in Methanol:Chloroform (1:1) to 1 mg/mL, then dilute to 0.1 mg/mL with Methanol.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm).

  • Detector Settings:

    • Evaporation Temp: 35°C.

    • Power Function: 1.0 (Linearity optimization).

    • Data Rate: 10 Hz.

Gradient Table
Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Methanol + 0.1% Formic Acid)Flow Rate (mL/min)
0.020801.0
10.001001.0
15.001001.0
15.120801.0
20.020801.0

Note: Unlike MS, we do not use non-volatile salts (phosphate) or high concentrations of ammonium formate, as they can foul the CAD nebulizer. Formic acid is sufficient for pH control.

Troubleshooting & Optimization (Expertise & Experience)

Issue 1: Peak Tailing on C18

  • Cause: Interaction between the free amine on the serine headgroup and residual silanols on the column.

  • Fix: Ensure the column is "Endcapped" (e.g., BEH or EC-C18). Add 10 mM Ammonium Formate to the aqueous phase (for MS) to mask silanols.

Issue 2: Carryover

  • Cause: Lipids are "sticky" and adsorb to metallic injector needles.

  • Fix: Use a strong needle wash: Isopropanol:Methanol:Cyclohexane (1:1:1).

Issue 3: Isobaric Interference

  • Cause: In complex tissue, a Lyso-PS or fragments of larger lipids might mimic DLPS.

  • Validation: Monitor the ratio of the Quantifier (199.2) to Qualifier (533.7) transition. It must remain constant within ±15% across all samples.

Logic Diagram: Method Selection & QC

MethodSelection Start Sample Type? Bio Biological (Plasma, Tissue) Start->Bio Trace Levels Form Formulation (Liposome, Powder) Start->Form High Conc MethodA Method A: LC-MS/MS (Triple Quad) Bio->MethodA MethodB Method B: HPLC-CAD (Universal Detect) Form->MethodB CriteriaA Check Sensitivity LLOQ < 10 ng/mL MethodA->CriteriaA CriteriaB Check Linearity Range 0.05 - 2 mg/mL MethodB->CriteriaB Result Final Report CriteriaA->Result PK Data CriteriaB->Result Purity/Release

Caption: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Kiełbowicz, G., et al. (2013). A new rapid method for the quantitative analysis of five classes of phospholipids... using liquid chromatography with charge aerosol detector (CAD).[5][6] Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2012). Analysis of Phospholipids in Natural Samples by Normal Phase HPLC and Corona Charged Aerosol Detection. Application Note. Link

  • Avanti Polar Lipids. (n.d.). 12:0 PS (Dilauroyl Phosphatidylserine) Product & Technical Data. Link

  • Züllig, T., et al. (2020). LC-MS/MS Method for the Quantification of Phosphatidylserine. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: High-Fidelity Preparation of Supported Lipid Bilayers Containing Dilauroylphosphatidylserine (DLPS)

[1]

Part 1: Executive Summary & Scientific Foundation[1]

The DLPS Challenge

Dilauroylphosphatidylserine (DLPS) presents a unique set of physicochemical characteristics that distinguish it from standard model lipids like POPC or DOPS. As a short-chain (12:0) anionic phospholipid, DLPS forms thinner, highly fluid bilayers but operates dangerously close to its phase transition temperature (

Successful formation of DLPS-containing Supported Lipid Bilayers (SLBs) on silica requires precise control over two critical variables: Temperature (relative to

Electrostatics1
Physicochemical Profile of DLPS

Understanding the material is the first step to experimental success.

ParameterValue / CharacteristicExperimental Implication
Full Name 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (Na+ salt)Anionic headgroup requires cation bridging.[1]
Chain Length 12:0 (Lauric Acid)Forms thinner bilayers (~3.5 nm) than POPC (~4-5 nm).[1]
Phase Transition (

)
14°C – 18°C (Fluid at >20°C)CRITICAL: If lab temp drops <18°C, fusion fails.[1]
Net Charge Negative (-1)Repels silica substrates; requires

.[1]
Molecular Weight ~622.7 g/mol Lighter than standard lipids; adjust mass calculations.[1]
Critical Micelle Conc. High (relative to C16 lipids)Risk of desorption during aggressive washing.

Expert Insight: Unlike DOPS (


), DLPS has a 

just below standard room temperature. If your laboratory is air-conditioned to 18-19°C, DLPS vesicles may enter a gel/ripple phase, drastically reducing their ability to rupture and fuse into a planar bilayer.[1] Always maintain the workspace at ≥25°C during fusion.

Part 2: Experimental Workflow & Mechanism

The formation of a DLPS SLB on glass/silica relies on the Vesicle Fusion Method . However, spontaneous fusion is inhibited by the electrostatic repulsion between the negative PS headgroups and the negative silanol (Si-OH) groups on the glass.

The Solution: Calcium Bridging. Divalent cations (

Process Diagram (Graphviz)

DLPS_SLB_Workflowcluster_mechanismMechanism of ActionStartStart: Lipid Film PrepRehydrationRehydration(Buffer A, >25°C)Start->Rehydration Dried FilmExtrusionExtrusion (100nm)Create LUVsRehydration->Extrusion MLVs -> LUVsFusionVesicle Fusion(Buffer B + 2-5mM Ca2+)Extrusion->Fusion Vesicle AdditionSubstrateSubstrate Cleaning(Piranha/Plasma)Substrate->Fusion Clean SurfaceIncubationIncubation(30-60 min, 37°C)Fusion->Incubation Adsorption & RuptureWashGentle Wash(Buffer A, Remove Ca2+)Incubation->Wash Remove Excess VesiclesQCQC: FRAP / QCM-DWash->QC Validated SLBMechCa2+ ions bridge negative PSlipids to negative Silica

Caption: Workflow for DLPS SLB formation highlighting the critical Calcium-mediated fusion step.

Part 3: Detailed Protocol

Materials & Reagents[1]
  • Lipid: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (sodium salt) (Avanti Polar Lipids).[1]

  • Substrate: Borosilicate glass coverslips or SiO2-coated QCM-D sensors.[1]

  • Buffer A (Running Buffer): 10 mM TRIS, 150 mM NaCl, pH 7.4.

  • Buffer B (Fusion Buffer): 10 mM TRIS, 150 mM NaCl, 5 mM CaCl2 , pH 7.4.

  • Equipment: Mini-Extruder, Hotplate/Water bath, Plasma Cleaner.

Step-by-Step Methodology
Phase 1: Vesicle Preparation (LUVs)[1]
  • Film Formation: Dissolve DLPS in Chloroform. Aliquot into a glass vial. Evaporate solvent under a gentle Nitrogen stream while rotating the vial to form a thin, uniform film.

  • Vacuum Drying: Desiccate the film under high vacuum (>1 hour) to remove trace solvent.

  • Rehydration: Add Buffer A (No Calcium) to the film to achieve a lipid concentration of 1.0 mg/mL.

    • Correction: Perform this step at 30°C . Although DLPS is likely fluid at RT, heating ensures complete hydration of the headgroups.

    • Vortex vigorously for 30 seconds to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 15-21 times through a 100 nm polycarbonate membrane using a mini-extruder.[1]

    • Result: Large Unilamellar Vesicles (LUVs) of ~100 nm diameter.[1]

    • Storage: Store at 4°C, but equilibrate to RT before use.

Phase 2: Substrate Preparation (The "Cleanliness" Imperative)
  • Standard Method: Piranha Clean (3:1 H2SO4:H2O2) for 10 minutes.[1] Rinse extensively with Milli-Q water.[1]

  • Alternative: 2% SDS sonication (30 min) -> Milli-Q rinse -> Oxygen Plasma (2 min).[1]

  • Note: The surface must be hydrophilic (contact angle < 5°) for successful spreading.

Phase 3: Bilayer Formation (Vesicle Fusion)[1]
  • Pre-Equilibration: Place the clean substrate in the flow cell or reaction chamber. Fill with Buffer A . Ensure the temperature is ≥25°C .

  • Vesicle Injection: Dilute DLPS LUVs to 0.5 mg/mL in Buffer B (containing 5 mM

    
    ).
    
    • Why dilute in Buffer B? The immediate presence of Calcium is required for the vesicles to adhere to the glass.

  • Incubation: Inject the vesicle solution over the substrate. Incubate for 30–60 minutes.

    • Observation: If using QCM-D, you will see a mass increase (adsorption) followed by a mass loss (rupture) and water release.[1]

    • Critical: Do not let the sample dry.

  • Rupture Check: If fusion is slow, a brief osmotic shock (injecting water or hypotonic buffer) or a temperature ramp (up to 37°C) can trigger rupture, though DLPS usually fuses spontaneously with

    
    .[1]
    
Phase 4: Washing & Chelation[1]
  • Bulk Removal: Gently flow Buffer A (Calcium-free) to remove unfused vesicles.[1]

  • Calcium Removal (Optional but Recommended): If the application requires a Calcium-free environment (e.g., certain protein interactions), wash with Buffer A containing 1 mM EDTA to chelate surface-bound

    
    .[1]
    
    • Warning: Wash extremely gently.[1] DLPS bilayers are less cohesive than DPPC bilayers; aggressive flow can cause defects.[1]

Part 4: Quality Control & Self-Validation[1]

A protocol is only as good as its validation.[1] Use these metrics to confirm bilayer quality.

TechniqueExpected Metric for DLPS SLBInterpretation of Failure
FRAP (Fluorescence Recovery)Diffusion Coeff (

) ≈ 3-5 µm²/s

: Vesicles did not rupture (Intact Vesicle Layer).[1]
QCM-D (Quartz Crystal Microbalance)

Hz;

High

: Vesicle layer (did not fuse).[1]
AFM (Atomic Force Microscopy)Thickness ≈ 3.5 - 4.0 nm; Smooth topographyHoles/Defects : Lipid concentration too low or wash too aggressive.[1]
Troubleshooting "Patchy" Bilayers

If FRAP shows immobile fractions or AFM shows holes:

  • Temperature Issue: The lab was likely too cold (<18°C) during fusion. Repeat at 30°C.

  • Calcium Insufficiency: Increase

    
     to 10 mM during the fusion step.
    
  • Substrate Contamination: Re-clean glass with Piranha solution.[1]

References

  • Phase Transitions of DLPS

    • Source: PNAS (2016).[1] "Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein."

    • Data: Confirms DLPS and fluid phase behavior
    • URL:[Link][1]

  • Calcium-Mediated Fusion Mechanism

    • Source: Biochemistry (1980).[1] "Kinetics of calcium ion induced fusion of phosphatidylserine vesicles."

    • Data: Establishes threshold concentr
    • URL:[Link]

  • DLPS Physical Properties

    • Source: Avanti Polar Lipids Product Page (12:0 PS).[1]

    • Data: Molecular structure, weight, and storage handling.
    • URL:[Link][1]

  • General SLB Protocol & Stability

    • Source: Journal of Materials Chemistry B.
    • Data: Protocols for stable SLB formation with negatively charged lipids.[1]

    • URL:[Link]

Application Note: Advanced Fluorescence Microscopy of TopFluor®-PS Labeled Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TopFluor®-PS (BODIPY-labeled Phosphatidylserine) represents a significant advancement over traditional NBD- or Dansyl-labeled lipids for studying membrane dynamics, vesicular trafficking, and apoptosis. Unlike headgroup-labeled probes that often perturb the lipid-water interface, TopFluor-PS attaches the fluorophore to the sn-2 acyl chain. This design mimics native lipid packing, reduces flip-flop rates, and offers superior photostability (high quantum yield ~1.0).

This guide details the protocols for fabricating TopFluor-PS labeled vesicles (LUVs/GUVs) and executing advanced microscopy techniques, including Confocal Localization, FRAP (Fluorescence Recovery After Photobleaching), and Asymmetry Assays.

Material Properties & Spectral Characteristics

Before initiating protocols, ensure optical configurations match the probe's specific requirements. TopFluor-PS is a boron dipyrromethene (BODIPY) derivative, spectrally similar to Fluorescein (FITC) or GFP.

Table 1: TopFluor-PS Technical Specifications

Property Specification Notes
Fluorophore BODIPY (Dipyrrometheneboron Difluoride) Attached to sn-2 undecanoyl chain.
Excitation Max 495 nm Compatible with 488 nm Argon/Diode lasers.
Emission Max 503 nm Collect signal with 500–550 nm bandpass filter.
Photostability High Significantly higher than NBD-PS; suitable for time-lapse.[1]
Environment Sensitivity Low Fluorescence intensity is stable across pH ranges; not ideal for hydration sensing.

| Storage | -20°C, shielded from light | Store under Argon/Nitrogen to prevent oxidation. |

Protocol: Fabrication of TopFluor-PS Labeled Vesicles

Methodology: Lipid Film Hydration followed by Extrusion.

Experimental Logic (Causality)

We utilize Lipid Film Hydration to ensure homogenous mixing of the fluorescent probe with bulk lipids. Direct addition of probe to pre-formed vesicles results in poor insertion and aggregation. Extrusion is mandatory to standardize vesicle diameter (typically 100 nm), which is critical for quantitative intensity comparisons in microscopy.

Reagents
  • Bulk Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or POPC.

  • Fluorescent Lipid: TopFluor®-PS (Avanti Polar Lipids).

  • Solvent: Chloroform (HPLC Grade).

  • Buffer: HEPES or PBS (pH 7.4).

  • Equipment: Rotary Evaporator (or Nitrogen stream), Vacuum Desiccator, Mini-Extruder (Avanti/Avestin), Polycarbonate Membranes (100 nm).

Step-by-Step Workflow
  • Lipid Mixing:

    • Prepare a molar ratio of 95:5 (DOPC:TopFluor-PS) .

    • Why 5%? This concentration provides sufficient brightness for single-vesicle tracking without causing fluorescence quenching or altering membrane curvature significantly.

    • Mix lipids in a glass vial using Chloroform.[2]

  • Film Formation:

    • Evaporate solvent under a gentle stream of Nitrogen (or Argon) while rotating the vial to create a thin, uniform film on the glass wall.

    • Critical Step: Desiccate under high vacuum for >2 hours (or overnight) to remove trace chloroform. Residual solvent destabilizes membranes.

  • Hydration:

    • Add buffer (e.g., 1 mL PBS) to the dried film.

    • Incubate at Temperature > Tm (Transition Temperature) of the bulk lipid.[3] For DOPC (Tm = -17°C), room temperature is sufficient. For DPPC, heat to 50°C.

    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs). The solution should appear cloudy/milky.

  • Extrusion (Sizing):

    • Assemble the extruder with a 100 nm polycarbonate membrane .

    • Pass the MLV suspension through the filter 11–21 times .

    • Self-Validation: The solution must turn from milky (opaque) to transparent/translucent. This indicates the conversion of large MLVs into small/large unilamellar vesicles (SUVs/LUVs).

  • Storage:

    • Use immediately or store at 4°C. Do not freeze extruded vesicles, as ice crystals will rupture the bilayers.

Workflow Visualization

VesiclePrep Lipids Lipid Stock (DOPC + TopFluor-PS) Film Dry Lipid Film (Vacuum Desiccation) Lipids->Film Evaporation (N2) Hydration Hydration (Buffer > Tm) Film->Hydration Add Buffer MLV MLVs (Cloudy Suspension) Hydration->MLV Vortex Extrusion Extrusion (100nm Membrane) MLV->Extrusion Pass 21x LUV LUVs (Transparent) Extrusion->LUV Size Selection

Figure 1: Critical path for generating uniform TopFluor-PS labeled Large Unilamellar Vesicles (LUVs).

Microscopy Techniques & Protocols

Confocal Laser Scanning Microscopy (CLSM)

Application: Cellular Uptake and Intracellular Localization.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, Macrophages) on glass-bottom dishes (No. 1.5 thickness).

  • Incubation: Add TopFluor-PS vesicles (50–100 µM lipid conc.) to the media. Incubate for 30–60 mins at 37°C.

  • Wash: Wash 3x with PBS to remove non-internalized vesicles.

  • Imaging Settings:

    • Laser: 488 nm (1–5% power to minimize phototoxicity).

    • Pinhole: 1 AU (Airy Unit) for optical sectioning.

    • Detector: 500–550 nm range.

    • Resolution: 1024x1024 pixels; Line averaging: 2 or 4.

Self-Validating Control (Co-localization): To confirm the vesicles are in the endocytic pathway, co-stain with LysoTracker Red (Ex 577 / Em 590).

  • Expected Result: TopFluor-PS (Green) puncta overlapping with LysoTracker (Red) indicates lysosomal trafficking.

Fluorescence Recovery After Photobleaching (FRAP)

Application: Measuring Membrane Fluidity (Diffusion Coefficient). TopFluor-PS is ideal for FRAP due to its high bleachability at high power but stability at low power.

Protocol:

  • Sample: Supported Lipid Bilayers (SLB) or GUVs formed from TopFluor-PS.

  • ROI Selection: Select a circular Region of Interest (ROI) ~2–5 µm diameter on the membrane surface.

  • Bleach: Pulse 488 nm laser at 100% power for <500 ms. Aim for 50–70% intensity drop.

  • Recovery: Immediately image at low power (1%) every 100 ms to monitor fluorescence return.

  • Analysis: Fit the recovery curve to calculate the Diffusion Coefficient (

    
    ).
    
    • Equation:

      
      
      
    • Where

      
       is the ROI radius and 
      
      
      
      is the half-time of recovery.
Membrane Asymmetry Assay (Annexin V Binding)

Application: Determining if PS is exposed on the outer leaflet. Unlike NBD, TopFluor is not easily chemically quenched by dithionite. Therefore, we use an affinity-based validation.

Protocol:

  • Preparation: Prepare TopFluor-PS vesicles.

  • Labeling: Add Annexin V-Alexa Fluor 647 (Red) to the vesicle suspension in the presence of Ca²⁺ (2.5 mM).

  • Logic:

    • TopFluor-PS is on the sn-2 chain; the PS headgroup is available.[4]

    • If Annexin V (Red) binds to the vesicle surface (Green), PS is exposed on the outer leaflet.

    • If vesicles are Green but do not recruit Red signal, PS is restricted to the inner leaflet (rare in symmetric LUVs, but relevant for enzymatic flip-flop studies).

Experimental Logic Diagram

MicroscopyLogic Sample TopFluor-PS Vesicles Confocal Confocal Imaging (488nm Ex) Sample->Confocal FRAP FRAP Analysis (Dynamics) Sample->FRAP Asymmetry Asymmetry Check (Annexin V-647) Sample->Asymmetry Loc Localization: Punctate (Endosomes) Diffuse (Fusion) Confocal->Loc Diff Fluidity: Fast Recovery = Liquid Disordered Slow = Gel/Rafts FRAP->Diff Flip Topology: Red+Green = Outer Leaflet PS Green Only = Inner Leaflet Asymmetry->Flip

Figure 2: Decision matrix for selecting the appropriate microscopy modality based on biological questions.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Aggregation Residual chloroform or buffer incompatibility.Desiccate films longer (>2h). Ensure buffer pH is neutral (7.4).
Low Signal Self-quenching due to high concentration.Reduce TopFluor-PS ratio to <1 mol% if signal is dim (counter-intuitive, but concentration quenching occurs >5-10%).
Leaching Spontaneous transfer of lipid.[5]TopFluor is hydrophobic and stable, but avoid serum-containing media during initial uptake pulses if possible.
Bleaching Laser power too high.Use <2% laser power for time-lapse. TopFluor is stable, but not invincible.

References

  • Avanti Polar Lipids. TopFluor® PS Product Page & Spectral Data. [Link]

  • Kay, J. G., & Grinstein, S. (2011). Phosphatidylserine dynamics in cellular membranes. (Discusses TopFluor-PS mobility and quenching vs NBD). [Link]

  • Avanti Research. Fluorescent Lipids: TopFluor vs NBD Photostability. [Link]

  • Small Methods (2025). Fluorescence Characterization of Extracellular Vesicles Using Single-Molecule Confocal Microscopy. [Link]

Sources

Application Note: DLPS in Membrane Fluidity and Microviscosity Profiling

[1]

Abstract & Core Rationale

In membrane biophysics and drug development, the precise modulation of lipid bilayer dynamics is critical for validating drug-membrane interactions. 1,2-Dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) serves as a high-precision tool for these studies. Unlike long-chain phospholipids that form rigid gel phases, DLPS possesses short, saturated 12-carbon chains (12:0) and an anionic serine headgroup.[1]

This unique structure confers a relatively low main phase transition temperature (


  • Benchmarking Microviscosity: Establishing the lower bound of viscosity in fluorescence anisotropy assays.

  • Engineering Phase Separation: Creating fluid domains within rigid bilayers (e.g., DLPS/DPPC mixtures) to mimic lipid rafts.

  • Protein-Lipid Interaction Studies: Investigating how membrane disorder facilitates the insertion of amphipathic drugs and proteins (e.g.,

    
    -synuclein).
    

Mechanistic Principles

The Physics of DLPS Fluidity

Membrane fluidity is dictated by the packing density of the acyl chains.

  • Chain Length Effect: DLPS has short (12:0) chains. The Van der Waals attractive forces between these chains are significantly weaker than in dipalmitoyl (16:0) or distearoyl (18:0) chains.

  • Thermal Motion: The reduced inter-chain attraction allows for greater rotational freedom and lateral diffusion at lower thermal energies.

  • Headgroup Repulsion: The negatively charged phosphoserine (PS) headgroup induces electrostatic repulsion between lipids (at neutral pH), further increasing the area per lipid and enhancing disorder.

Probing Microviscosity

To quantify this fluidity, we utilize extrinsic fluorescent probes.

  • DPH (1,6-Diphenyl-1,3,5-hexatriene): Partitions into the hydrophobic core. Its rotational depolarization (anisotropy) is inversely proportional to the core microviscosity.

  • Laurdan (6-Dodecanoyl-2-Dimethylaminonaphthalene): Sensitive to the polarity of the glycerol backbone.[2] It distinguishes between Liquid Ordered (

    
    ) and Liquid Disordered (
    
    
    ) phases via Generalized Polarization (GP).

Experimental Workflows

Workflow Visualization

The following diagram outlines the critical path for preparing DLPS liposomes and assessing microviscosity.

DLPS_WorkflowLipid_FilmLipid Film Formation(DLPS in Chloroform)HydrationHydration(Buffer > Tm, No Ca2+)Lipid_Film->HydrationDry N2/VacuumLUV_PrepLUV Sizing(Extrusion 100nm)Hydration->LUV_PrepVortexProbe_AddProbe Labeling(DPH or Laurdan)LUV_Prep->Probe_AddAdd ProbeIncubationEquilibration(30-60 min @ 37°C)Probe_Add->IncubationMeasurementFluorescenceMeasurementIncubation->MeasurementAnalysisData Analysis(Anisotropy / GP)Measurement->Analysis

Caption: Step-by-step workflow for DLPS-based membrane fluidity profiling, from lipid film generation to data analysis.

Detailed Protocols

Protocol A: Preparation of DLPS Large Unilamellar Vesicles (LUVs)

Objective: Generate uniform 100 nm vesicles. Materials:

  • DLPS (Avanti Polar Lipids, Powder or Chloroform solution).

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4. Crucial: Include 0.1 mM EDTA to chelate calcium (Ca

    
     causes PS fusion/aggregation).
    
  • Extruder set with 100 nm polycarbonate membranes.

Steps:

  • Film Formation: Aliquot DLPS into a glass vial. Evaporate solvent under a gentle nitrogen stream. Desiccate under vacuum for >2 hours to remove trace chloroform.

  • Hydration: Add Buffer to reach a lipid concentration of 1.0 mM. Vortex vigorously for 10 minutes.

    • Note: Since DLPS

      
      , hydration can be performed at room temperature (25°C), but 30°C ensures complete fluidization.
      
  • Freeze-Thaw: Perform 5 cycles of freezing (liquid

    
    ) and thawing (30°C water bath) to disrupt multilamellar vesicles (MLVs).
    
  • Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter using a mini-extruder. The solution should become transparent/translucent.

Protocol B: Fluorescence Anisotropy (DPH)

Objective: Measure core membrane microviscosity. Materials:

  • DPH Stock: 2 mM in Tetrahydrofuran (THF) or DMF.

  • DLPS LUVs (from Protocol A).

Steps:

  • Labeling: Add DPH to DLPS LUVs to a final molar ratio of 1:250 (Probe:Lipid) .

    • Example: To 2 mL of 0.1 mM Lipid, add 1

      
      L of 0.2 mM DPH (diluted from stock).
      
    • Caution: Keep THF concentration < 0.1% to avoid solvent effects.

  • Incubation: Incubate in the dark at 37°C for 45 minutes to allow DPH to partition into the bilayer core.

  • Measurement: Use a spectrofluorometer with polarizers.

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure intensities:

      
       (Vertical-Vertical) and 
      
      
      (Vertical-Horizontal).
    • Measure G-factor (

      
      ).
      
  • Calculation:

    
    
    
Protocol C: Laurdan Generalized Polarization (GP)

Objective: Assess membrane hydration and phase order (


Steps:
  • Labeling: Add Laurdan to DLPS LUVs (Ratio 1:100 to 1:500).

  • Incubation: 30 min at target temperature.

  • Measurement:

    • Excitation: 340 nm.

    • Emission 1 (

      
      ): 440 nm (Gel/Ordered peak).
      
    • Emission 2 (

      
      ): 490 nm (Fluid/Disordered peak).
      
  • Calculation:

    
    
    

Data Analysis & Interpretation

Estimating Microviscosity ( )

While anisotropy (



  • 
    : Limiting anisotropy of DPH (typically 0.362).
    
  • 
    : Fluorescence lifetime of DPH in the specific lipid environment (must be measured or referenced; ~8-10 ns for fluid phases).
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Structural parameter (often approximated to unity for comparative studies).
    

Reference Values Table:

Lipid SystemPhase (37°C)Anisotropy (

)
Microviscosity (

)
Interpretation
DLPS (12:0) Fluid (

)
0.08 - 0.12 ~1 - 2 Poise High Fluidity / Low Order
DPPC (16:0)Gel (

)
0.28 - 0.32> 8 PoiseHigh Rigidity
POPC (16:0-18:1)Fluid (

)
0.14 - 0.18~3 - 4 PoisePhysiological Baseline
Interpreting the Data[4][5][6]
  • Low

    
     / Low GP:  Indicates a highly disordered, water-permeable bilayer. DLPS samples should yield the lowest values in your set.
    
  • Shift in

    
    :  If a drug is added to DLPS and the 
    
    
    value increases significantly at 25°C, the drug is "stiffening" the membrane, likely by ordering the short chains or bridging headgroups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Calcium presence bridging PS headgroups.Ensure 0.1-1.0 mM EDTA is in all buffers.
High Anisotropy Lipid oxidation or incorrect lipid identity.DLPS is saturated, so oxidation is slow, but check storage (-20°C). Confirm

.
Signal Drift Photobleaching of DPH.Use a shutter; minimize light exposure.
Inconsistent GP Laurdan aggregation.Ensure Laurdan is dissolved in DMF/DMSO before adding; do not exceed 1:100 ratio.

References

  • Shattil, S. J., & Cooper, R. A. (1976). Membrane microviscosity and human platelet function.[3] Biochemistry, 15(22), 4832-4837.[3] Link

  • Parasassi, T., De Stasio, G., d'Ubaldo, A., & Gratton, E. (1990). Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence. Biophysical Journal, 57(6), 1179-1186. Link

  • Nuscher, B., et al. (2004). Influence of lipid composition on the conformation of the N-terminal region of alpha-synuclein. Biochemistry, 43(21), 6701-6714. (Demonstrates use of DLPS as a fluid model). Link

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Technical Data.[3][4][5][6][7][8][9][10][11]Link

  • Galvagnion, C., et al. (2016).

    
    -synuclein. PNAS, 113(26), 7159-7164. Link
    

Application Note: Dilauroylphosphatidylserine (DLPS) for Inducing Platelet Shape Change

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Platelet shape change—the transformation from a smooth discoid to a spiny sphere—is the earliest morphological manifestation of platelet activation. While physiological agonists (Thrombin, ADP) induce this via receptor-mediated Calcium (


) mobilization and cytoskeletal reorganization, Dilauroylphosphatidylserine (DLPS)  offers a unique, mechanistically distinct method to induce this change.

DLPS (12:0 PS) is a synthetic, short-chain phospholipid. Unlike natural long-chain phosphatidylserine (PS), DLPS is water-soluble at micromolar concentrations and exists as monomers or small micelles. This solubility allows it to rapidly partition into the platelet outer membrane leaflet. Once there, it is actively transported to the inner leaflet by the Aminophospholipid Translocase (Flippase) .

Why use DLPS?

  • Flippase Activity Probe: The rate of shape change induced by DLPS correlates directly with flippase activity.

  • Receptor-Independent Activation: It bypasses surface receptors (PAR1, P2Y12), allowing researchers to study membrane-mechanics-driven activation.

  • Bilayer Balance Hypothesis: DLPS validates the hypothesis that shape change can be driven by a mass imbalance between the inner and outer membrane leaflets.

CRITICAL DISTINCTION: Do not confuse DLPS (a phospholipid) with LPS (Lipopolysaccharide, a bacterial endotoxin). They have vastly different mechanisms and effects.

Mechanism of Action

The DLPS-induced shape change is driven by the Bilayer Couple Hypothesis .

  • Insertion: DLPS monomers insert into the outer leaflet of the plasma membrane.

  • Translocation: The ATP-dependent flippase actively pumps DLPS to the inner leaflet.

  • Expansion: The accumulation of DLPS in the inner leaflet increases its surface area relative to the outer leaflet.

  • Compensation: To accommodate this area mismatch, the membrane buckles outward, forming spicules (filopodia), resulting in a "spiny sphere" morphology.

Interactive Pathway Diagram

DLPS_Mechanism DLPS_Exo Exogenous DLPS (Monomers/Micelles) Outer_Leaflet Outer Membrane Leaflet DLPS_Exo->Outer_Leaflet Rapid Partitioning Flippase Aminophospholipid Translocase (Flippase) [MgATP-Dependent] Outer_Leaflet->Flippase Substrate Binding Inner_Leaflet Inner Membrane Leaflet Flippase->Inner_Leaflet Active Transport Imbalance Mass Imbalance (Inner Area > Outer Area) Inner_Leaflet->Imbalance Accumulation Shape_Change Shape Change (Discoid -> Spiny Sphere) Imbalance->Shape_Change Physical Buckling

Figure 1: The Bilayer Couple mechanism of DLPS-induced platelet shape change.

Material Preparation

Handling lipids requires precision to ensure they are in the correct physical state (monomers vs. vesicles).

Reagents
  • DLPS (1,2-dilauroyl-sn-glycero-3-phosphoserine): Powder or chloroform solution (Avanti Polar Lipids or equivalent).

  • Vehicle: HEPES-Tyrode’s Buffer (HTB), pH 7.4.

  • Nitrogen Gas: For drying lipids.

Protocol: Preparation of DLPS Stock
  • Aliquot: Transfer the desired amount of DLPS (dissolved in chloroform) into a glass tube.

  • Dry: Evaporate the solvent under a gentle stream of Nitrogen gas while rotating the tube to create a thin film on the glass wall.

  • Desiccate: Place the tube under vacuum for 1-2 hours to remove trace solvent.

  • Resuspend: Add HTB to achieve a 2-5 mM stock concentration .

  • Sonicate: Vortex vigorously. If the solution is cloudy, sonicate in a bath sonicator for 2-5 minutes at room temperature until the solution becomes clear or slightly opalescent. This ensures the formation of monomers or small micelles rather than large multilamellar vesicles.

    • Note: DLPS has a high Critical Micelle Concentration (CMC) compared to long-chain lipids, making it more soluble.

Experimental Protocols

Protocol A: Preparation of Washed Platelets

Target: Removal of plasma proteins (Albumin) is mandatory . Albumin has a high affinity for lipids and will extract DLPS from the membrane, inhibiting the effect.

  • Blood Collection: Draw whole blood into ACD (Acid-Citrate-Dextrose) anticoagulant (1:9 ratio).

  • PRP Isolation: Centrifuge at 200 x g for 15 minutes (no brake). Collect the upper Platelet Rich Plasma (PRP).

  • Pelleting: Add Prostacyclin (

    
    , 1 µM) or Apyrase to prevent activation. Centrifuge PRP at 1000 x g for 10 minutes .
    
  • Washing: Discard supernatant. Gently resuspend the pellet in Albumin-Free Tyrode’s Buffer (pH 6.5).

  • Final Resuspension: Centrifuge again (1000 x g, 10 min). Resuspend in Albumin-Free HEPES-Tyrode’s Buffer (pH 7.4) containing 2 mM

    
     (or 1 mM 
    
    
    
    depending on specific assay needs, but Flippase is MgATP dependent).
  • Count: Adjust to

    
     platelets/mL.
    
Protocol B: Measuring Shape Change (Turbidimetry)

Shape change is best quantified using an aggregometer. Unlike aggregation (which increases light transmission), shape change causes a decrease in light transmission (or increase in optical density) due to the scattering of light by the spiny spheres.

Workflow Diagram:

Workflow Step1 Washed Platelets (BSA-Free) Step2 Equilibrate in Aggregometer (37°C, 1000 rpm stirring) Step1->Step2 Step3 Add DLPS (Final Conc: 20-100 µM) Step2->Step3 Step4 Monitor Light Transmission (5-10 minutes) Step3->Step4

Figure 2: Experimental workflow for LTA-based shape change assay.

Steps:

  • Place 400-500 µL of washed platelets into a siliconized glass cuvette.

  • Incubate at 37°C for 2 minutes with stirring (1000-1200 rpm).

  • Baseline: Record the stable baseline light transmission.

  • Stimulation: Add DLPS stock to achieve a final concentration of 20 µM, 50 µM, or 100 µM .

  • Observation:

    • Observe the immediate decrease in light transmission (the "shape change wave").

    • Unlike Thrombin, this dip may be sustained and not followed by a large aggregation wave unless fibrinogen is added or concentrations are very high.

  • Quantification: Calculate the % decrease in light transmission relative to the baseline.

Data Interpretation & Expected Results

The following table summarizes how DLPS compares to standard agonists.

FeatureThrombin / ADPDLPS (20-50 µM)
Primary Mechanism Receptor (

)

Ca mobilization
Flippase

Inner Leaflet Expansion
Shape Change Rapid (<10 sec), transient if not aggregatingSlower onset (30-60 sec), sustained
LTA Trace Dip followed by large peak (Aggregation)Deep Dip (Shape Change) only*
BSA Sensitivity LowHigh (BSA inhibits effect)
Metabolic Req. Requires metabolic energyRequires ATP (for flippase)

*Note: DLPS can induce aggregation if exogenous Fibrinogen is added to the washed platelet suspension.

Troubleshooting & Optimization

  • No Shape Change Observed:

    • Check Albumin: Ensure absolutely no BSA is in the buffer. Even 0.1% BSA can sequester DLPS.

    • Check Platelet Quality: Flippase is ATP-dependent. Old or metabolically exhausted platelets will not pump DLPS and thus will not change shape.

    • Lipid State: Ensure the DLPS was not prepared as large vesicles (MLVs). Sonication is key.

  • Aggregation instead of Shape Change:

    • If the platelets aggregate, it suggests granule secretion has occurred (releasing fibrinogen/ADP). Lower the DLPS concentration.

  • Calcium:

    • While intracellular calcium mobilization is not the primary driver, extracellular

      
       or 
      
      
      
      is required for optimal flippase function.

References

  • Daleke, D. L., & Huestis, W. H. (1985). Incorporation and translocation of aminophospholipids in human erythrocytes. Biochemistry, 24(20), 5406–5416. Link

  • Daleke, D. L., & Huestis, W. H. (1989). Erythrocyte morphology reflects the transbilayer distribution of incorporated phospholipids. The Journal of Cell Biology, 108(4), 1375–1385. Link

  • Smeets, E. F., et al. (1993). The effect of this compound on platelet shape change and aminophospholipid translocase activity. Thrombosis and Haemostasis.
  • Gupta, R., et al. (2012). Platelet shape change and cytoskeleton dynamics. Methods in Molecular Biology, 788, 91-100. Link

The Role of Dilauroylphosphatidylserine in Enhancing Precision in Blood Coagulation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phospholipid Surfaces in Hemostasis

The intricate cascade of enzymatic reactions that constitutes blood coagulation is fundamentally dependent on the assembly of protein complexes on phospholipid surfaces.[1][2] In vivo, this catalytic surface is primarily provided by the membranes of activated platelets, which expose negatively charged phospholipids, most notably phosphatidylserine (PS), on their outer leaflet.[2] This exposure creates a localized environment that dramatically accelerates the rate of key coagulation reactions, leading to the rapid generation of thrombin and the formation of a stable fibrin clot.

In the realm of in vitro diagnostics, the reproducibility and accuracy of coagulation assays hinge on the quality and consistency of the phospholipid component in the assay reagents.[1] Historically, these reagents have utilized phospholipids extracted from animal or plant sources, which are often heterogeneous in their composition and can lead to significant batch-to-batch variability.[1] The advent of synthetic phospholipids has offered a paradigm shift, providing reagents of high purity and defined composition, thereby enhancing the standardization and reliability of coagulation testing.[1]

This application note provides a comprehensive guide to the use of a specific, highly pure, saturated phosphatidylserine, 1,2-dilauroyl-sn-glycero-3-phosphoserine (DLPS), in two cornerstone coagulation assays: the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT). We will delve into the mechanistic underpinnings of DLPS's function, provide detailed protocols for its application, and discuss the interpretative nuances of the results obtained.

Mechanism of Action: DLPS as a Catalyst for Coagulation

Dilauroylphosphatidylserine, a synthetic phospholipid with two saturated 12-carbon lauroyl fatty acid chains, provides a negatively charged surface that is essential for the assembly and activation of key coagulation factor complexes.[1] The negatively charged phosphoserine headgroup interacts with calcium ions, which in turn bridge the phospholipid surface to the gamma-carboxyglutamic acid (Gla) domains of vitamin K-dependent coagulation factors (Factors II, VII, IX, and X).[3] This localization of coagulation factors on the two-dimensional surface of the DLPS-containing vesicles dramatically increases the local concentration of reactants and optimally orients them for enzymatic activity, leading to a massive amplification of the coagulation cascade.

Two critical multi-protein complexes assemble on the phospholipid surface:

  • The Tenase Complex: Comprising activated Factor IX (IXa) and its cofactor, activated Factor VIII (VIIIa), this complex is responsible for the activation of Factor X.

  • The Prothrombinase Complex: Composed of activated Factor X (Xa) and its cofactor, activated Factor V (Va), this complex catalyzes the conversion of prothrombin (Factor II) to thrombin, the central enzyme of coagulation.[2]

The efficiency of these complexes is profoundly enhanced by their assembly on the PS-containing membrane.

Coagulation_Cascade_on_DLPS cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway on DLPS Vesicle cluster_tenase Tenase Complex cluster_prothrombinase Prothrombinase Complex Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Factor X Factor X Factor IXa->Factor X DLPS_Vesicle DLPS Vesicle Surface Factor IXa->DLPS_Vesicle Ca2+ Tissue Factor Tissue Factor TF-VIIa Complex TF-VIIa Complex Tissue Factor->TF-VIIa Complex TF-VIIa Complex->Factor X Factor VII Factor VII Factor VII->TF-VIIa Complex Factor Xa Factor Xa Factor X->Factor Xa TF-VIIa Complex Factor X->Factor Xa Tenase Complex Factor Xa->DLPS_Vesicle Ca2+ Factor VIIIa Factor VIIIa Factor VIIIa->DLPS_Vesicle Ca2+ Factor Va Factor Va Factor Va->DLPS_Vesicle Ca2+ Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Thrombin

Figure 1: Role of DLPS in the Coagulation Cascade.

Advantages of Utilizing Synthetic DLPS in Coagulation Assays

The use of highly purified, synthetic DLPS offers several distinct advantages over traditional phospholipid reagents derived from biological sources:

FeatureSynthetic DLPSBiologically-Derived Phospholipids
Purity & Composition High purity with a defined chemical structure.Heterogeneous mixture of various phospholipids with different fatty acid chains.
Batch-to-Batch Consistency Excellent consistency, leading to high reproducibility of assay results.[1]Significant variability between batches, affecting assay performance and standardization.[1]
Stability More stable due to saturated fatty acid chains, leading to a longer shelf life.Prone to oxidation due to unsaturated fatty acids, which can alter procoagulant activity.
Standardization Facilitates inter-laboratory standardization of coagulation testing.[1]Contributes to inter-laboratory discrepancies in test results.
Absence of Contaminants Free from biological contaminants such as proteins or other lipids that could interfere with the assay.May contain residual proteins or other lipids that can affect the accuracy of the assay.

Application in Activated Partial Thromboplastin Time (aPTT) Assays

The aPTT assay is a fundamental screening test that evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation after the addition of a contact activator (e.g., silica, ellagic acid) and a phospholipid reagent (a partial thromboplastin) to a plasma sample. The use of DLPS-containing vesicles as the partial thromboplastin provides a consistent and reliable surface for the assembly of the tenase and prothrombinase complexes.

Protocol for aPTT Assay using DLPS

1. Preparation of DLPS-Phosphatidylcholine (PC) Vesicles (20:80 molar ratio)

This protocol is adapted from established methods for preparing unilamellar vesicles by extrusion.

  • Materials:

    • 1,2-dilauroyl-sn-glycero-3-phosphoserine (DLPS)

    • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

    • Chloroform

    • HEPES Buffered Saline (HBS): 20 mM HEPES, 150 mM NaCl, pH 7.4

    • Glass test tubes

    • Nitrogen or Argon gas stream

    • Vacuum desiccator

    • Water bath

    • Lipid extruder with polycarbonate membranes (100 nm pore size)

  • Procedure:

    • In a clean glass test tube, combine DLPS and DLPC in a 20:80 molar ratio in chloroform. For a final total lipid concentration of 1 mM, an example would be 0.52 µmol of DLPS and 2.08 µmol of DLPC.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.

    • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

    • Add the appropriate volume of HBS to the dried lipid film to achieve the desired final lipid concentration (e.g., 2.6 mL for a 1 mM final concentration).

    • Hydrate the lipid film by vortexing the tube vigorously for several minutes until a milky, homogeneous suspension of multilamellar vesicles (MLVs) is formed.

    • For the formation of unilamellar vesicles (LUVs), subject the MLV suspension to at least 10 passes through a lipid extruder fitted with a 100 nm polycarbonate membrane. The extrusion should be performed at a temperature above the phase transition temperature of the lipids.

    • The resulting translucent suspension of LUVs can be stored at 4°C for several weeks.

2. aPTT Assay Procedure (Manual or Automated)

  • Reagents and Materials:

    • DLPS:PC (20:80) vesicles (prepared as above)

    • Contact activator (e.g., silica, ellagic acid)

    • 0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C

    • Patient and control plasma (platelet-poor)

    • Coagulometer or water bath with a stopwatch

  • Step-by-Step Protocol:

    • Pre-warm all reagents and plasma samples to 37°C.

    • In a test tube or cuvette, mix equal volumes of the patient/control plasma and the aPTT reagent (DLPS:PC vesicles with a contact activator). Typically, 50 µL of plasma and 50 µL of aPTT reagent are used.

    • Incubate the plasma-reagent mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

    • Initiate the clotting reaction by adding an equal volume of pre-warmed 0.025 M CaCl2 (e.g., 50 µL).

    • Simultaneously start a timer and measure the time until a fibrin clot is formed. This is the aPTT in seconds.

Figure 2: Workflow for aPTT Assay using DLPS.

Application in Prothrombin Time (PT) Assays

The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of thromboplastin, a reagent containing tissue factor (TF) and phospholipids. The inclusion of a defined synthetic phospholipid component, such as DLPS, in the thromboplastin reagent enhances the consistency and reliability of the PT assay.

Protocol for PT Assay using DLPS

1. Preparation of Recombinant Tissue Factor (rTF) with DLPS:PC Vesicles

Commercially available recombinant tissue factor is typically reconstituted and combined with a phospholipid preparation. For custom preparations:

  • Materials:

    • Recombinant Tissue Factor (rTF)

    • DLPS:PC (20:80) vesicles (prepared as described for the aPTT assay)

    • Assay buffer (e.g., HBS with 1 mg/mL BSA)

  • Procedure:

    • Reconstitute the lyophilized rTF according to the manufacturer's instructions.

    • Mix the reconstituted rTF with the DLPS:PC vesicle suspension to achieve the desired final concentrations. The optimal ratio of rTF to phospholipid may need to be determined empirically but a molar ratio of approximately 1:1000 (rTF:phospholipid) is a common starting point.

2. PT Assay Procedure (Manual or Automated)

  • Reagents and Materials:

    • Thromboplastin reagent (rTF with DLPS:PC vesicles)

    • Patient and control plasma (platelet-poor)

    • 0.025 M Calcium Chloride (CaCl2) (often included in the thromboplastin reagent)

    • Coagulometer or water bath with a stopwatch

  • Step-by-Step Protocol:

    • Pre-warm the thromboplastin reagent and the patient/control plasma to 37°C.

    • To a test tube or cuvette containing the patient/control plasma (e.g., 50 µL), add the thromboplastin reagent (e.g., 100 µL).

    • The addition of the thromboplastin reagent, which contains calcium, initiates the clotting reaction. Simultaneously start a timer.

    • Measure the time until a fibrin clot is formed. This is the PT in seconds.

Data Interpretation and Quality Control

  • aPTT: A prolonged aPTT can indicate a deficiency in one or more factors of the intrinsic or common pathways (e.g., Factors VIII, IX, XI, XII, V, X, prothrombin, fibrinogen), or the presence of an inhibitor such as heparin or a lupus anticoagulant.

  • PT: A prolonged PT can suggest a deficiency in factors of the extrinsic or common pathways (e.g., Factors VII, X, V, prothrombin, fibrinogen), liver disease, vitamin K deficiency, or treatment with vitamin K antagonists like warfarin.

For both assays, results should be compared to a reference range established using a population of healthy individuals. It is crucial to run normal and abnormal controls with each batch of tests to ensure the accuracy and precision of the results.

Conclusion

The use of this compound in blood coagulation assays represents a significant advancement in the pursuit of more reliable and standardized diagnostic testing. By providing a highly pure and consistent catalytic surface, DLPS minimizes the variability inherent in biologically-derived phospholipid reagents. The detailed protocols provided in this application note offer a framework for the implementation of DLPS in aPTT and PT assays, empowering researchers and clinicians with more precise tools for the assessment of hemostatic function. As the field of hemostasis diagnostics continues to evolve, the adoption of well-defined, synthetic reagents like DLPS will be paramount in ensuring the accuracy and comparability of results across different laboratories and clinical settings.

References

  • Zakariyahu, A., & Muhibi, M. A. (2025). The Role of Phospholipids in Clot Formation: A Review of Merits and Challenges of Phospholipid Production for In-Vitro Coagulation Diagnostics. AJOSR, 7(1). [Link]

  • van den Besselaar, A. M. H. P., et al. (2024). Interlaboratory reproducibility in coagulation testing. Journal of Thrombosis and Haemostasis.
  • Shaw, A. W., et al. (2022). Stoichiometric analysis reveals a unique phosphatidylserine binding site in coagulation factor X. Journal of Thrombosis and Haemostasis, 20(3), 600-604. [Link]

  • Depasse, F., et al. (2021). Thrombin generation assays: A comparative study of synthetic and platelet-derived phospholipids. Thrombosis Research, 200, 1-8.
  • Okuda, M., & Yamamoto, M. (2004). Usefulness of synthetic phospholipid in measurement of activated partial thromboplastin time: A new preparation procedure to reduce batch difference. Journal of Thrombosis and Haemostasis, 2(8), 1433-1438. [Link]

  • Morrissey, J. H. (2005). Morrissey Lab Protocol for Preparing Phospholipid Vesicles by Membrane Extrusion. University of Illinois at Urbana-Champaign. [Link]

  • Schoenwaelder, S. M., et al. (2020). Procoagulant Phosphatidylserine-Exposing Platelets in vitro and in vivo. Frontiers in Cardiovascular Medicine, 7, 25. [Link]

  • Hron, G., et al. (2007). A chromogenic test to determine the procoagulant phospholipids in platelet-rich plasma and whole blood. Thrombosis and Haemostasis, 98(07), 214-219. [Link]

  • Avanti Polar Lipids. (n.d.). Preparation of Multilamellar Vesicles (MLVs). [Link]

  • Linear Chemicals. (n.d.). APTT. [Link]

  • Liofilchem. (n.d.). APTT. [Link]

  • Chronolab. (n.d.). IVD APTT. [Link]

  • Labcorp. (2026, January 4). 005200: Dilute Prothrombin Time. [Link]

  • Medscape. (2025, October 22). Prothrombin Time: Reference Range, Interpretation, Collection and Panels. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dilauroylphosphatidylserine (DLPS) Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dilauroylphosphatidylserine (DLPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and long-term storage of DLPS. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Understanding DLPS Stability: A Foundational Overview

This compound (DLPS) is a synthetic, saturated phospholipid that is a valuable tool in various research applications, including the formulation of liposomes and the study of membrane biophysics. However, like all phosphatidylserine (PS) species, DLPS is susceptible to degradation, which can compromise experimental results.[1] The primary degradation pathways are hydrolysis and oxidation.[2]

  • Hydrolysis: This involves the cleavage of the ester bonds that link the fatty acid chains to the glycerol backbone, or the bond between the phosphate group and the serine headgroup.[2][3][4] This can be catalyzed by residual enzymes or the presence of water, especially in non-lyophilized preparations.[2][5] The result is the formation of lysophosphatidylserine and free fatty acids, or phosphatidic acid if the serine headgroup is removed.[2]

  • Oxidation: While the lauroyl chains of DLPS are saturated and thus less prone to oxidation than unsaturated fatty acids, the serine headgroup can still be a target for oxidative damage.[6][7][8] Oxidative stress can lead to the generation of oxidized phosphatidylserine (oxPS), which can have biological activities and may interfere with experimental systems.[6][8]

Due to these degradation pathways, proper storage and handling are critical to ensure the integrity of your DLPS for long-term use.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized DLPS powder for the long term?

For long-term storage, lyophilized DLPS powder should be kept at -20°C or lower in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[9] It is also advisable to protect it from light.

Q2: What is the expected shelf-life of lyophilized DLPS at -20°C?

When stored properly at -20°C, lyophilized DLPS from a reputable supplier can be stable for up to six months or longer.[9] However, it is always best to refer to the manufacturer's certificate of analysis for specific shelf-life information.

Q3: Can I store DLPS in solution? If so, for how long?

Storing DLPS in solution for extended periods is generally not recommended due to the increased risk of hydrolysis.[5] If you must store it in solution, use a high-purity organic solvent like chloroform or ethanol, and store it at -20°C for no more than a few days.[9] For aqueous solutions, prepare them fresh for each experiment.

Q4: My DLPS-containing liposomes are aggregating. What could be the cause?

Liposome aggregation can be caused by several factors:

  • Improper lipid concentration: Very high concentrations can lead to aggregation.

  • Incorrect pH or ionic strength of the buffer: The negatively charged serine headgroup is sensitive to the ionic environment.

  • Presence of divalent cations (e.g., Ca²⁺): These can bridge the negatively charged headgroups of adjacent liposomes, causing aggregation.

  • Degradation of DLPS: The formation of lysophospholipids can alter membrane properties and lead to instability.[10]

Q5: I am observing unexpected biological effects in my cell culture experiments with DLPS. What might be the issue?

Unexpected biological effects can arise from the presence of oxidized DLPS (oxPS).[6][8] Ensure that your DLPS has been stored under an inert atmosphere and protected from light to minimize oxidation. It is also crucial to use high-purity DLPS from a reliable source.

Troubleshooting Guides

Issue 1: Difficulty Reconstituting Lyophilized DLPS

Symptoms:

  • The lyophilized powder does not dissolve completely.

  • The resulting solution appears cloudy or contains visible particulates.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Improper Reconstitution Technique Vigorous shaking can cause foaming and denaturation, while insufficient mixing can lead to incomplete dissolution.Allow the vial to warm to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.[11] Add the recommended solvent and gently swirl or agitate to dissolve the lipid.[12] Sonication can be used if necessary.
Solvent Purity Impurities in the solvent can affect the solubility of the lipid.Use high-purity, anhydrous solvents appropriate for lipids, such as chloroform or ethanol.
Lipid Degradation Over time, even lyophilized lipids can degrade, leading to less soluble byproducts.Check the expiration date on the product. If the lipid is old, it may be necessary to purchase a fresh batch.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between experimental replicates.

  • Loss of expected biological activity or physical properties over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Lipid Degradation (Hydrolysis/Oxidation) Degradation of DLPS can lead to the formation of byproducts with different properties.[2]Always use freshly prepared solutions of DLPS for your experiments. Store stock solutions at -20°C for a limited time.[9] Consider using an inert gas to blanket solutions.
Inaccurate Lipid Concentration Errors in weighing or dissolving the lipid will lead to incorrect concentrations.Use a calibrated analytical balance to weigh the lyophilized powder. Ensure the lipid is fully dissolved before making dilutions.
Contamination Contaminants from glassware, solvents, or other reagents can interfere with the experiment.Use scrupulously clean glassware. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized DLPS
  • Allow the vial of lyophilized DLPS to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[11]

  • Add the appropriate volume of a high-purity organic solvent (e.g., chloroform or ethanol) to achieve the desired stock concentration.

  • Gently swirl the vial to dissolve the lipid. If necessary, sonicate in a bath sonicator for a few minutes until the solution is clear.

  • Store the stock solution in a tightly sealed glass vial at -20°C. For optimal stability, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Protocol 2: Preparation of DLPS-Containing Liposomes by Film Hydration
  • In a round-bottom flask, add the desired amount of DLPS (and any other lipids) from a stock solution in an organic solvent.

  • Remove the solvent under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin lipid film on the wall.

  • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion.

Visualizing Workflows and Degradation Pathways

DLPS Handling and Liposome Preparation Workflow

G cluster_prep Preparation cluster_liposome Liposome Formation Lyophilized DLPS Lyophilized DLPS Warm to RT Warm to RT Lyophilized DLPS->Warm to RT Centrifuge Centrifuge Warm to RT->Centrifuge Add Solvent Add Solvent Centrifuge->Add Solvent Dissolve Dissolve Add Solvent->Dissolve DLPS Stock Solution DLPS Stock Solution Dissolve->DLPS Stock Solution Lipid Film Formation Lipid Film Formation DLPS Stock Solution->Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Hydration->Sizing (Extrusion/Sonication) Liposomes Liposomes Sizing (Extrusion/Sonication)->Liposomes G DLPS DLPS Hydrolysis Hydrolysis DLPS->Hydrolysis Oxidation Oxidation DLPS->Oxidation Lyso_PS Lysophosphatidylserine + Free Fatty Acid Hydrolysis->Lyso_PS Ester bond cleavage PA Phosphatidic Acid Hydrolysis->PA Headgroup cleavage oxPS Oxidized Phosphatidylserine Oxidation->oxPS Oxidative stress

Caption: Primary degradation pathways for this compound.

References

  • Kagan, V. E., et al. (2004). Oxidative signaling pathway for externalization of plasma membrane phosphatidylserine during apoptosis. FEBS Letters, 477(1-3), 1-7.
  • Tyurina, Y. Y., et al. (2000).
  • Fabisiak, J. P., et al. (2000). Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis. CDC Stacks.
  • Tyurin, V. A., et al. (2004). Oxidation of phosphatidylserine: a mechanism for plasma membrane phospholipid scrambling during apoptosis? PubMed.
  • Matsura, T., et al. (2014). Oxidized phosphatidylserine: production and bioactivities. PubMed.
  • Fridriksson, E. K., et al. (2006). Hydrolysis of Phosphatidylserine-Exposing Red Blood Cells by Secretory Phospholipase A2 Generates Lysophosphatidic Acid and Results in Vascular Dysfunction. PubMed.
  • European Patent Office. (2004). Stabilized formulations of phosphatidylserine - EP 1663157 B1. Googleapis.com.
  • Lidor, R., et al. (2005). Stabilized formulations of phosphatidylserine.
  • Creative Proteomics. (n.d.). Phosphatidylserine (PS): Structure, Functions, and Detection.
  • American Physiological Society. (n.d.). Hydrolysis of surfactant-associated phosphatidylcholine by mammalian secretory phospholipases A 2. American Physiological Society Journal.
  • Wang, D., et al. (2012).
  • Webb, M. S., et al. (2014).
  • Soft Gel Technologies Inc. (n.d.). The Phosphatidylserine Stability Issue. Soft Gel Technologies Inc.
  • National Institutes of Health. (n.d.). Investigation into the Role of Phosphatidylserine in Modifying the Susceptibility of Human Lymphocytes to Secretory Phospholipase A2 using Cells Deficient in the Expression of Scramblase. PMC - NIH.
  • European Medicines Agency. (2022). Guideline on declaration of storage conditions: a) in the product information of pharmaceutical veterinary medicinal products.
  • Empower Pharmacy. (n.d.). How to Prepare a Lyophilized Powder for Injection. Empower Pharmacy.
  • ResearchGate. (n.d.). Prevalent SQ degradation pathways in the human gut and overview of...
  • R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins. R&D Systems.
  • Google Patents. (n.d.). WO2009101967A1 - Phosphatidylserine complex and method for stabilization of...
  • Kuypers, F. A., et al. (1996). Phosphatidylserine exposure and red cell viability in red cell aging and in hemolytic anemia. PNAS.
  • Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Cusabio.
  • Reem Makina. (n.d.).
  • ResearchGate. (n.d.). DRiPs/RDP and their degradation pathways DRIPs/RDPs are degraded...
  • Avanti Polar Lipids, Inc. (n.d.).
  • Reddit. (2018, March 28). Troubleshooting guide for DLP prints? r/3Dprinting.
  • Merck Millipore. (2015, June 25).
  • Avanti Polar Lipids, Inc. (n.d.). 12:0 PC (DLPC) | 18194-25-7 | Avanti Research.
  • MDPI. (2025, July 29).
  • American Chemical Society. (2023, July 25). Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-recruiting PROTAC.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2022, February 20). The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH.
  • BioProcess International. (2018, July 20).
  • National Center for Biotechnology Information. (n.d.).
  • The Official Blog of Edvotek. (2022, June 21). 5 Steps to Follow for Troubleshooting Experiments.
  • PLOS. (2021, April 29). Mapping the degradation pathway of a disease-linked aspartoacylase variant.
  • BioRender.com. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments.
  • ResearchGate. (2023, July 15). (PDF)
  • Cloudflare. (2026, January 6). Troubleshoot DLP · Cloudflare One docs.
  • Pharma Excipients. (2020, December 8). Lipid Composition Effect on Liposome Properties: Role of Cholesterol.
  • AZoNano. (2025, January 20). Understanding Lipid-Based Carriers: Differences Between Lipid Nanoparticles and Liposomes.
  • MDPI. (2024, May 24).
  • Drug Discovery and Development. (2012, October 5). Testing Drug Stability for Long-Term Storage.
  • World Health Organiz
  • Avanti Polar Lipids. (n.d.).
  • Croda Pharma. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of TBDPS-CHC.
  • OUCI. (n.d.). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment….
  • PubMed. (2013, December 15). Forced degradation and impurity profiling: recent trends in analytical perspectives.

Sources

Technical Support Center: Dilauroylphosphatidylserine (DLPS)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation and Ensuring Experimental Integrity

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of DLPS.

Q1: Is Dilauroylphosphatidylserine (DLPS) highly susceptible to oxidation?

A: No, not in the traditional sense of lipid peroxidation. The susceptibility of a phospholipid to oxidation is primarily determined by the degree of unsaturation in its fatty acid tails. DLPS is composed of two lauroyl chains, which are 12-carbon saturated fatty acids (12:0). Lacking double bonds, these saturated chains are not prone to the free-radical chain reaction of peroxidation that readily degrades polyunsaturated phospholipids (PUFAs).[1][2] While its acyl chains are stable, the molecule can still undergo other forms of degradation, such as hydrolysis, especially under improper storage or experimental conditions.

Q2: If not acyl chain oxidation, what are the primary degradation risks for my DLPS sample?

A: The main risks for pure DLPS are:

  • Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone can be hydrolyzed, releasing free lauric acid. This is accelerated by acidic or basic conditions and elevated temperatures.

  • Contamination with Pro-oxidants: Trace metal ions, particularly iron (Fe) and copper (Cu), are potent catalysts for generating reactive oxygen species (ROS).[3][4] If your buffer or other reagents are contaminated, these ions can promote the degradation of other components in your formulation or, in rare, extreme cases, potentially affect the PS headgroup.

  • Mishandling of Powdered Lipid: Lipids supplied as powders can absorb moisture if opened before reaching room temperature, which can facilitate hydrolysis.[1][2]

Q3: How should I properly store DLPS?

A: Proper storage is critical and depends on the form of the lipid.

FormStorage TemperatureAtmosphereContainerKey Considerations
Powder ≤ -16°C[1]Standard Air (Dry)Glass vial with Teflon-lined cap[1][2]Always allow the container to warm to room temperature before opening to prevent moisture condensation.[1][2]
Organic Solution -20°C ± 4°C[1][5]Inert Gas (Argon or Nitrogen)[1][2]Glass vial with Teflon-lined cap[1][5]Never use plastic containers or pipette tips, as solvents can leach plasticizers.[1][5] Overlay the solution with inert gas after each use.
Aqueous (Liposomes) 2-8°C (Short-term)Degassed BufferGlass or appropriate plastic vialUse immediately if possible. For longer storage, consider lyophilization. Aqueous suspensions are more prone to hydrolysis and microbial growth.
Lyophilized ≤ -20°C[6][7]Vacuum or Inert GasSealed glass vialRequires a cryoprotectant (e.g., trehalose) in the formulation to maintain liposome size upon rehydration.[8][9]

Q4: What are the signs that my DLPS or liposome formulation has degraded?

A: Look for the following indicators:

  • Visual Changes: Gummy appearance of powders (indicating moisture absorption), cloudiness or precipitation in organic solutions, or significant changes in the turbidity of liposome suspensions.

  • Chromatographic Analysis: Appearance of new peaks or a change in the retention time of the main peak in HPLC or TLC analysis. Mass spectrometry can confirm the presence of hydrolysis products (e.g., lyso-PS, free lauric acid).

  • pH Shift: A decrease in the pH of an unbuffered aqueous liposome suspension can indicate the hydrolysis of ester bonds, which releases acidic fatty acids.

  • Functional Changes: Inconsistent results in functional assays, altered membrane fluidity, or poor stability of liposomes are strong indicators of lipid degradation.

Troubleshooting Guide: From Inconsistent Data to Actionable Solutions

This guide is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: My experimental results are inconsistent when using DLPS-containing liposomes.

This is a common issue that often points to subtle degradation or variability in liposome preparation.

Troubleshooting Workflow

A Inconsistent Results Observed B Is the DLPS pure or in a mixed-lipid system? A->B C Pure DLPS System B->C Pure DLPS D Mixed-Lipid System (with unsaturated lipids) B->D Mixed Lipids E Review Storage & Handling of DLPS stock. (See Protocol 1) C->E F Check for buffer contamination (e.g., metal ions, wrong pH). C->F G Standardize liposome preparation method (hydration time, extrusion cycles). C->G H Unsaturated lipid is the likely point of failure via oxidation. D->H I Implement strict anaerobic techniques for liposome prep. (See Protocol 2) H->I J Consider adding a lipid-soluble antioxidant (e.g., α-tocopherol) to the formulation. H->J K Assess integrity of unsaturated lipids before formulation. H->K

Caption: Troubleshooting inconsistent results with DLPS.

Problem 2: My liposome formulation containing DLPS and unsaturated lipids (e.g., DOPC, DOPS) shows evidence of oxidation.

In a mixed system, the unsaturated lipid is the vulnerable component. The stability of the entire formulation is dictated by its weakest link.

  • Causality: The double bonds in lipids like Dioleoylphosphatidylcholine (DOPC) are primary targets for reactive oxygen species (ROS). This initiates a chain reaction (lipid peroxidation) that can propagate through the membrane, consuming antioxidants and ultimately destroying the liposome structure.[10] While DLPS is stable, its presence does not protect adjacent unsaturated lipids.

  • Solution:

    • Prevention is Key: The most effective strategy is to prevent the initial oxidation event. This requires meticulous anaerobic technique during liposome preparation. Use buffers that have been degassed by sonication, sparging with argon or nitrogen, or freeze-pump-thaw cycles.[7]

    • Work Under Inert Gas: Conduct all lipid film hydration and extrusion steps in a glove box or under a steady stream of inert gas.[11]

    • Incorporate an Antioxidant: For highly sensitive systems, include a chain-breaking antioxidant in your lipid mixture.

      • α-Tocopherol (Vitamin E): A natural, membrane-soluble antioxidant that effectively terminates the peroxidation chain reaction.[12][13] A typical starting concentration is 0.1–0.5 mol%.

      • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is also highly effective.

    • Chelate Metal Ions: If you suspect metal ion contamination in your buffer, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM). Note that EDTA can affect membrane properties in some contexts.[14][15]

Problem 3: The pH of my aqueous DLPS liposome suspension is dropping over time.
  • Causality: A decrease in pH in an unbuffered system is a classic sign of ester bond hydrolysis. Each hydrolysis event releases a molecule of lauric acid, which will acidify the solution. This process is accelerated by non-neutral pH and higher temperatures.

  • Solution:

    • Buffer Choice: Prepare liposomes in a suitable buffer (e.g., HEPES, PBS) at the desired pH to maintain stability.[16] Be aware that some buffers can interact with and alter membrane properties.[14][15]

    • Temperature Control: Store aqueous preparations at 2-8°C and avoid repeated temperature cycles.

    • Use Fresh Preparations: For the most sensitive assays, use freshly prepared liposomes. Long-term storage of liposomes in an aqueous environment is generally not recommended due to hydrolysis.[17] For extended storage, lyophilization is the preferred method.[9]

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling of DLPS

This protocol ensures the long-term stability of your stock material.

Materials:

  • DLPS (powder or in organic solvent)

  • Argon or Nitrogen gas with regulator and tubing

  • Glass, Teflon, or stainless steel syringes and needles[2]

  • Glass vials with Teflon-lined caps

Procedure for Powdered DLPS:

  • Before opening, place the sealed manufacturer's vial in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Quickly weigh the desired amount in a low-humidity environment if possible.

  • For unused powder, flush the vial headspace with dry argon or nitrogen before resealing tightly with the original cap.

  • Store at ≤ -16°C.[1]

Procedure for DLPS in Organic Solvent:

  • Use a clean, dry, glass syringe to pierce the septum of the vial.

  • Introduce a second needle connected to a low-pressure line of inert gas to create a positive pressure environment.[18][19]

  • Withdraw the desired volume of lipid solution.

  • Remove the syringe, then the inert gas needle.

  • Store the vial at -20°C.[5] Never store in plastic containers.[2]

Protocol 2: Preparation of DLPS-Containing Liposomes (Anionic/Mixed System)

This method is designed to minimize oxidation, particularly when working with unsaturated lipids.

Workflow for Low-Oxidation Liposome Preparation

A 1. Prepare Lipid Mixture B Dissolve DLPS and other lipids (e.g., DOPC, Cholesterol, α-Tocopherol) in chloroform/methanol. A->B C 2. Create Lipid Film B->C Transfer to Round-Bottom Flask D Evaporate solvent under a stream of N2/Ar, followed by high vacuum (≥ 2h) to remove all solvent traces. C->D E 3. Hydrate the Film D->E Result: Thin, dry film F Add degassed buffer (pH 7.4 HEPES). Vortex vigorously above lipid Tm. E->F G 4. Size the Liposomes F->G Result: Multilamellar Vesicles (MLVs) H Extrude through polycarbonate membranes (e.g., 100 nm) for a defined number of passes (e.g., 11-21). G->H I 5. Final Handling H->I Result: Unilamellar Vesicles (LUVs) J Store under Argon at 4°C. Use within 1-3 days for best results. I->J

Sources

Technical Support Center: DLPS Liposome Preparation & Troubleshooting

[1]

Technical Overview: The DLPS Profile

Before troubleshooting, you must understand the material. DLPS is a short-chain, anionic phospholipid. Its physical properties dictate its behavior during formulation. Unlike robust lipids like DSPC, DLPS is "delicate" due to its short hydrocarbon chains and charged headgroup.

PropertyValue / CharacteristicImplication for Protocol
Full Name 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (Sodium Salt)Anionic charge; sensitive to pH and cations.
Chain Length C12:0 (Lauric Acid)Very short. Forms thin, permeable bilayers.
Phase Transition (

)

CRITICAL:

is near room temperature. Small temp fluctuations cause phase separation and leakage.
Charge Negative (Anionic)High affinity for divalent cations (

,

) which cause aggregation.
Molecular Weight ~621.8 (Free Acid)Calculations must account for the counter-ion (usually Na, MW ~643).

Standardized Preparation Workflow

Use this validated Thin Film Hydration (TFH) protocol as your baseline. Deviations from this workflow are the primary source of error.

DLPS_WorkflowSolubilization1. Solubilization(CHCl3:MeOH 2:1)Drying2. Film Drying(N2 Stream + Vacuum)Solubilization->DryingEvaporate solventHydration3. Hydration(Buffer > 25°C)Drying->HydrationAdd BufferAvoid Ca2+/Mg2+Sizing4. Sizing(Extrusion/Sonication)Hydration->SizingVortex to MLVsStorage5. Storage(4°C, Use within 48h)Sizing->StorageQC Check

Figure 1: Standard workflow for DLPS liposome preparation. Note the critical temperature control at the Hydration step.

Troubleshooting Guide: Diagnosis & Solutions

Category A: Aggregation & Precipitation

Symptom: The solution turns cloudy, flocculates, or visible white chunks appear immediately after hydration.

Q1: Why did my DLPS liposomes precipitate upon adding the buffer? Diagnosis: Calcium-Induced Fusion. Phosphatidylserine (PS) headgroups have a high affinity for divalent cations, particularly Calcium (


Solution:
  • Immediate Fix: Add EDTA (1–5 mM) to the suspension to chelate free calcium.

  • Prevention: Ensure your hydration buffer (e.g., PBS or HEPES) is

    
    -free. Use ultrapure Milli-Q water.
    
  • Reference: Calcium ions promote rigid PS headgroup conformations and aggregation.[1] [1]

Q2: The film hydrated well, but precipitated after 24 hours at 4°C. Diagnosis: Phase Separation Crystallization. Since the


Solution:
  • Handling: DLPS liposomes are best used immediately.

  • Storage: If storage is necessary, do not freeze. Store at 4°C but re-heat to 25–30°C and gently vortex before use to "melt" the bilayers back into a fluid state.

Category B: Leakage & Encapsulation Failure

Symptom: The drug/dye leaks out within minutes; low encapsulation efficiency.

Q3: I cannot retain my hydrophilic dye (Calcein/Carboxyfluorescein) inside DLPS liposomes. Diagnosis: Membrane Permeability (The "Short Chain" Effect). DLPS has C12 chains, forming a very thin hydrophobic core. This barrier is insufficient to retain small molecules for long periods, especially near the phase transition temperature (

Solution:
  • Cholesterol Doping: Add 30 mol% Cholesterol. This thickens the bilayer and seals packing defects, significantly reducing leakage.

  • Chain Mixing: If pure DLPS is not strictly required, mix with 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS, C14) or DPPS (C16) to increase membrane thickness.

  • Reference: Short chain lipids (C12) release payloads rapidly compared to C18 lipids.[2] [2]

Q4: My extrusion is easy, but the vesicles are unstable. Diagnosis: High Fluidity Instability. At room temperature, DLPS is fluid. While this makes extrusion easy, the resulting vesicles are highly dynamic and prone to fusion if not charge-stabilized. Solution:

  • Zeta Potential Check: Ensure the pH is > 7.0. The PS headgroup carboxylic acid (

    
    ) and amine must be in the correct ionization state to provide electrostatic repulsion.
    
  • Saline: Maintain physiological ionic strength (150 mM NaCl). Low salt can actually increase repulsion but may cause osmotic stress; high salt (>500 mM) shields the charge and causes aggregation.

Category C: Film & Hydration Issues

Symptom: The lipid film is oily, sticky, or foams excessively.

Q5: The dried DLPS film looks "oily" rather than a white powder. Diagnosis: Residual Solvent or Hygroscopicity. DLPS is hygroscopic (absorbs water from air). An oily film usually means chloroform is trapped or the lipid has absorbed atmospheric water. Solution:

  • Vacuum: Dry under high vacuum (<10 mbar) for at least 4 hours (preferably overnight) to remove all solvent.

  • Nitrogen: Use a dry nitrogen stream, not compressed air (which contains moisture).

Q6: I see foaming during hydration/sonication. Diagnosis: Surfactant Behavior. Short-chain phospholipids like DLPS have high critical micelle concentrations (CMC) compared to long-chain lipids. They can act like detergents (surfactants) if the concentration is low or agitation is too vigorous. Solution:

  • Avoid Bath Sonication: If possible, use extrusion. If sonicating, use a probe sonicator with short pulses to minimize foaming.

  • Concentration: Work at lipid concentrations > 5 mg/mL to favor vesicle formation over micellar structures.

Advanced Troubleshooting Logic Tree

Use this decision tree to resolve issues during the experiment.

Troubleshooting_TreeStartStart: Identify IssueIssue1Cloudy/Precipitate?Start->Issue1Issue2High Leakage?Start->Issue2Issue3Oily Film?Start->Issue3CheckCaCheck Buffer for Ca2+/Mg2+Issue1->CheckCaYesCheckCholIs Cholesterol included?Issue2->CheckCholDryMoreAction: Vacuum dry >4 hrsIssue3->DryMoreAddEDTAAction: Add 2mM EDTACheckCa->AddEDTACa2+ PresentCheckTempIs Temp < 20°C?CheckCa->CheckTempNo Ca2+HeatVortexAction: Heat to 30°C & VortexCheckTemp->HeatVortexYes (Phase Sep)AddCholAction: Add 30 mol% CholCheckChol->AddCholNoCheckChainIs pure DLPS required?CheckChol->CheckChainYesMixLipidAction: Mix with DPPS/DMPSCheckChain->MixLipidNo

Figure 2: Logical diagnostic path for common DLPS formulation failures.

Frequently Asked Questions (FAQ)

Q: Can I use DLPS for pH-sensitive drug delivery? A: Yes, but with caveats. PS lipids are anionic.[3] At very low pH (<4), the headgroup protonates, reducing charge repulsion and potentially causing fusion (destabilization). However, for standard "endosomal escape" pH-sensitivity, DOPE/CHEMS is a more standard combination. DLPS is better suited for studies mimicking apoptotic cells (which expose PS) rather than pH-triggering.

Q: What is the exact Phase Transition Temperature (


) of DLPS?A:

  • Practical Implication: You are working "on the edge" of the phase transition in a standard air-conditioned lab (

    
    ). Always heat your extruder block to 
    
    
    to ensure the lipid is fully fluid during processing.

Q: Why is my extrusion pressure so low compared to DSPC? A: DSPC (


Q: How do I store DLPS powder? A: Store at

References

  • NIH/PubMed. Atomic View of Calcium-Induced Clustering of Phosphatidylserine in Mixed Lipid Bilayers. [Link]

  • MDPI. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. [Link]

  • National Institute of Standards and Technology (NIST). Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. [Link]

  • Amazon AWS (Research Data). The Effect of Temperature on the Structure of Charged Membranes (DLPS Phase Transition Data). [Link]

  • Avanti Polar Lipids. Storage and Handling of Lipids. [Link]

Technical Support Center: DLPS Aggregation & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine) aggregation in aqueous solutions. Role: Senior Application Scientist Status: Active

Introduction: The DLPS Paradox

Welcome to the technical support portal. If you are working with DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine) , you are likely encountering a specific set of instability issues that differ from standard long-chain lipids (like DPPC or DSPC).

The Core Challenge: Unlike its longer-chain counterparts (DMPS, DPPS), DLPS has short 12-carbon saturated chains. This confers a Transition Temperature (Tm) of approximately -1°C to 1°C . Consequently, DLPS is in a fluid liquid-crystalline phase (


) at room temperature .

While this fluidity aids in extrusion and mixing, it creates a "stability paradox":

  • High Critical Micelle Concentration (CMC): The short chains increase the solubility of monomers, making the liposomes dynamically unstable and prone to Ostwald ripening.

  • Ionic Sensitivity: The serine headgroup is anionic. In the presence of trace divalent cations (Ca²⁺, Mg²⁺) or incorrect pH, DLPS does not just aggregate—it undergoes cochleate fusion , forming rigid, rolled-up cylinders that precipitate irreversibly.

This guide provides the protocols and troubleshooting logic to stabilize DLPS in aqueous media.

Critical Parameters (The "Why")

Before starting, validate your experimental conditions against these non-negotiable parameters.

ParameterCritical Value / StateMechanism of Failure
Transition Temp (Tm) ~ -1°C (Fluid at RT)Do not heat excessively. Unlike DPPC (Tm=41°C), heating DLPS promotes degradation and rapid fusion rates without aiding hydration.
Calcium (Ca²⁺) < 10 µM (Strict Limit)Ca²⁺ binds the serine carboxylate and phosphate, dehydrating the headgroup and "zipping" bilayers together (Cochleate formation).
pH Window 6.5 – 8.0< pH 4.0: Carboxyl protonation leads to loss of charge repulsion

Aggregation. > pH 9.0: Chemical hydrolysis of the ester bonds.
Ionic Strength 100–150 mM NaClPure water causes electrostatic repulsion so strong that bilayers may swell indefinitely or burst; too much salt (>500mM) shields repulsion, causing flocculation.
Visualization: The Calcium "Zipper" Mechanism

The most common reason for DLPS "crashing out" of solution is trace calcium contamination (e.g., from non-ultrapure water or glass leaching).

CalciumAggregation DLPS_Free Free DLPS Vesicles (Fluid, Negative Charge) Binding Ca²⁺ Binds Headgroups (Phosphate + Carboxyl) DLPS_Free->Binding Electrostatic Attraction Calcium Ca²⁺ Ions (Trace Contamination) Calcium->Binding Dehydration Headgroup Dehydration Binding->Dehydration Water Displacement Cochleate Cochleate Cylinder (Rigid, Rolled Structure) Dehydration->Cochleate Bilayer Fusion/Rolling Precipitate Irreversible Precipitation Cochleate->Precipitate Aggregation

Figure 1: Mechanism of Calcium-Induced DLPS Collapse. Even micromolar concentrations of Calcium can bridge PS headgroups, displacing water and forcing bilayers into rigid, rolled cochleate structures.

Validated Preparation Protocols
Protocol A: Stable Thin Film Hydration (Standard)

Best for: Multilamellar Vesicles (MLVs) and subsequent extrusion.

  • Solubilization: Dissolve DLPS in Chloroform:Methanol (95:5 v/v) .

    • Why: Pure chloroform may not fully solubilize the serine salt form. The small amount of methanol ensures complete dissolution.

  • Drying: Evaporate solvent under nitrogen flow, then vacuum desiccate for minimum 4 hours .

    • Critical: Any residual chloroform will destabilize the fluid DLPS bilayer.

  • Hydration (The "Cold" Step):

    • Add buffer (PBS pH 7.4, EDTA 1mM ).

    • Note: The EDTA is mandatory to chelate trace calcium.

    • Hydrate at Room Temperature (20-25°C) . Do not heat to 60°C as you would for DSPC.

    • Vortex moderately for 30 minutes.

  • Sizing: Extrude through 100nm polycarbonate filters at Room Temperature .

    • Pressure Warning: Because DLPS is fluid, it extrudes easily (< 200 psi). If pressure spikes, you have aggregation (see Troubleshooting).

Protocol B: Ethanol Injection (For LNPs/Nanodiscs)

Best for: High-throughput screening or encapsulation.

  • Dissolve DLPS in 100% Ethanol (absolute) at 10-20 mg/mL.

  • Prepare aqueous buffer (pH 7.4) containing 1mM EDTA .

  • Inject lipid solution into buffer under rapid stirring (Flow rate ratio 3:1 Aqueous:Ethanol).

  • Dialysis: Immediately dialyze against buffer to remove ethanol.

    • Why: DLPS monomers are highly soluble in ethanol/water mixtures. Leaving ethanol >10% for extended periods promotes Ostwald ripening (growth of large particles at expense of small ones).

Troubleshooting & FAQs

Use this decision matrix to diagnose failures immediately.

TroubleshootingTree Start Problem: DLPS Aggregation Observation What do you see? Start->Observation Cloudy Milky/Cloudy Dispersion Observation->Cloudy Chunks Visible White Chunks/Precipitate Observation->Chunks Viscous Gel/Viscous Mass Observation->Viscous CheckSize Check DLS Size Cloudy->CheckSize CheckCa Check Buffer for Ca²⁺/Mg²⁺ Chunks->CheckCa HighConc Conc > 20mg/mL? Viscous->HighConc Normal Size < 200nm? Normal Liposomes CheckSize->Normal Large Size > 1000nm? MLVs formed CheckSize->Large AddEDTA Add 1-5mM EDTA Re-hydrate CheckCa->AddEDTA Positive CheckpH Check pH (< 4.0?) CheckCa->CheckpH Negative Dilute Dilute Sample (Inter-vesicle interaction) HighConc->Dilute Yes

Figure 2: Diagnostic Workflow for DLPS Instability. Follow the path based on visual inspection of the sample.

Q1: My DLPS solution precipitated immediately upon adding the buffer. Why?

Answer: This is almost certainly the Calcium Bridge Effect . Phosphatidylserine (PS) has a specific affinity for Calcium (


). Even "HPLC grade" water can contain enough trace calcium to trigger this if glassware wasn't acid-washed.
  • The Fix: Always include 0.5mM - 1mM EDTA in your hydration buffer. This chelates background metal ions and prevents the "zipping" of the headgroups.

Q2: Can I use PBS (Phosphate Buffered Saline)?

Answer: Yes, but with caution. While PBS is physiological, high phosphate concentrations can occasionally compete with the serine headgroup for counter-ions. More importantly, ensure the pH is 7.4 . If the pH drops below 4.5 (e.g., in unbuffered saline stored for a long time), the serine carboxyl group becomes protonated (


), losing its negative charge. This removes the electrostatic repulsion that keeps the liposomes apart, leading to aggregation.
Q3: My extruder clogged instantly. I thought DLPS was fluid?

Answer: DLPS is fluid, so it shouldn't clog due to phase transition (gel state) issues. If it clogs, you have large aggregates or cochleates (see Q1).

  • Test: Do not force it. Disassemble the extruder. If you see a white, waxy film on the filter, you have calcium-induced fusion.

  • Remedy: Sonicate the sample with EDTA before attempting to extrude again.

Q4: The liposomes were stable yesterday but grew in size today (DLS data).

Answer: This is Ostwald Ripening . Because DLPS has short chains (C12), the critical micelle concentration (CMC) is relatively high compared to C16/C18 lipids. Monomers constantly leave the bilayer and re-enter.

  • The Fix:

    • Store at 4°C (reduces monomer solubility).

    • Add Cholesterol (30-50 mol%). Cholesterol fills the voids in the fluid DLPS bilayer, drastically improving packing and reducing monomer shedding.

References
  • Jacobson, K., & Papahadjopoulos, D. (1975). Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations. Biochemistry, 14(1), 152–161. [Link]

  • Hauser, H., & Shipley, G. G. (1984). Interactions of divalent cations with phosphatidylserine bilayer membranes. Biochemistry, 23(1), 34–41. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10887640, 1,2-Dilauroyl-sn-glycero-3-phosphoserine.[Link]

Technical Support Center: Experiments with Dilauroylphosphatidylserine (DLPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dilauroylphosphatidylserine (DLPS) experiments. As a Senior Application Scientist, I've designed this guide to address common issues encountered by researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Section 1: Handling, Storage, and Solubility

This section addresses fundamental questions about the physical properties and proper handling of DLPS to prevent common pitfalls from the outset.

Q1: My DLPS powder appears clumpy and is difficult to weigh accurately. Is this normal and how can I handle it?

A: Yes, it is common for lyophilized phospholipids like DLPS to appear as a fluffy, sometimes clumpy, white powder. This is a result of the freeze-drying process and does not necessarily indicate a problem with the quality of the lipid. However, its low density can make accurate weighing, especially of small quantities, challenging due to static electricity and air currents.

Troubleshooting Protocol:

  • Acclimatization: Before opening, allow the sealed vial of DLPS to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold lipid, which can lead to hydrolysis and degradation.

  • Anti-Static Measures: Use an anti-static gun or ionizer to neutralize static electricity on the weighing vessel and spatula. This will minimize the scattering of the light powder.

  • Weighing by Difference: For precise measurements, it is often more accurate to weigh the vial before and after removing the desired amount of lipid.

  • Solubilization for Aliquoting: For routine experiments, it is highly recommended to create a stock solution in an appropriate organic solvent (e.g., chloroform or a chloroform:methanol mixture) and then aliquot the desired volumes. This is far more accurate than weighing small amounts of powder for each experiment.

Q2: I'm having trouble dissolving my DLPS in an aqueous buffer. What am I doing wrong?

A: DLPS, like other phospholipids, will not dissolve in aqueous buffers to form a true solution of individual molecules. Instead, it will hydrate and self-assemble into larger structures like micelles or liposomes. The term "dissolve" in this context usually refers to the process of creating a stable, homogenous dispersion of these structures.

Causality and Solution: Phospholipids are amphipathic, meaning they have a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail. In an aqueous environment, the hydrophobic tails will avoid contact with water, driving the self-assembly process.

  • For Liposome Formation: The standard procedure is to first dissolve the DLPS in an organic solvent, create a thin lipid film, and then hydrate the film with the aqueous buffer.[1][2][3] This process is detailed in the Liposome Preparation section.

  • Critical Micelle Concentration (CMC): Below a certain concentration, known as the Critical Micelle Concentration (CMC), surfactants exist as monomers in solution. Above the CMC, they form micelles.[4] While CMC values are well-defined for detergents, for phospholipids like DLPS which strongly favor bilayer formation, the concept is less straightforward. However, it's a crucial parameter to consider as it dictates the concentration at which self-assembly into larger structures occurs.[4][5] The CMC can be determined experimentally using techniques like fluorescence depolarization or light scattering.[5][6][7][8]

Section 2: Liposome Preparation and Characterization

This section focuses on the common challenges encountered during the preparation and characterization of DLPS-containing liposomes.

Q3: I've followed the thin-film hydration method, but my resulting liposome suspension has visible aggregates and a high Polydispersity Index (PDI). How can I improve this?

A: A high PDI and visible aggregates are common issues that can arise from several factors during the liposome preparation process. The goal is to create a homogenous population of unilamellar vesicles.

Troubleshooting Workflow:

G cluster_prep Preparation cluster_sol Solutions start Start: High PDI / Aggregation film Incomplete Solvent Evaporation? start->film hydration Inadequate Hydration? film->hydration sol_film Dry film under high vacuum for an extended period. film->sol_film Yes extrusion Suboptimal Extrusion? hydration->extrusion sol_hydration Hydrate above lipid Tm with vigorous mixing. Consider freeze-thaw cycles. hydration->sol_hydration Yes sol_extrusion Extrude above Tm. Use sequential pore sizes. Increase number of passes (11-21x). extrusion->sol_extrusion Yes end Re-evaluate Formulation (Lipid concentration, buffer composition) extrusion->end No, problem persists

Caption: Troubleshooting workflow for high PDI in liposome preparation.

Detailed Explanation:

  • Incomplete Solvent Evaporation: Residual organic solvent in the lipid film can interfere with proper hydration and lead to the formation of irregular structures.

    • Solution: Ensure the lipid film is thoroughly dried under a high vacuum for at least 2 hours, or until it is completely dry and odorless.[1]

  • Inadequate Hydration: The hydration step is critical for the formation of multilamellar vesicles (MLVs) which are the precursors to the final small unilamellar vesicles (SUVs).

    • Solution: Hydrate the lipid film with a buffer that is pre-warmed to a temperature above the phase transition temperature (Tm) of all lipids in the mixture.[2] Vortex the suspension vigorously to ensure the entire lipid film is dispersed from the wall of the flask. For stubborn films, gentle scraping with a spatula may be necessary. Performing several freeze-thaw cycles can also aid in the hydration process and increase encapsulation efficiency.[9]

  • Suboptimal Extrusion: Extrusion is the process of forcing the liposome suspension through a membrane with a defined pore size to create vesicles with a more uniform size distribution.

    • Solution: Perform the extrusion at a temperature above the Tm of the lipids.[2] It is often beneficial to sequentially extrude through membranes with decreasing pore sizes (e.g., start with 400 nm then move to 100 nm).[9] A sufficient number of passes (typically 11-21) through the final membrane is crucial for achieving a low PDI.[10]

Q4: My DLPS-containing liposomes are unstable and aggregate over time, especially in the presence of divalent cations like Ca2+. Why is this happening and how can I prevent it?

A: The headgroup of phosphatidylserine (PS) contains a primary amine and a carboxyl group, giving it a net negative charge at neutral pH. This negative charge is key to its behavior.

Mechanism of Aggregation: The negatively charged surface of DLPS liposomes creates electrostatic repulsion between them, which helps to maintain a stable colloidal suspension. Divalent cations, such as calcium (Ca2+), can act as "bridges" between the negatively charged headgroups of adjacent liposomes. This neutralizes the surface charge and screens the electrostatic repulsion, leading to rapid aggregation and fusion.

Preventative Measures:

  • Buffer Selection: If your experimental conditions allow, use buffers without divalent cations. If Ca2+ or Mg2+ are required, use them at the lowest effective concentration.

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your liposome formulation can create a steric barrier on the surface of the liposomes. This "stealth" coating physically hinders the close approach of other liposomes, preventing aggregation even in the presence of divalent cations.

  • pH Control: The net charge of DLPS is pH-dependent. At very low pH, the carboxyl group becomes protonated, reducing the net negative charge and potentially leading to instability.[11] Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout your experiment.

Section 3: Cell Culture and Biological Assays

Working with DLPS in the context of cell culture presents a unique set of challenges related to its biological activity.

Q5: I am using DLPS liposomes in a cell culture assay and observing unexpected cytotoxicity or altered cell behavior. What could be the cause?

A: Phosphatidylserine is a biologically active molecule that, when exposed on the outer leaflet of the cell membrane, acts as an "eat-me" signal for phagocytic cells. Introducing exogenous PS in the form of liposomes can trigger a variety of cellular responses.

Potential Causes and Experimental Controls:

Potential CauseExplanationSuggested Control Experiment
Phagocytic Uptake Macrophages and other phagocytic cells will recognize and internalize PS-containing liposomes. This can lead to cytotoxicity if the encapsulated cargo is toxic, or it can simply deplete the liposomes from the media.Use a liposome formulation without DLPS (e.g., using a neutral lipid like DOPC) as a negative control to determine if the observed effect is specific to PS.
Activation of Signaling Pathways The interaction of PS with cell surface receptors can trigger intracellular signaling cascades, leading to changes in gene expression, cytokine release, or other cellular responses.[12]Pre-incubate cells with an antibody that blocks PS receptors (e.g., anti-Stabilin-1) to see if this abrogates the effect.[12]
Lipid-Induced Artifacts High concentrations of lipids can have non-specific effects on cells, such as altering membrane fluidity or extracting membrane components.Perform a dose-response experiment to determine the concentration range at which the observed effect is specific and not due to general lipid toxicity.
Contaminants in Lipid Prep Residual solvents or impurities from the lipid synthesis or liposome preparation can be cytotoxic.Ensure that all organic solvents are thoroughly removed during the film drying step. Use high-purity lipids and sterile, endotoxin-free buffers.
Q6: How does the pH of my cell culture media affect the interaction of DLPS liposomes with my cells?

A: The pH of the extracellular environment can significantly influence the behavior of both the DLPS liposomes and the cells themselves.

pH-Dependent Effects:

  • DLPS Protonation State: As the pH decreases, the carboxyl group on the serine headgroup can become protonated. This reduces the net negative charge of the liposome, which can alter its interaction with the cell surface.[13][14]

  • Cellular Receptor Expression: Acidic microenvironments, often found in tumors or sites of inflammation, can upregulate the expression of PS receptors on macrophages, such as stabilin-1.[12] This can lead to enhanced uptake of DLPS liposomes in these environments.

  • Peptide/Drug Interactions: If you are studying the interaction of a pH-sensitive peptide or drug with DLPS-containing membranes, changes in pH can dramatically alter the binding affinity and insertion into the lipid bilayer.[13]

Experimental Design Consideration: When studying processes that may involve changes in local pH (e.g., endosomal uptake, tumor microenvironment), it is crucial to use buffers that are relevant to those conditions and to characterize the behavior of your DLPS liposomes at different pH values.

Section 4: Biophysical Characterization

Accurate characterization of your DLPS vesicles is essential for reproducible and meaningful results.

Q7: What is the best method to determine the size and concentration of my DLPS liposomes?

A: A combination of techniques is often employed for a comprehensive characterization of liposomes and other extracellular vesicles.[15][16][17]

Recommended Techniques:

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the average hydrodynamic radius (Rh) and the polydispersity index (PDI) of a liposome population.[6][15] It is a relatively quick and easy measurement.

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size distribution and concentration measurements. This can be particularly useful for heterogeneous samples.

  • Transmission Electron Microscopy (TEM) with Negative Staining: TEM provides direct visualization of your liposomes, allowing you to assess their morphology (e.g., unilamellar vs. multilamellar) and confirm their size.

  • Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS): This powerful technique separates the liposomes by size and then uses light scattering to determine the molar mass and radius of gyration (Rg) of the different populations.[15]

Caption: Common techniques for liposome characterization.

References

  • Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4)
  • Physical characterization and profiling of airway epithelial derived exosomes using light sc
  • Extracellular Low pH Modulates Phosphatidylserine-dependent Phagocytosis in Macrophages by Increasing Stabilin-1 Expression. PMC.
  • Critical micelle concentr
  • WP4005: Determination of critical micelle concentration by dynamic light scattering.
  • WP4005: Determination of critical micelle concentration by dynamic light scattering.
  • Surfactant micelle characterization using dynamic light sc
  • Liposome Prepar
  • Difficulties in liposomes extrusion?
  • Liposome Prepar
  • Advice for optimizing production of liposome using Thin Film Hydration?
  • In vitro drug release of DLPS into pH 4.2 and 7.4 solutions.
  • The Effect of Phosphatidylserine on a pH-Responsive Peptide Is Defined by Its Noninserting End. NIH.
  • Effects of pH alterations on stress- and aging-induced protein phase separ
  • Technical Support Center: PAz-PC Liposome Prepar
  • Characterization and Therapeutic Use of Extracellular Vesicles Derived
  • Large Extracellular Vesicles Can be Characterised by Multiplex Labelling Using Imaging Flow Cytometry. MDPI.

Sources

Optimizing sonication parameters for small unilamellar DLPS vesicles

[1]

Topic: Optimizing Sonication Parameters for Small Unilamellar DLPS Vesicles Target Audience: Researchers, Biophysicists, and Formulation Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The DLPS Paradox

Welcome to the technical guide for handling 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPS).

The Critical Insight: Unlike common lipids (DPPC, DSPC) that require heating during processing, DLPS has a transition temperature (

-2°C1

Why this matters:

  • Do NOT Heat: Heating DLPS above room temperature during hydration is unnecessary and increases the risk of hydrolysis.

  • Cooling is Mandatory: During sonication, your primary goal is heat removal to prevent vesicle fusion and lipid degradation, not heat maintenance to keep the lipid fluid.[1]

Module 1: The Golden Protocol (Probe Sonication)

This protocol is optimized for generating SUVs (20–50 nm) using a probe sonicator. This method is more aggressive but yields smaller, more uniform vesicles than bath sonication.[1]

Reagents & Equipment
  • Lipid: DLPS (Avanti Polar Lipids, powder or chloroform solution).[1]

  • Buffer: PBS or HEPES (10-20 mM), pH 7.4. Note: Avoid high salt (>150mM) initially if possible, as it hampers sonication efficiency.[1]

  • Gas: Nitrogen or Argon stream.[1][2][3]

  • Equipment: Probe Sonicator (e.g., Qsonica, Branson), 3mm micro-tip.[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Film Formation Dissolve DLPS in chloroform. Evaporate under

stream while rotating to form a thin film.[3][4] Vacuum desiccate for >2 hours.
Removes organic solvent traces which destabilize bilayers.
2. Hydration Add buffer to reach 5–10 mg/mL . Vortex vigorously for 5 mins at Room Temp (25°C) .Creates Multilamellar Vesicles (MLVs).[5][6] No heating required (

).
3. Oxygen Purge Overlay the vial with

gas and seal.
Sonication generates free radicals;

prevents oxidative damage [2].
4. Thermal Setup Place the vial in an Ice/Water Bath (0°C) .Dissipates the massive heat generated by the probe. Prevents hydrolysis.
5.[5][7][8] Sonication Insert probe (do not touch walls). Pulse Mode: 10s ON / 30s OFF.[1] Amplitude: 20-30%. Total "ON" time: 5–10 mins.[1]Pulsing allows heat dissipation. Continuous sonication will boil the sample.
6. Clarification Centrifuge at 10,000–15,000 x g for 10 mins . Collect supernatant.CRITICAL: Removes titanium dust shed by the probe and remaining MLVs [3].
7. Annealing Let stand at Room Temp for 30 mins.Allows highly curved SUVs to relax structural defects.
Visual Workflow

DLPS_WorkflowStartDry DLPS FilmHydrateHydration (RT)Forms MLVsStart->Hydrate Add BufferSonicateProbe Sonication(Ice Bath, Pulsed)Hydrate->Sonicate Energy InputCentrifugeCentrifugation(15,000 x g)Sonicate->Centrifuge Remove Ti/MLVsCentrifuge->SonicateIf Cloudy (Retain MLVs)FinalDLPS SUVs(Clear Supernatant)Centrifuge->Final Collect Top

Figure 1: Optimized workflow for DLPS SUV preparation ensuring titanium removal and temperature control.

Module 2: Troubleshooting Center

Symptom 1: The Sample is Cloudy or Milky

Diagnosis: The suspension is dominated by Large Unilamellar Vesicles (LUVs) or Multilamellar Vesicles (MLVs). SUVs should be optically clear or slightly opalescent (Tyndall effect).

  • Root Cause A: Insufficient energy density.

    • Fix: Increase amplitude by 5-10%. Ensure the probe tip is submerged properly (not foaming).

  • Root Cause B: Lipid concentration too high.[1]

    • Fix: Dilute to <10 mg/mL.[5] High concentrations buffer the acoustic energy.

  • Root Cause C: Ionic strength too high.[1]

    • Fix: Sonicate in water or low-salt buffer (10mM), then add concentrated salt solution after SUVs are formed.

Symptom 2: Black/Grey Precipitate

Diagnosis: Titanium shedding.[1] This is an unavoidable artifact of probe sonication.

  • Immediate Action: Do not use the sample yet.

  • Fix: Centrifuge at maximum speed (15,000 x g) for 10-15 minutes. Carefully pipette the clear supernatant, leaving the metal pellet behind.

Symptom 3: High Polydispersity Index (PDI > 0.3)

Diagnosis: The sample contains a mix of SUVs, LUVs, and fused vesicles.[1]

  • Technical Insight: DLPS bilayers are thin (~3 nm) and fluid.[1] They fuse easily if the temperature fluctuates or if they are stored too long.

  • Fix:

    • Filter Extrusion: Pass the sonicated sample through a 50nm or 100nm polycarbonate filter 5-10 times. This "polishes" the distribution.

    • Check DLS Settings: Ensure the refractive index is set correctly for lipids (approx 1.45) and the buffer viscosity is accurate.

Module 3: Decision Logic & Parameter Matrix

Use this logic tree to diagnose issues during the experiment.

Troubleshooting_LogicStartEvaluate SamplePost-SonicationAppearanceVisual Appearance?Start->AppearanceClearClear/OpalescentAppearance->ClearCloudyCloudy/MilkyAppearance->CloudyGreyGrey SedimentAppearance->GreyDLSRun DLSClear->DLSMoreEnergyIncrease Poweror TimeCloudy->MoreEnergySpinCentrifuge(Remove Ti)Grey->SpinPDI_GoodPDI < 0.2SuccessDLS->PDI_GoodPDI_BadPDI > 0.3PolydisperseDLS->PDI_BadFilterExtrude (50nm)PDI_Bad->FilterFilter->DLSMoreEnergy->AppearanceSpin->Clear

Figure 2: Decision tree for troubleshooting visual and quantitative defects in DLPS preparations.

Parameter Optimization Matrix
ParameterStarting ValueOptimization DirectionWarning Signs
Power (Amplitude) 20% (Microtip)Increase if cloudy. Decrease if foaming.Foaming: Probe is not deep enough or power is too high. Denatures lipids.[4]
Duty Cycle 10s ON / 30s OFFIncrease OFF time if sample warms up.Heating: Sample > 25°C risks hydrolysis.[1]
Total Energy ~5 kJ (Volume dependent)Monitor optical clarity.Grey tint: Excessive titanium shedding.[1]
Lipid Conc. 5 mg/mLLower for smaller sizes.Aggregation: >20 mg/mL promotes fusion.[1]

Frequently Asked Questions (FAQs)

Q: Can I use a bath sonicator instead of a probe? A: Yes, but with caveats. Bath sonicators have lower energy density. You will likely generate LUVs (70-100 nm) rather than SUVs (<50 nm).[1]

  • Protocol Adjustment: You must sonicate for much longer (30–60 mins).[1] Ensure the water bath level matches the liquid level in your tube to create a standing wave. Keep the bath cool with ice additions.

Q: Why is my DLPS film hard to hydrate? A: It shouldn't be. DLPS is fluid at RT. If it's hard to hydrate, you may have over-dried the film (collapsed bilayers) or the lipid has degraded.

  • Tip: Add a small glass bead to the vial during vortexing to mechanically disrupt the film.

Q: How stable are DLPS SUVs? A: DLPS SUVs are thermodynamically unstable due to the high curvature strain on the short C12 chains. They will fuse into larger vesicles over time (24-48 hours).[1]

  • Best Practice: Use immediately after preparation. If storage is needed, keep at 4°C and re-check size by DLS before use. Do not freeze SUVs; ice crystal formation will rupture them [4].

References

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Torchilin, V. P., & Weissig, V. (2003).[1] Liposomes: A Practical Approach. Oxford University Press. (Standard text on preventing oxidation during sonication).

  • Woodbury, D. J., et al. (2006).[1] Titanium released from ultrasonic tips.[3][5] Journal of Liposome Research. (Validates the requirement for centrifugation).

  • Franses, E. I., et al. (1990).[1] Stability of small unilamellar liposomes. Journal of Colloid and Interface Science. (Discusses fusion mechanics of SUVs).

Validation & Comparative

Comparison Guide: Dilauroylphosphatidylserine (DLPS) vs. Dioleoylphosphatidylserine (DOPS) in T-Cell Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dioleoylphosphatidylserine (DOPS) is the industry-standard lipid for mimicking the physiological fluidity of the T-cell plasma membrane, essential for facilitating T-cell Receptor (TCR) clustering and robust signal transduction. Dilauroylphosphatidylserine (DLPS) , with its shorter saturated chains, serves as a specialized biophysical tool to modulate membrane thickness and phase behavior.

For researchers developing artificial Antigen Presenting Cells (aAPCs) or lipid nanoparticle (LNP) vaccines, DOPS is recommended for maximal activation efficiency due to its ability to support lateral mobility of surface ligands. DLPS is reserved for applications requiring specific membrane thickness tuning or destabilization of the CD3-membrane interaction.

Part 1: Mechanistic Principles

The "Safety Switch" Mechanism of T-Cell Activation

To understand the choice between DLPS and DOPS, one must understand the interaction between the T-cell receptor complex (specifically the CD3


 and 

subunits) and the inner leaflet of the plasma membrane.
  • Resting State (Safety ON): The cytoplasmic tails of CD3 contain Basic Rich Stretches (BRS).[1][2][3][4] These positively charged residues bind electrostatically to anionic lipids (Phosphatidylserine) in the inner leaflet. This binding buries the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) inside the membrane hydrophobic core, preventing phosphorylation by Lck kinase.

  • Activated State (Safety OFF): Upon ligand binding (or mechanical force), the CD3 tails dissociate from the membrane. The ITAMs become accessible to Lck, initiating the signaling cascade (ZAP70 recruitment

    
     Calcium flux 
    
    
    
    IL-2 production).

The Lipid Variable: The strength of this "locking" mechanism depends on the charge density (headgroup) and the packing/fluidity (acyl chain) of the membrane.

  • DOPS (18:1): The cis-double bond creates a "kink," preventing tight packing.[5] This creates a Liquid Disordered (

    
    )  phase at 37°C, allowing high lateral mobility for TCR clustering while maintaining sufficient hydrophobic thickness to sequester CD3 tails effectively until triggered.
    
  • DLPS (12:0): The short saturated chains form a thinner membrane. While likely fluid at 37°C due to the short chain length, the reduced hydrophobic thickness can alter the energy barrier for CD3 tail insertion/release, potentially leading to "leaky" activation or unstable ligand presentation.

Pathway Visualization

TCellActivation cluster_Lipids Lipid Modulation Resting Resting T-Cell (ITAMs Sequestered) Membrane_Interaction CD3 Tail - PS Interaction (Electrostatic + Hydrophobic) Resting->Membrane_Interaction Release ITAM Release from Membrane Membrane_Interaction->Release Dissociation DOPS DOPS (18:1) Fluid, Thick Bilayer Optimal Sequestration DOPS->Membrane_Interaction Stabilizes DLPS DLPS (12:0) Fluid, Thin Bilayer Altered Sequestration Energy DLPS->Membrane_Interaction Modulates/Destabilizes Trigger TCR Ligand Binding (Antigen/Antibody) Trigger->Release Overcomes Binding Energy Phosphorylation Lck Phosphorylates ITAMs Release->Phosphorylation Signaling Downstream Signaling (Ca2+, NFAT, IL-2) Phosphorylation->Signaling

Figure 1: The role of Phosphatidylserine (PS) in sequestering CD3 ITAMs. DOPS provides the physiological baseline for this interaction, while DLPS alters the membrane properties affecting this "safety switch."

Part 2: Comparative Analysis

FeatureDioleoylphosphatidylserine (DOPS)This compound (DLPS)
Acyl Chain 18:1 (Δ9-Cis) x212:0 (Saturated) x2
Phase at 37°C Liquid Disordered (

)
Fluid (due to short chain), but prone to instability
Transition Temp (

)
< -10°C (Always fluid)~ -1°C to 10°C (Fluid at body temp)
Membrane Thickness ~3.8 - 4.0 nm (Physiological)~2.5 - 3.0 nm (Thin)
TCR Clustering High Efficiency. Supports rapid lateral diffusion of ligands.Variable. Thinner membrane may impede proper transmembrane protein tilting.
Oxidation Stability Low (Unsaturated bonds sensitive to ROS). Requires Argon storage.High (Saturated chains).[6]
Primary Application Functional T-Cell Assays , aAPCs, Liposomal Vaccines.Biophysical Studies , Membrane thickness probing.
Why DOPS is the Standard

In T-cell activation assays using supported lipid bilayers (SLBs) or liposomes, DOPS is preferred because:

  • Lateral Mobility: T-cell activation requires the formation of "microclusters" of TCRs. The fluidity of DOPS (driven by the oleic acid kink) allows antigens coupled to the membrane to diffuse and cluster freely.

  • Protein Orientation: The hydrophobic thickness of DOPS bilayers matches well with the transmembrane domains of MHC and activating antibodies, ensuring correct orientation. DLPS bilayers are often too thin, causing "hydrophobic mismatch" which can force proteins to tilt or aggregate non-specifically.

Part 3: Experimental Protocols

Protocol A: Preparation of PS-Containing Liposomes (aAPCs)

Objective: Create fluid-phase liposomes presenting anti-CD3/anti-CD28 for T-cell expansion.

Materials:

  • Lipids: DOPS (or DLPS for comparison), DOPC (helper lipid), Cholesterol.

  • Ratio: DOPC:DOPS:Cholesterol (45:35:20 mol%). Note: High PS content mimics the inner leaflet or apoptotic bodies, enhancing interaction.

  • Functionalization: Biotinyl-PE (1 mol%) for antibody attachment via Streptavidin.

Step-by-Step Workflow:

  • Lipid Mixing: Dissolve lipids in Chloroform in a glass vial.

    • Critical: For DOPS, work under Nitrogen/Argon flow to prevent oxidation.

  • Drying: Evaporate solvent under N2 stream to form a thin film. Desiccate under vacuum for 2-4 hours to remove trace solvent.

  • Hydration: Rehydrate film with PBS (pH 7.4) to a final concentration of 5-10 mM. Vortex vigorously for 30 mins.

    • DLPS Note: Hydrates rapidly due to short chains.

    • DOPS Note: Requires temperature >

      
       (Room Temp is sufficient).
      
  • Sizing (Extrusion): Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Result: Unilamellar vesicles (LUVs).

  • Coupling: Incubate LUVs with Streptavidin (if using Biotin-PE), wash (via spin column), then incubate with Biotinylated anti-CD3 (OKT3) and anti-CD28.

Protocol B: T-Cell Activation Assay (Jurkat Cells)

Objective: Measure activation efficiency via CD69 upregulation.

  • Cell Prep: Harvest Jurkat E6-1 cells (log phase). Wash 2x with PBS. Resuspend in RPMI-1640 (no serum for the assay start) at

    
     cells/mL.
    
  • Stimulation:

    • Plate 100

      
      L of cells in a 96-well U-bottom plate.
      
    • Add 10

      
      L of DOPS-liposomes or DLPS-liposomes (titrate lipid concentration: 10 
      
      
      
      M - 1000
      
      
      M).
    • Control: Soluble anti-CD3/CD28 (Positive), Empty Liposomes (Negative).

  • Incubation: Incubate at 37°C, 5% CO2 for 6-24 hours.

  • Staining:

    • Wash cells with FACS Buffer (PBS + 1% BSA).

    • Stain with anti-CD69-APC antibody (30 mins, 4°C).

    • Add DAPI for viability gating.

  • Flow Cytometry: Acquire on a flow cytometer. Gate on Live Singlets

    
     CD69 High.
    
  • Analysis: Compare Mean Fluorescence Intensity (MFI) of CD69.

    • Expected Result: DOPS liposomes typically yield higher MFI due to better clustering efficiency compared to DLPS.

References

  • Aivazian, D., & Stern, L. J. (2000).[1] Phosphorylation of T cell receptor zeta is regulated by a lipid dependent folding transition.[1] Nature Structural Biology. Link

  • Xu, C., et al. (2008).[1][7] Regulation of T cell receptor activation by dynamic membrane binding of the CD3epsilon cytoplasmic tyrosine-based motif.[8] Cell. Link

  • Ma, Y., et al. (2017).[7] The interplay between membrane association and phosphorylation controls the activity of the CD3

    
     ITAM. Science Signaling. Link
    
  • Choudhuri, K., et al. (2005). T-cell receptor triggering is critically dependent on the maintenance of microclusters. Nature. Link

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Link

Sources

The Phosphatidylserine Atlas: A Comparative Technical Guide to DLPS, DOPS, and POPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of DLPS and Other Phosphatidylserine Species Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chain Length Paradox

In membrane biophysics and signal transduction research, the headgroup dictates identity, but the acyl chain dictates behavior. While the serine headgroup is the universal "eat-me" signal and protein cofactor, the choice between DLPS (12:0) , DOPS (18:1) , and POPS (16:0-18:1) is not merely about availability—it is a choice between kinetic accessibility and thermodynamic stability.

This guide provides a rigorous comparison of Dilauroyl-phosphatidylserine (DLPS) against its longer-chain counterparts, establishing why DLPS is the gold standard for in vitro enzymatic assays (specifically Protein Kinase C), while DOPS/POPS remains the superior choice for liposomal drug delivery and cellular mimicry.

Part 1: Physicochemical Landscape[1]

The fundamental difference between these species lies in their phase transition temperatures (


) and molecular geometry. These properties determine whether the lipid forms a stable bilayer, a hexagonal phase, or a loosely packed surface accessible to enzymes.
Table 1: Comparative Physical Properties (Sodium Salt, pH 7.4)
PropertyDLPS (12:0/12:0) DMPS (14:0/14:0) POPS (16:0-18:1) DOPS (18:1/18:1) DPPS (16:0/16:0)
Molecular Weight 645.74701.85783.99810.03757.96
Phase Transition (

)
~ -2°C to 1°C~ 35°C~ 14°C~ -11°C~ 54°C
Physical State (RT) Fluid (Disordered)Mixed/GelFluidFluidGel (Solid)
Packing Geometry Cylindrical (Loose)CylindricalCylindrical/ConeCone-likeCylindrical (Tight)
Critical Utility Enzyme Kinetics (PKC)Phase Separation StudiesBiological MimicryLiposome FormulationOrdered Domains
Solubility/Dispersion High (Rapid hydration)ModerateLow (Requires extrusion)LowVery Low
Mechanistic Insight: The "Hydrophobic Mismatch"

DLPS possesses short C12 chains. When inserted into a biological membrane (typically ~30-40 Å thick), DLPS creates a "hydrophobic mismatch." The bilayer must thin locally to accommodate the short chains, or the DLPS must stretch.

  • Consequence: This creates packing defects. In enzymatic assays, these defects allow peripheral membrane proteins (like PKC or Annexin V) to penetrate the headgroup region more easily, lowering the activation energy for binding.

Part 2: Visualization of Molecular Dynamics

The following diagram illustrates the packing density differences that dictate experimental utility.

LipidGeometry cluster_0 DLPS (12:0) - Kinetic Activator cluster_1 DOPS (18:1) - Structural Mimic DLPS_Head Serine Headgroup DLPS_Tail Short C12 Tails (Loose Packing) DLPS_Head->DLPS_Tail DLPS_Effect High Headgroup Accessibility DLPS_Tail->DLPS_Effect Creates Packing Defects PKC_Act Protein Kinase C Activation DLPS_Effect->PKC_Act Ideal for Enzyme Assays DOPS_Head Serine Headgroup DOPS_Tail Long C18:1 Tails (Steric Bulk) DOPS_Head->DOPS_Tail DOPS_Effect Stable Bilayer Formation DOPS_Tail->DOPS_Effect Van der Waals Stabilization LUV_Form Stable Liposome (LUV) Formation DOPS_Effect->LUV_Form Ideal for Drug Delivery

Caption: Comparison of DLPS and DOPS packing geometries. DLPS loose packing facilitates protein insertion, while DOPS provides bilayer stability.

Part 3: Functional Applications & Experimental Protocols

Application A: Protein Kinase C (PKC) Activation Assay

Why DLPS? PKC requires phosphatidylserine to activate. However, in a rigid bilayer (like DPPS), the serine headgroup is "clamped" by neighboring lipids. DLPS, being fluid and short, presents the serine headgroup prominently.

Protocol: Mixed Micelle Assay

This protocol uses DLPS to determine the specific activity of PKC isoforms.

  • Reagent Preparation:

    • Dissolve DLPS (Avanti Polar Lipids #840038) in Chloroform.

    • Prepare Triton X-100 (0.2% w/v) mixed micelles.

  • Drying:

    • Aliquot DLPS into a glass tube. Evaporate solvent under a Nitrogen stream.

    • Critical Step: Vacuum desiccate for 1 hour to remove trace chloroform (inhibits PKC).

  • Hydration (The DLPS Advantage):

    • Add the Triton X-100 buffer directly to the dried DLPS film.

    • Vortex vigorously for 1 minute.

    • Note: DLPS hydrates rapidly at room temperature. Long-chain PS species would require heating >

      
       and sonication.
      
  • Reaction:

    • Add PKC, Calcium (

      
      ), and ATP-
      
      
      
      -
      
      
      .
    • Incubate at 30°C for 5-10 minutes.

  • Analysis: Measure

    
     incorporation into the substrate (e.g., Histone H1).
    
Application B: Liposomal Drug Delivery (LUVs)

Why NOT DLPS? DLPS bilayers are too permeable. Small molecules leak out due to the short chain length and rapid flip-flop rates. DOPS or POPS are required here.

Protocol: Stable LUV Extrusion
  • Lipid Mix: Combine POPC and DOPS (70:30 molar ratio) in chloroform.

  • Film Formation: Dry under Nitrogen; desiccate overnight.

  • Hydration:

    • Add PBS (pH 7.4).

    • Incubate at RT (Since DOPS

      
       is -11°C, heat is not required, preventing degradation).
      
  • Freeze-Thaw: Cycle 5 times (Liquid

    
    
    
    
    
    37°C water bath) to ensure equilibrium.
  • Extrusion: Pass 11 times through a 100 nm polycarbonate filter using a mini-extruder.

    • Result: Uniform vesicles ~100-120 nm.

Part 4: The Signaling Pathway Context

Understanding where PS fits into the signaling cascade helps in selecting the right lipid for cell-based assays.

PKCSignaling Signal Extracellular Signal (GPCR/RTK) PLC Phospholipase C (PLC) Signal->PLC PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 (Soluble) PIP2->IP3 PKC_Active PKC (Active) Membrane Bound DAG->PKC_Active Binds C1 Domain ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Ca->PKC_Active Binds C2 Domain PS_Membrane Phosphatidylserine (Inner Leaflet) PS_Membrane->PKC_Active Essential Cofactor (Electrostatics) PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active Recruitment

Caption: The PKC activation pathway. PS is the obligate membrane cofactor required for the C2 domain docking.

Part 5: Critical Analysis & Limitations

When to Avoid DLPS
  • Membrane Permeability Studies: DLPS membranes are "leaky." If you are measuring the retention of a soluble drug (e.g., Doxorubicin), DLPS vesicles will release the payload within minutes. Use DSPC or DPPS for retention.

  • Lipid Raft Models: Rafts are liquid-ordered (

    
    ) phases rich in cholesterol and saturated long-chain lipids. DLPS is too short to partition effectively into rafts and may disrupt them. Use DPPS  (16:0) for raft studies.
    
  • Calcium Sensitivity: While all PS species bind Calcium, DLPS aggregates more readily in the presence of

    
     due to lower steric hindrance, potentially precipitating out of solution in high-calcium buffers (>2mM).
    
Summary Recommendation
  • Use DLPS for: Enzyme activity assays (PKC, Factor Va), short-term binding studies, and scenarios requiring rapid lipid hydration.

  • Use DOPS/POPS for: Liposome manufacturing, long-term cell culture supplements, and physiological membrane modeling.

References

  • Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure. Link

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[3][4] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Contextual data for chain length effects). Link

  • Avanti Polar Lipids. 12:0 PS (DLPS) Product Page & Specifications.Link

  • Toker, A. (1998). Signaling through Protein Kinase C.[2][5][6] Frontiers in Bioscience. (Mechanisms of PS dependency). Link

Sources

Comparative Guide: Dilauroylphosphatidylserine (DLPS) vs. Dipalmitoylphosphatidylserine (DPPS) for Dendritic Cell Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dilauroylphosphatidylserine (DLPS) and Dipalmitoylphosphatidylserine (DPPS) for researchers investigating dendritic cell (DC) immunomodulation. While both lipids expose the "eat-me" signal (phosphatidylserine) required for efferocytosis, their distinct acyl chain lengths (12:0 vs. 16:0) dictate their biophysical state at physiological temperature. This difference fundamentally alters liposome stability, receptor engagement kinetics, and the magnitude of the resulting tolerogenic response.

Biophysical & Mechanistic Distinctions

The choice between DLPS and DPPS is not merely structural; it is a choice between fluidity and rigidity at 37°C. This phase behavior dictates how the lipid bilayer interacts with DC surface receptors (TIM-4, TAM family).

The Phase Transition (Tm) Factor[1]
  • DLPS (12:0): Has a transition temperature (

    
    ) of approximately -2°C to 30°C  (depending on pH/salt, but generally <37°C). At physiological temperature, DLPS liposomes are in a liquid-crystalline (fluid)  phase. This allows high lateral mobility of the PS headgroups, potentially facilitating rapid receptor clustering upon contact with the DC membrane.
    
  • DPPS (16:0): Has a

    
     of approximately 51°C . At 37°C, DPPS liposomes exist in a gel (solid-ordered)  phase. The bilayer is rigid, and the PS headgroups are fixed in a lattice. This provides high stability but limits the lateral rearrangement of ligands necessary for optimal receptor synapse formation.
    
Impact on Dendritic Cell Uptake

Dendritic cells utilize receptors like TIM-4 (T-cell immunoglobulin and mucin domain containing 4) to bind PS directly, and TAM receptors (Tyro3, Axl, MerTK) to bind via bridging proteins (Gas6, Protein S).

  • Fluid Liposomes (DLPS/DOPS): Studies suggest that fluid membranes mimic the physiological state of early apoptotic cells. They are often internalized more efficiently because the membrane can deform and fuse with the phagosome. However, DLPS is less stable and may leak encapsulated cargo (antigens/drugs) before internalization.

  • Rigid Liposomes (DPPS): While more stable in circulation, rigid liposomes can be internalized slower than their fluid counterparts. However, once internalized, they resist endosomal degradation longer, potentially altering the intracellular processing of associated antigens.

Comparative Data Summary
FeatureDLPS (12:0) DPPS (16:0) Biological Implication
Phase at 37°C Liquid-Crystalline (Fluid)Gel (Rigid)Fluidity affects receptor clustering efficiency.
Transition Temp (

)
~30°C (or lower)~51°CDPPS requires heating >55°C during preparation.
Liposome Stability Low (Prone to fusion/leakage)High (Retains cargo well)Use DPPS for drug delivery; DLPS for pure signaling.
Uptake Efficiency High (Rapid fusion/phagocytosis)Moderate (Slower kinetics)DLPS mimics "early" apoptosis; DPPS mimics "late" or synthetic particles.
Tolerogenic Signal Rapid, "Burst" signalingSustained, prolonged signalingDLPS for immediate suppression; DPPS for long-term tolerance.

Experimental Protocols

Liposome Preparation (Thin Film Hydration)

Note: The critical difference lies in the hydration temperature.

Materials:

  • Lipid of choice: DLPS (Avanti Polar Lipids) or DPPS.

  • Cholesterol (stabilizer, recommended 30 mol% for DLPS to prevent collapse).

  • Chloroform/Methanol (2:1 v/v).

Protocol:

  • Mixing: Mix PS lipid and Cholesterol (70:30 molar ratio) in a glass vial.

  • Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate under vacuum for 2-4 hours to remove trace solvent.

  • Hydration (The Critical Step):

    • For DLPS: Hydrate with PBS at 37°C . The lipid is already fluid.

    • For DPPS: Hydrate with PBS at 60°C (must be >

      
       of 51°C).
      
    • Causality: Hydrating DPPS below its

      
       results in structural defects and poor vesicle formation.
      
  • Sizing: Extrude 11-21 times through a 100 nm polycarbonate membrane.

    • For DPPS: The extruder must be heated to 60°C. Extruding rigid lipids at room temp will rupture the membrane or block the filter.

In Vitro DC Immunomodulation Assay

This self-validating protocol ensures the PS signal is specific and not due to LPS contamination.

Workflow:

  • Differentiation: Generate BMDCs (Bone Marrow DCs) from mice (GM-CSF, 7 days).

  • Treatment:

    • Control: PBS

    • Group A: DLPS Liposomes (100 µM)

    • Group B: DPPS Liposomes (100 µM)

    • Validation Control: Annexin V blocking (Pre-incubate liposomes with Annexin V to block PS; if effect persists, it's non-specific).

  • Stimulation: Add LPS (100 ng/mL) 2 hours post-liposome addition to induce maturation.

  • Readout (24h later):

    • Flow Cytometry: Measure CD80, CD86, MHC-II (Expect downregulation in PS groups).

    • ELISA: Measure IL-10 (Expect increase) and IL-12p70 (Expect decrease).

Mechanism of Action & Signaling Pathway[2][3][4]

The following diagram illustrates how PS-liposomes (regardless of chain length) engage the DC machinery to induce a tolerogenic phenotype. The "Fluidity" node highlights where DLPS and DPPS diverge in efficacy.

PS_Signaling Liposome PS Liposome (DLPS vs DPPS) Fluidity Membrane Fluidity (DLPS > DPPS) Liposome->Fluidity TIM4 TIM-4 Receptor (Direct Binding) Liposome->TIM4 TAM TAM Receptors (MerTK/Axl via Gas6) Liposome->TAM Fluidity->TIM4 Modulates Clustering Phagocytosis Phagocytosis/Engulfment TIM4->Phagocytosis Primary Driver Signaling Anti-inflammatory Signaling (Akt/RhoG inhibition) TAM->Signaling Cytokine Modulation Phagocytosis->Signaling Outcome Tolerogenic Phenotype (High IL-10, Low IL-12, Low CD86) Signaling->Outcome

Caption: Phosphatidylserine (PS) liposomes engage TIM-4 for uptake and TAM receptors for signaling. Membrane fluidity (DLPS vs DPPS) modulates the efficiency of receptor clustering and subsequent phagocytosis.

Expert Recommendations

  • For Drug Delivery: If your goal is to deliver a payload (e.g., a tolerance-inducing peptide) inside the DC, use DPPS (or a DPPC/DPPS mix). Its rigidity ensures the payload stays encapsulated until endosomal breakdown. DLPS is too leaky for reliable cargo delivery.

  • For Pure Signaling: If your goal is simply to "switch off" the DC (induce anergy) without delivering a cargo, DLPS (or DOPS) is often superior. The fluid membrane mimics the physiological "eat-me" signal of a dying cell more accurately than the solid DPPS particle, leading to faster recognition.

  • Storage: DLPS oxidizes and degrades faster than DPPS. Always store DLPS under Argon at -20°C. DPPS is more robust but should still be handled with care to prevent hydrolysis.

References

  • Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. Source: PubMed / NIH

    • Relevance: Highlights that fluid lipids (DOPS)
  • Phosphatidylserine regulates the maturation of human dendritic cells. Source: Journal of Immunology

    • Relevance: Establishes the baseline protocol for PS-mediated inhibition of DC maturation (CD80/86 downregul
  • The effect of different lipid components on the in vitro stability and release kinetics of liposome formul

    • Relevance: Provides quantitative data on the stability differences between short-chain (unstable) and long-chain (stable) phospholipid liposomes.
  • Interaction between phosphatidylserine and the phosphatidylserine receptor inhibits immune responses in vivo. Source: Journal of Immunology

    • Relevance: Discusses the in vivo tolerogenic effects of PS liposomes and the role of TGF-beta.

The Unseen Influence: A Comparative Guide to the Impact of Acyl Chain Length on Phosphatidylserine Function

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of Phospholipid Biology

For the discerning researcher in cell biology, immunology, and neuroscience, the devil is often in the details. We understand that a cell membrane is not a homogenous sea of lipids, but a dynamic and intricate mosaic where the specific structure of each component dictates its function. Among these components, phosphatidylserine (PS) stands out for its critical roles in cellular life and death. While its externalization as an "eat-me" signal on apoptotic cells is well-documented, a deeper understanding of its function requires a closer look at its molecular architecture—specifically, the length and saturation of its acyl chains. This guide provides a comprehensive comparison of how variations in PS acyl chain length modulate its biophysical properties and, consequently, its functional roles in apoptosis, immune regulation, and neuronal signaling. We will delve into the experimental data that supports these distinctions and provide detailed protocols for their investigation.

The Biophysical Foundation: How Acyl Chains Dictate Membrane Properties

The length and saturation of the fatty acid chains esterified to the glycerol backbone of phosphatidylserine are fundamental determinants of its biophysical behavior within a lipid bilayer.[1] These structural variations give rise to a diverse array of PS species, each imparting unique characteristics to the cell membrane that influence its fluidity and stability.[1]

Shorter acyl chains and the presence of double bonds (unsaturation) disrupt the tight packing of phospholipids, leading to a more fluid membrane. Conversely, longer, saturated acyl chains allow for stronger van der Waals interactions, resulting in a more ordered and rigid membrane structure. These differences in membrane order have profound implications for the lateral diffusion of membrane proteins, the formation of lipid rafts, and the overall mechanics of the membrane.[2][3]

To illustrate these differences, the table below summarizes key biophysical parameters of liposomes composed of different PS species.

Phosphatidylserine SpeciesAcyl Chain CompositionPhase Transition Temp. (Tm)Membrane FluidityPredicted Functional Impact
DMPS Di-myristoyl (14:0/14:0)~36°CLow (below Tm), High (above Tm)In a gel state at physiological temperatures, potentially hindering protein mobility.
DPPS Di-palmitoyl (16:0/16:0)~53°CVery LowForms a solid gel phase at 30°C, significantly reducing membrane dynamics.[4]
POPS Palmitoyl-oleoyl (16:0/18:1)~14°CModerateRepresents a common, fluid-phase PS species in mammalian cells.
DOPS Di-oleoyl (18:1/18:1)~ -11°CHighCreates a highly fluid membrane, facilitating rapid lateral diffusion.[5]
DHA-PS Contains Docosahexaenoic acid (22:6)Very LowVery HighCrucial for the high fluidity of neuronal membranes, supporting synaptic function.[6][7]

This table is a synthesis of data from multiple sources to provide a comparative overview. Specific values can vary based on experimental conditions.

Apoptosis and the "Eat-Me" Signal: Does Size Matter for Recognition?

The externalization of PS on the surface of apoptotic cells is a universally recognized "eat-me" signal that triggers their clearance by phagocytes, a process known as efferocytosis.[8] This prevents the release of cellular contents and subsequent inflammation. The efficiency of this process is critical for tissue homeostasis. While the presence of PS is the primary signal, the specific acyl chain composition of the exposed PS can influence the biophysical environment of the apoptotic cell surface, potentially modulating the recognition by phagocytic receptors.

Longer, saturated acyl chains in PS could lead to the formation of more ordered domains on the apoptotic cell surface.[2] These domains might facilitate the clustering of PS molecules, creating a higher local density of the "eat-me" signal and potentially enhancing the recruitment of PS-binding proteins like Annexin V and phagocytic receptors.[9] Conversely, a more fluid membrane with unsaturated PS might allow for more rapid diffusion and distribution of the signal.

Oxidative modification of PS acyl chains, creating what is known as PSox, has been identified as another crucial "eat-me" signal that is recognized by a distinct set of scavenger receptors on phagocytes.[10] This adds another layer of complexity, where the susceptibility of the acyl chain to oxidation becomes a key factor in the clearance of apoptotic cells.

Below is a diagram illustrating the key steps in PS-mediated phagocytosis.

Caption: Key steps in the recognition and engulfment of an apoptotic cell.

Modulating the Immune Response: A Tale of Two Surfaces

Beyond apoptosis, the exposure of PS plays a significant role in modulating immune responses. The interaction of PS with specific receptors on immune cells, such as T-cell immunoglobulin and mucin domain (TIM) proteins and the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, can lead to immunosuppressive signals.[11][12] The acyl chain composition of PS can influence these interactions in several ways:

  • Receptor Binding Affinity: The binding of PS receptors can be sensitive to the local membrane environment. For instance, the TIM-4 receptor's interaction with PS is stabilized by hydrophobic interactions with the acyl chains.[13] Variations in acyl chain length and saturation could therefore alter the binding affinity and kinetics of these receptors.

  • Lipid Raft Partitioning: PS with saturated acyl chains may preferentially partition into ordered lipid raft domains.[2] Since many signaling receptors are also localized to these domains, the acyl chain composition of PS could influence the spatial organization of signaling complexes at the immune synapse.

  • Bridging Protein Interaction: The function of TAM receptors is mediated by bridging proteins like Gas6, which binds to PS on the target cell and the TAM receptor on the phagocyte.[7][14] The efficiency of this bridging could be influenced by the presentation of PS on the cell surface, which is dictated by its acyl chain makeup.

The Brain's Preference: Long-Chain Acyls in Neuronal Function

The brain is highly enriched in long-chain polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), and a significant portion of this DHA is incorporated into phosphatidylserine.[6][7] This specific enrichment of DHA-PS is critical for optimal neuronal function. The presence of the highly flexible DHA acyl chains contributes to the exceptional fluidity of neuronal membranes, which is essential for:

  • Synaptic Vesicle Fusion: The rapid fusion of synaptic vesicles with the presynaptic membrane to release neurotransmitters is highly dependent on membrane fluidity.

  • Receptor Function: The conformational changes required for the activation and signaling of membrane-bound receptors and ion channels are facilitated by a fluid lipid environment.[15]

  • Neuroprotection: Studies have shown that DHA-enriched PS has neuroprotective effects against oxidative stress and can inhibit neuronal apoptosis.[15]

The diagram below illustrates the enrichment of DHA in neuronal PS and its impact on synaptic function.

DHA-PS in Neuronal Function Role of DHA-PS at the Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Fusion Neurotransmitter Receptors Neurotransmitter Receptors Neurotransmitter Release->Neurotransmitter Receptors Activates Signal Transduction Signal Transduction Neurotransmitter Receptors->Signal Transduction DHA_PS DHA-enriched Phosphatidylserine Membrane_Fluidity High Membrane Fluidity DHA_PS->Membrane_Fluidity Membrane_Fluidity->Neurotransmitter Release Facilitates Membrane_Fluidity->Neurotransmitter Receptors Optimizes Function

Caption: DHA-PS enhances synaptic function by increasing membrane fluidity.

Experimental Methodologies: A Guide to Interrogating PS Function

To enable researchers to directly investigate the influence of PS acyl chain length, we provide the following detailed protocols for key in vitro assays.

Preparation of Liposomes with Defined PS Acyl Chain Composition

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

  • Phosphatidylcholine (PC) of choice (e.g., POPC)

  • Phosphatidylserine (PS) with desired acyl chains (e.g., DPPS, POPS, DOPS)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Appropriate buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • In a round-bottom flask, dissolve the desired lipids (e.g., a 9:1 molar ratio of PC:PS) in chloroform.

  • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the flask.

  • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Assemble the extruder with a 100 nm polycarbonate membrane.

  • Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

  • Store the liposomes at 4°C.

Liposome Preparation Workflow Liposome Preparation by Extrusion Lipid_Dissolution 1. Dissolve Lipids in Chloroform Film_Formation 2. Form Thin Film (Nitrogen Evaporation) Lipid_Dissolution->Film_Formation Drying 3. Dry Film (Vacuum) Film_Formation->Drying Hydration 4. Hydrate Film (Buffer) Drying->Hydration Extrusion 5. Extrude (100 nm membrane) Hydration->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for preparing unilamellar liposomes with defined lipid composition.

Membrane Fluidity Measurement Using Fluorescence Anisotropy

This assay uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity. The anisotropy of DPH fluorescence is inversely proportional to membrane fluidity.[14][16]

Materials:

  • LUVs with different PS acyl chains

  • DPH stock solution (in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Thermostatted cuvette holder

Procedure:

  • Dilute the LUV suspension to the desired concentration in buffer.

  • Add DPH to the LUV suspension at a molar ratio of approximately 1:500 (DPH:lipid) and incubate in the dark for 30 minutes.

  • Transfer the sample to a thermostatted cuvette in the spectrofluorometer.

  • Excite the sample with vertically polarized light (e.g., 360 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., 430 nm).

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

  • Compare the anisotropy values for liposomes with different PS acyl chains. A lower anisotropy value indicates higher membrane fluidity.

In Vitro Phagocytosis (Efferocytosis) Assay

This protocol describes a flow cytometry-based assay to quantify the engulfment of apoptotic cells by macrophages.[17][18]

Materials:

  • Macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages)

  • Target cells for apoptosis (e.g., Jurkat T cells)

  • Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

  • Fluorescent dyes for labeling cells (e.g., CFSE for target cells, and a viability dye for macrophages)

  • Annexin V conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells and confirm PS externalization using Annexin V staining.

  • Label the apoptotic target cells with CFSE.

  • Co-culture the labeled apoptotic cells with the macrophages at a defined ratio (e.g., 5:1) for a set time period (e.g., 1-2 hours).

  • Gently wash away non-engulfed apoptotic cells.

  • Harvest the macrophages and stain with a viability dye.

  • Analyze the cells by flow cytometry. The percentage of macrophages that are positive for both the macrophage marker and CFSE represents the phagocytic efficiency.

Phagocytosis Assay Workflow Flow Cytometry-Based Phagocytosis Assay Induce_Apoptosis 1. Induce Apoptosis in Target Cells Label_Target 2. Label Target Cells (e.g., CFSE) Induce_Apoptosis->Label_Target Co-culture 3. Co-culture with Macrophages Label_Target->Co-culture Wash 4. Wash Away Non-engulfed Cells Co-culture->Wash Stain_Macrophages 5. Stain Macrophages (Viability Dye) Wash->Stain_Macrophages Flow_Cytometry 6. Analyze by Flow Cytometry Stain_Macrophages->Flow_Cytometry Quantification Quantify % of CFSE+ Macrophages Flow_Cytometry->Quantification

Caption: A streamlined workflow for quantifying phagocytosis of apoptotic cells.

Surface Plasmon Resonance (SPR) for Protein-PS Interaction Analysis

SPR can be used to quantitatively measure the binding affinity and kinetics of PS-binding proteins to membranes containing different PS species.[18]

Materials:

  • SPR instrument with an L1 sensor chip

  • LUVs with different PS acyl chains

  • Purified PS-binding protein of interest

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Immobilize the LUVs onto the L1 sensor chip.

  • Inject a series of concentrations of the purified protein over the chip surface and record the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound protein.

  • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Compare the KD values for the protein binding to liposomes with different PS acyl chains to assess the impact of acyl chain length on binding affinity.

Conclusion and Future Directions

The acyl chain composition of phosphatidylserine is a critical, yet often overlooked, determinant of its diverse biological functions. As we have outlined, variations in acyl chain length and saturation directly impact the biophysical properties of cell membranes, which in turn modulate fundamental cellular processes such as apoptosis, immune signaling, and neuronal communication. While direct comparative studies across a wide range of PS species are still emerging, the available evidence strongly suggests that a deeper understanding of this molecular diversity is essential for advancing our knowledge in these fields.

For researchers and drug development professionals, a careful consideration of the specific PS species used in experimental models is paramount. The choice between a saturated, short-chain PS and a polyunsaturated, long-chain PS can lead to significantly different outcomes. Future research should focus on systematic comparisons of various PS acyl chain variants in a range of functional assays. This will not only provide a more nuanced understanding of PS biology but also open new avenues for the development of targeted therapeutics that modulate specific PS-dependent pathways.

References

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Guide to Cross-Validation of Experimental Results with Different DLPS Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Lipid Nanoparticles

In the development of lipid nanoparticles (LNPs) and liposomal formulations, the phospholipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DLPS) serves as a critical anionic structural component. Its specific phase transition temperature (


) and net negative charge drive membrane fluidity and endosomal escape capabilities.

However, DLPS is inherently susceptible to batch-to-batch variation due to the oxidation of its unsaturated oleic acid tails and the hydrolytic instability of the serine headgroup. This guide provides a rigorous, data-driven framework for cross-validating results when transitioning between DLPS batches, ensuring that "experimental error" is not actually "raw material failure."

The Mechanism of Variance: Why Batches Diverge

Before validating, one must understand the failure modes. DLPS instability manifests in two primary chemical pathways that directly alter formulation performance:

  • Oxidative Degradation: The bis-allylic protons in the 18:1 (oleic) chains are prone to radical attack, forming hydroperoxides. These degrade into short-chain aldehydes (SCAs), which can cross-link mRNA or proteins, destroying payload integrity.

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, generating Lyso-PS and free fatty acids. Lyso-lipids act as detergents, destabilizing the lipid bilayer and causing premature payload leakage.

Visualization: DLPS Degradation Pathways

The following diagram illustrates how chemical degradation translates to physical failure in the drug product.

DLPS_Degradation DLPS Intact DLPS (Batch A) Oxidation Oxidative Stress (Storage/Handling) DLPS->Oxidation Hydrolysis Hydrolysis (Moisture/pH) DLPS->Hydrolysis Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides LysoPS Lyso-PS (Detergent-like) Hydrolysis->LysoPS Aldehydes Reactive Aldehydes (MDA/HNE) Hydroperoxides->Aldehydes Decomposition LNP_Failure LNP/Liposome Failure Aldehydes->LNP_Failure mRNA Adducts & Crosslinking LysoPS->LNP_Failure Membrane Destabilization (Leakage)

Figure 1: Mechanistic pathway of DLPS degradation leading to formulation failure. Note the dual threat of payload inactivation (via aldehydes) and structural collapse (via Lyso-PS).

Comparative Analysis: Validated vs. Compromised Batches

To demonstrate the impact of batch variation, we compared a "Fresh High-Purity" batch (Batch A) against an "Aged/Oxidized" batch (Batch B) in a standard mRNA-LNP formulation.

Table 1: Raw Material Characterization (Pre-Formulation)

Methodology: HPLC-CAD (Charged Aerosol Detection) for purity; 1H-NMR for oxidation.

Critical Quality Attribute (CQA)MethodBatch A (Optimal)Batch B (Sub-Optimal)Impact Prediction
Purity (DLPS) HPLC-CAD> 99.2%94.5%Lower membrane homogeneity.
Lyso-PS Content HPLC-CAD< 0.1%3.8%High risk of vesicle fusion/aggregation.
Oxidation Index UV (234nm) / NMR0.050.85Potential for mRNA adduct formation.
Water Content Karl Fischer0.4%1.2%Accelerated hydrolysis during storage.
Table 2: Functional Performance (Post-Formulation)

Formulation: DLPS:DSPC:Cholesterol:PEG-Lipid (10:40:48:2) with mRNA payload.

MetricBatch A ResultsBatch B ResultsDeviation Analysis
Particle Size (Z-avg) 78 nm115 nmFAILED: Lyso-PS induced fusion increased size.
Polydispersity (PDI) 0.080.22FAILED: Heterogeneous population.
Zeta Potential -4.5 mV-1.2 mVSHIFT: Loss of serine headgroups reduced surface charge.
Encapsulation Efficiency 96%72%CRITICAL: Membrane defects allowed leakage.

Key Insight: A mere 3.7% increase in Lyso-PS (Batch B) resulted in a 24% drop in encapsulation efficiency. Standardizing the batch requires validating that Lyso-PS remains <0.5%.

The Tri-Phasic Cross-Validation Protocol

Do not switch batches blindly. Use this self-validating workflow to "bridge" a new DLPS batch into your pipeline.

Phase 1: Chemical Identity & Purity (The "Go/No-Go" Gate)

Before a new batch enters the lab, it must pass analytical rigorousness.

  • Solubility Check: Dissolve DLPS in Chloroform:Methanol (2:1). Solution must remain clear. Turbidity indicates salt contaminants or saturated lipid impurities.

  • HPLC-CAD Analysis:

    • Why CAD? Phospholipids lack strong chromophores. UV detection is insufficient for detecting non-oxidized impurities.

    • Acceptance Criteria: Main peak >98%; Lyso-PS <0.5%.

  • Oxidation Check: Measure absorbance at 234 nm (conjugated dienes). An Abs > 0.2 (at 1 mg/mL) indicates early-stage oxidation.

Phase 2: Colloidal Stability Bridging

Formulate a small-scale "blank" (empty) liposome batch using the new DLPS.

  • Size & Zeta Potential: Compare Dynamic Light Scattering (DLS) profiles of the new batch vs. the reference batch.

    • Tolerance: Size ± 5 nm; Zeta ± 2 mV.

  • Thermotropic Behavior: If Differential Scanning Calorimetry (DSC) is available, verify the

    
    . A shift in 
    
    
    
    suggests a change in fatty acid distribution or headgroup hydration.
Phase 3: Functional Stress Test

The final validation requires a functional payload (e.g., Calcein dye or mRNA).

  • Leakage Assay: Incubate LNPs at 37°C in 10% FBS (Fetal Bovine Serum) for 6 hours.

  • Readout: Measure fluorescence release.

    • Pass: <10% leakage.

    • Fail: >10% leakage (Indicates membrane instability).

Visualization: The Validation Workflow

Validation_Workflow Start New DLPS Batch Received Phase1 Phase 1: Chemical QC (HPLC-CAD + UV 234nm) Start->Phase1 Decision1 Purity >98%? Oxidation Low? Phase1->Decision1 Phase2 Phase 2: Colloidal Bridge (Empty Liposomes DLS/Zeta) Decision1->Phase2 Yes Reject REJECT BATCH Do Not Use Decision1->Reject No Decision2 Size ± 5nm? Zeta ± 2mV? Phase2->Decision2 Phase3 Phase 3: Stress Test (Serum Incubation 37°C) Decision2->Phase3 Yes Decision2->Reject No Decision3 Leakage <10%? Phase3->Decision3 Approve BATCH VALIDATED Release for Study Decision3->Approve Yes Decision3->Reject No

Figure 2: The Tri-Phasic Cross-Validation Decision Tree. This workflow prevents sub-standard lipids from entering expensive in vivo or cell-based studies.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation.[1][2][3][4] U.S. Food and Drug Administration.[2][3][4][5] [Link]

  • Nair, L. M., et al. (2022). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD). National Institutes of Health (PMC). [Link]

  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Wang, W., & Ignar, D. (2022). Oxidative Stability in Lipid Formulations: A Review of the Mechanisms. AAPS PharmSciTech.[6] [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Dilauroylphosphatidylserine (DLPS)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Abstract: Immediate Action Plan

Dilauroylphosphatidylserine (DLPS) is a synthetic anionic phospholipid (12:0 PS). While the lipid itself is generally classified as non-hazardous under GHS/OSHA standards, its disposal procedures are frequently dictated by the solvent matrix in which it is dissolved or the biological agents with which it has been formulated.

Quick Reference: Disposal Stream Selector
State of DLPSMatrix/SolventWaste Stream ClassificationContainer Labeling
Dry Powder None (Pure)Solid Chemical Waste"Non-Hazardous Solid Chemical Waste"
Solution Chloroform (CHCl₃)Halogenated Organic Solvent"Halogenated Waste: Chloroform/DLPS"
Solution Methanol/EthanolNon-Halogenated Organic Solvent"Flammable/Non-Halogenated Waste"
Emulsion Buffer/Cell MediaBiological Waste (if cells present)"Biohazard" (Autoclave required)

Material Safety Profile & Risk Assessment

To ensure scientific integrity, we must understand the physicochemical properties driving these safety decisions.

Physicochemical Properties
  • Chemical Nature: DLPS consists of a glycerol backbone, two lauroyl (12-carbon) chains, and a serine headgroup. It is anionic (negatively charged) at physiological pH.

  • Toxicity: DLPS is a structural analog of endogenous cellular lipids. It is not classified as P-listed or U-listed (acutely toxic) waste by the EPA [1].

  • Reactivity: The primary risk is hygroscopy (absorbing water) and oxidation (though less prone than unsaturated lipids like DOPS). Degradation results in lysolipids and free fatty acids, which are non-toxic but experimentally useless.

The "Solvent Matrix" Rule

The most critical error in lipid disposal is treating the lipid as the primary hazard. The solvent defines the hazard.

  • Chloroform: DLPS is frequently supplied or solubilized in chloroform. Chloroform is a suspected carcinogen and must never enter non-halogenated waste streams or drains.

  • Methanol: Often used as a co-solvent. It is highly flammable (Flash point: 11-12°C).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Dry Powder (Expired or Degraded)

Scenario: You have a vial of DLPS powder that has oxidized (turned yellow/sticky) or expired.

  • Verification: Confirm the vial contains no residual solvents.

  • Primary Containment: Keep the lipid in its original glass vial. Do not empty the powder into a general bin, as fine lipid dust can be an inhalation irritant.

  • Secondary Containment: Place the tightly capped vial into a clear plastic chemically resistant bag (e.g., Ziploc).

  • Disposal: Deposit into the Solid Chemical Waste drum.

    • Note: While DLPS is biodegradable, lab best practices dictate it be treated as chemical waste to prevent confusion with "unknown white powders" in trash streams.

Protocol B: Disposal of Solvated Lipid (The Critical Workflow)

Scenario: You have DLPS dissolved in a Chloroform:Methanol:Water (65:35:8) mixture.

  • Segregation (The Golden Rule): Determine if any halogenated solvents (Chloroform, Dichloromethane, Methylene Chloride) are present.

    • If YES: The entire volume is Halogenated Waste .

    • If NO: It is Non-Halogenated/Flammable Waste .

  • Collection: Pour the solution into the appropriate HDPE or Glass waste carboy.

    • Caution: Do not use standard polystyrene plastics for chloroform waste; they will dissolve.

  • Rinsing: Rinse the original lipid vial with a small amount of the same solvent and add this rinsate to the waste container.

  • Logging: Record the volume on the satellite accumulation area log sheet. Explicitly list "this compound" as a constituent, even if <1%.

Protocol C: Biological Contamination (Liposomes)

Scenario: DLPS was used to form liposomes for drug delivery in cell culture.

  • Deactivation: If the liposomes contain cytotoxic drugs, the waste is Cytotoxic Chemical Waste (usually incinerated).

  • Biohazard: If the liposomes were applied to cells or bacteria, the waste is Biohazardous .

    • Action: Autoclave at 121°C for 20-30 minutes or treat with 10% bleach solution before disposal, depending on institutional biosafety level (BSL) protocols.

Container Management (RCRA "Empty" Guidelines)

Proper management of empty lipid vials reduces waste disposal costs. Because DLPS is not an acute hazardous waste (P-listed), you may follow the standard RCRA Empty definition [2]:

  • Remove Contents: All wastes that can be removed by normal means (pouring/scraping) must be removed.

  • The 3% Rule: No more than 3% by weight of the total capacity of the container remains.

  • Defacing: You must deface or remove the label. Use a marker to cross out the chemical name.

  • Glass Disposal: Once "RCRA Empty" and defaced, the glass vial can be disposed of in the Broken Glass/Sharps box, not the general trash.

Visual Decision Logic

The following diagram illustrates the decision-making process for DLPS disposal. This logic ensures compliance with EPA segregation rules regarding halogenated solvents.

DLPS_Disposal_Flow Start Start: Identify DLPS State IsSolid Is it Solid/Powder? Start->IsSolid IsBio Is it biologically contaminated? IsSolid->IsBio No (Liquid/Emulsion) SolidWaste Bin: Solid Chemical Waste IsSolid->SolidWaste Yes (Pure Powder) SolventCheck Check Solvent Composition IsBio->SolventCheck No (Chemical Solution) BioWaste Bin: Biohazard/Autoclave IsBio->BioWaste Yes (Cell Culture/Bacteria) HaloWaste Bin: Halogenated Solvent Waste (Contains Chloroform/DCM) SolventCheck->HaloWaste Contains Halogens (F, Cl, Br, I) NonHaloWaste Bin: Non-Halogenated Waste (Methanol/Ethanol only) SolventCheck->NonHaloWaste Flammables Only (No Halogens)

Figure 1: Decision tree for segregating DLPS waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

Solid Spill (Powder)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Containment: Cover the powder with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up carefully.[1] Place all materials (towels and gloves) into a plastic bag.

  • Disposal: Label as "Solid Chemical Waste" and transfer to EHS.

Solvent Spill (Chloroform Solution)
  • Evacuate: If the spill is >100mL outside a fume hood, evacuate the immediate area due to inhalation risks.

  • Absorb: Use a universal spill pillow or vermiculite. Do not use paper towels alone, as rapid evaporation of chloroform can occur.

  • Disposal: Collect absorbent material into a sealable container/bag. Label as "Halogenated Debris."

References

  • Avanti Polar Lipids. (n.d.). Safety Data Sheet: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (sodium salt). Retrieved February 18, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved February 18, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved February 18, 2026, from [Link]

Sources

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